Product packaging for Sapienic acid-d19(Cat. No.:)

Sapienic acid-d19

Cat. No.: B10782853
M. Wt: 273.52 g/mol
InChI Key: NNNVXFKZMRGJPM-XZHWPFOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sapienic acid-d19 is a useful research compound. Its molecular formula is C16H30O2 and its molecular weight is 273.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B10782853 Sapienic acid-d19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O2

Molecular Weight

273.52 g/mol

IUPAC Name

(Z)-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonadecadeuteriohexadec-6-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

NNNVXFKZMRGJPM-XZHWPFOISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCC(=O)O

Canonical SMILES

CCCCCCCCCC=CCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of Sapienic acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Sapienic Acid-d19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated form of Sapienic acid. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this stable isotope-labeled compound in their studies. The guide details its properties, relevant experimental protocols, and its role in biological pathways.

Physical and Chemical Properties

This compound is the deuterated analog of Sapienic acid, a monounsaturated fatty acid that is a primary component of human sebum. The introduction of deuterium atoms provides a valuable tool for tracing and quantification in metabolic research and drug development.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, Sapienic acid.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₁₁D₁₉O₂[1]
Molecular Weight 273.53 g/mol [1]
Physical State Liquid (supplied in solution)[1]
Solubility Soluble in ethanol.[2]
Melting Point Data not available
Boiling Point Data not available
Purity >98%[1]

Table 2: Physical and Chemical Properties of Sapienic Acid (Non-deuterated)

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O₂[3][4]
Molar Mass 254.41 g/mol [3][5]
Calculated logP 5.33[6]
Topological Polar Surface Area 37.3 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage Conditions : It is recommended to store this compound in solution at -20°C for long-term stability (up to 2 years)[8]. For short-term shipping of less than two weeks, room temperature is acceptable[8]. The container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources[8].

  • Incompatibilities : this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents[8].

  • Hazardous Decomposition : Under fire conditions, it may decompose and emit toxic fumes[8].

Biological Significance and Signaling Pathways

Sapienic acid plays a significant role in human physiology and has been implicated in various cellular processes, including cancer signaling.

Biosynthesis of Sapienic Acid

Sapienic acid is synthesized from palmitic acid through the action of the enzyme delta-6 desaturase (FADS2). It is a unique fatty acid in that it is the most abundant in human sebum[5]. From Sapienic acid, the metabolic pathway can continue with elongation to form 8-cis-octadecenoic acid, followed by desaturation to produce sebaleic acid[9][10].

Sapienic Acid Biosynthesis Biosynthesis of Sapienic Acid Palmitic_Acid Palmitic Acid Sapienic_Acid Sapienic Acid (6-cis-16:1) Palmitic_Acid->Sapienic_Acid Δ6-desaturase (FADS2) 8_cis_Octadecenoic_Acid 8-cis-Octadecenoic Acid Sapienic_Acid->8_cis_Octadecenoic_Acid Elongase Sebaleic_Acid Sebaleic Acid (5-cis, 8-cis-18:2) 8_cis_Octadecenoic_Acid->Sebaleic_Acid Δ5-desaturase

Biosynthesis of Sapienic Acid from Palmitic Acid.
Role in Cancer Signaling

Recent studies have highlighted the involvement of Sapienic acid in modulating key signaling pathways in cancer cells. Specifically, it has been shown to influence the EGFR/AKT/mTOR pathway, which is critical for tumor growth, survival, and metastasis[11]. The supplementation of breast cancer cells with Sapienic acid led to changes in the phosphorylation status of EGFR, AKT, and mTOR[11].

Sapienic Acid in Cancer Signaling Influence of Sapienic Acid on the EGFR/AKT/mTOR Pathway Sapienic_Acid Sapienic Acid EGFR EGFR Sapienic_Acid->EGFR modulates AKT AKT EGFR->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Modulation of the EGFR/AKT/mTOR signaling pathway by Sapienic Acid.

Experimental Protocols

The deuterated nature of this compound makes it an excellent internal standard for quantification using mass spectrometry and for tracing metabolic fates using nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a common technique for the analysis of fatty acids. The following is a general protocol that can be adapted for this compound.

3.1.1. Sample Preparation and Derivatization

  • Lipid Extraction : Extract total lipids from the biological sample (e.g., cells, plasma, tissue) using a suitable solvent system, such as a modified Bligh and Dyer method.

  • Saponification : Hydrolyze the ester linkages in complex lipids to release free fatty acids.

  • Derivatization : Convert the fatty acids to their more volatile methyl ester (FAME) or pentafluorobenzyl (PFB) ester derivatives. For FAMEs, a common reagent is boron trifluoride in methanol.

  • Extraction of Derivatives : Extract the derivatized fatty acids into an organic solvent like hexane or iso-octane.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Use a GC system equipped with a capillary column suitable for fatty acid analysis (e.g., a fused silica capillary column).

  • Injector : Operate in splitless mode.

  • Carrier Gas : Helium is typically used.

  • Oven Temperature Program : A programmed temperature gradient is employed to separate the fatty acid derivatives based on their boiling points and polarity.

  • Mass Spectrometer : A mass spectrometer is used as the detector, often operated in electron ionization (EI) or chemical ionization (CI) mode. For deuterated standards, selected ion monitoring (SIM) can be used for sensitive and specific quantification.

GC-MS Workflow for Fatty Acid Analysis General GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition

References

A Technical Deep Dive: Sapienic Acid and its Deuterated Analog, Sapienic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of sapienic acid and its deuterated isotopologue, sapienic acid-d19. It is designed to serve as a critical resource for researchers engaged in lipidomics, dermatology, oncology, and drug development. This document will delve into the fundamental properties, biological significance, and analytical applications of both molecules, with a particular focus on the utility of this compound as an internal standard in quantitative mass spectrometry.

Core Properties and Physicochemical Data

Sapienic acid ((6Z)-hexadec-6-enoic acid) is a monounsaturated fatty acid that is a primary and unique component of human sebum.[1][2] Its deuterated counterpart, this compound, is a stable isotope-labeled version where 19 hydrogen atoms have been replaced with deuterium.[3][4] This isotopic substitution minimally alters the chemical properties but significantly increases the molecular weight, which is the foundational principle for its use in mass spectrometry-based quantification.[5]

PropertySapienic AcidThis compoundData Source(s)
Systematic Name (6Z)-Hexadec-6-enoic acid(6Z)-6-Hexadecenoic-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d19 acid[1],[4]
Molecular Formula C₁₆H₃₀O₂C₁₆H₁₁D₁₉O₂[1],[4]
Molar Mass 254.41 g/mol 273.53 g/mol [1],[4]
CAS Number 17004-51-22692623-89-3[1],[4]
Primary Occurrence Human SebumSynthetic[1],[3]
Key Application Biological effectorInternal standard for mass spectrometry[2],[3]

Biological Significance of Sapienic Acid

Sapienic acid plays a crucial role in the innate defense mechanisms of the skin. It is synthesized from palmitic acid by the enzyme delta-6-desaturase (FADS2) in sebaceous glands.[1][6] This fatty acid is unique to humans and is a major factor in maintaining the health of the skin barrier.[2]

Key biological functions include:

  • Antimicrobial Activity: Sapienic acid exhibits potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][7] This contributes to the skin's natural defense against pathogenic microbes.[6]

  • Skin Barrier Function: As a major lipid component of sebum, it helps to maintain the integrity of the skin barrier, preventing moisture loss and protecting against environmental insults.[2]

  • Inflammation Modulation: It has been shown to modulate inflammatory responses in the skin, which may be beneficial in conditions like atopic dermatitis.[2][6]

  • Cancer Cell Signaling: Recent studies have implicated sapienic acid and its metabolism in the signaling pathways of cancer cells, including the EGFR/mTOR/AKT pathway, suggesting a role in cell proliferation and survival.[8][9]

The Role of Deuterated Sapienic Acid (this compound) in Research

Stable isotope-labeled compounds like this compound are indispensable tools in modern analytical chemistry, particularly in the field of lipidomics.[5] Deuterated fatty acids are structurally and functionally analogous to their non-deuterated counterparts and are processed through the same metabolic pathways.[5] The key advantage of using deuterated standards is the ability to differentiate them from their endogenous, non-deuterated forms using mass spectrometry due to the mass difference.[5]

Primary applications of this compound include:

  • Internal Standard for Quantification: this compound is primarily used as an internal standard in mass spectrometry-based assays to accurately quantify the levels of endogenous sapienic acid in biological samples.[3][10] By adding a known amount of the deuterated standard to a sample prior to extraction and analysis, variations in sample preparation and instrument response can be normalized, leading to highly accurate and reproducible results.[10][11]

  • Metabolic Tracer Studies: Deuterated fatty acids can be used to trace the metabolic fate of their non-deuterated counterparts in vivo.[5] Researchers can track the absorption, distribution, metabolism, and excretion of sapienic acid by monitoring the incorporation of the deuterated label into various lipid species over time.[5][12]

Experimental Protocols

Quantification of Sapienic Acid in a Biological Matrix using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of sapienic acid in a biological sample (e.g., plasma, cell lysate) using liquid chromatography-mass spectrometry (LC-MS) and this compound as an internal standard.

Materials:

  • Biological sample

  • This compound internal standard solution of known concentration

  • Organic solvents for lipid extraction (e.g., chloroform:methanol mixture)[11]

  • LC-MS system

Procedure:

  • Sample Preparation: Thaw the biological sample on ice.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the biological sample.[11]

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method.[11] This will isolate the lipid fraction, including both endogenous sapienic acid and the added deuterated internal standard.

  • Sample Concentration: Dry the extracted lipid fraction under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.[10]

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. The liquid chromatography step separates the fatty acids, and the mass spectrometer detects and quantifies the ions corresponding to both sapienic acid and this compound.

  • Data Analysis: Integrate the peak areas for both the endogenous sapienic acid and the this compound internal standard.[10]

  • Quantification: Calculate the concentration of endogenous sapienic acid by determining the ratio of the peak area of the endogenous analyte to the peak area of the internal standard and comparing this to a calibration curve generated with known concentrations of non-deuterated sapienic acid.[10][11]

Visualizations

Biosynthesis of Sapienic Acid

Palmitic_Acid Palmitic Acid (16:0) Delta6_Desaturase Delta-6-Desaturase (FADS2) Palmitic_Acid->Delta6_Desaturase Sapienic_Acid Sapienic Acid (16:1n-10) Delta6_Desaturase->Sapienic_Acid Elongase Elongase Sapienic_Acid->Elongase Desaturase Desaturase Elongase->Desaturase Sebaleic_Acid Sebaleic Acid (18:2n-10) Desaturase->Sebaleic_Acid

Caption: Biosynthesis pathway of Sapienic Acid from Palmitic Acid.

Experimental Workflow for Lipid Quantification

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample Spike_IS Spike with this compound Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for quantifying lipids using an internal standard.

Sapienic Acid in EGFR/mTOR/AKT Signaling

Sapienic_Acid Sapienic Acid Membrane Cell Membrane Sapienic_Acid->Membrane Incorporation EGFR EGFR Membrane->EGFR Modulates AKT AKT EGFR->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Sapienic Acid's influence on the EGFR/mTOR/AKT pathway.

Conclusion

Sapienic acid is a biologically significant fatty acid with diverse roles in skin health and cellular signaling. While it is an active area of research, its deuterated analog, this compound, serves a critical and distinct purpose as an analytical tool. The use of this compound as an internal standard is paramount for achieving accurate and reliable quantification of endogenous sapienic acid, thereby enabling researchers to precisely delineate its roles in health and disease. This guide has provided a foundational overview of these two molecules, highlighting their respective properties and applications, and has furnished standardized protocols and visual aids to support further research in this exciting field.

References

The Pivotal Role of Sapienic Acid in Human Sebum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sapienic acid (cis-6-hexadecenoic acid), a 16-carbon monounsaturated fatty acid, is a unique and the most abundant fatty acid in human sebum.[1][2][3] Its presence is a distinguishing feature of human skin, setting it apart from other mammals.[4][5][6] This technical guide provides a comprehensive overview of the biological significance of sapienic acid, detailing its synthesis, antimicrobial properties, role in skin barrier function, and implications in various dermatological conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction

Human sebum is a complex lipid mixture secreted by the sebaceous glands that plays a crucial role in maintaining skin homeostasis.[1] A key component of this mixture is sapienic acid, which derives its name from Homo sapiens due to its unique prevalence in humans.[6] Unlike other fatty acids, sapienic acid has a double bond at the Δ6 position, a rare configuration in biological systems.[1][2] Its synthesis, antimicrobial activity, and interaction with the skin microbiome and immune system are of significant interest in dermatology and cosmetic science.

Synthesis of Sapienic Acid in Sebocytes

The biosynthesis of sapienic acid is a specialized metabolic pathway occurring within differentiated sebocytes.[7]

2.1. Enzymatic Pathway

Sapienic acid is synthesized from palmitic acid (16:0) through the action of the enzyme Δ6-desaturase, also known as fatty acid desaturase 2 (FADS2).[1][4] This is a notable departure from the enzyme's typical role in other tissues, where it preferentially desaturates linoleic acid and α-linolenic acid.[6] In sebocytes, the degradation of linoleic acid allows FADS2 to act on palmitic acid.[6][8][9] Sapienic acid can be further elongated and desaturated to form sebaleic acid (18:2Δ5,8), another fatty acid unique to human sebum.[4][10]

Sapienic_Acid_Synthesis cluster_synthesis Sapienic Acid Biosynthesis in Sebocytes Palmitic_Acid Palmitic Acid (16:0) Sapienic_Acid Sapienic Acid (16:1Δ6) Palmitic_Acid->Sapienic_Acid Δ6-desaturase (FADS2) Sebaleic_Acid Sebaleic Acid (18:2Δ5,8) Sapienic_Acid->Sebaleic_Acid Elongation & Δ5-desaturase

Caption: Biosynthesis pathway of sapienic acid and sebaleic acid from palmitic acid in human sebocytes.

Quantitative Analysis of Sapienic Acid in Sebum

The concentration of sapienic acid in sebum can vary depending on factors such as age, sex, and the presence of skin disorders.[11]

ConditionSapienic Acid LevelReference
Healthy Adults~25% of total free fatty acids[7]
Acne Patients1.49-fold higher than controls[12]
Atopic Dermatitis PatientsReduced levels[1]

Antimicrobial Properties of Sapienic Acid

Sapienic acid is a key component of the skin's innate immune system, exhibiting potent antimicrobial activity against a range of pathogens.[1]

4.1. Mechanism of Action

The primary antimicrobial mechanism of sapienic acid involves the disruption of bacterial cell membranes.[4] It causes membrane depolarization, leading to the disruption of the electron transport chain and a subsequent decrease in cellular ATP production.[4][13]

Antimicrobial_Mechanism cluster_mechanism Antimicrobial Action of Sapienic Acid Sapienic_Acid Sapienic Acid Bacterial_Membrane Bacterial Cell Membrane Sapienic_Acid->Bacterial_Membrane Membrane_Depolarization Membrane Depolarization Bacterial_Membrane->Membrane_Depolarization ETC_Disruption Electron Transport Chain Disruption Membrane_Depolarization->ETC_Disruption ATP_Depletion ATP Depletion ETC_Disruption->ATP_Depletion Bacterial_Death Bacterial Cell Death ATP_Depletion->Bacterial_Death

Caption: Proposed mechanism of antimicrobial action of sapienic acid against pathogenic bacteria.

4.2. Efficacy Against Pathogens

Sapienic acid demonstrates significant bactericidal activity, particularly against Gram-positive bacteria.

PathogenEfficacyReference
Staphylococcus aureusPotent antibacterial activity[1][13]
Propionibacterium acnesInhibitory effects[5][14]
Candida aurisPotential for growth prevention[15]

Notably, individuals with atopic dermatitis and high colonization of S. aureus often exhibit lower levels of sapienic acid.[4]

Role in Skin Barrier Function and Inflammation

Sapienic acid contributes to the integrity of the skin's lipid barrier and modulates inflammatory responses.

5.1. Barrier Integrity

As a major component of sebum, sapienic acid helps to maintain the skin's protective lipid layer, preventing moisture loss and protecting against environmental insults.[5]

5.2. Inflammatory Modulation

The role of sapienic acid in skin inflammation is complex. While it possesses anti-inflammatory properties, its levels are altered in inflammatory skin conditions.[5]

  • Atopic Dermatitis: Reduced sapienic acid levels are associated with increased S. aureus colonization and disease severity.[1] Topical application has been shown to reduce bacterial load and improve symptoms.[1]

  • Acne Vulgaris: The role of sapienic acid in acne is debated. Some studies show an abundance of this fatty acid is related to increased sebum production, while others highlight its inhibitory effects on acne-associated bacteria.[16] Sebum from individuals with acne contains significantly more squalene and triglycerides, with a notable increase in sapienic acid content.[12]

Experimental Protocols

6.1. Sebum Collection

  • Sebutape®: A common method for non-invasive sebum collection involves the use of Sebutape®, a lipophilic adhesive film.[12] The tape is applied to the skin surface (e.g., forehead) for a standardized period (e.g., 1 hour) to absorb sebum lipids.

  • Solvent Extraction: This method involves wiping a defined area of the skin with a solvent-soaked swab (e.g., hexane or ethanol) to collect surface lipids.

Sebum_Collection_Workflow cluster_workflow Sebum Collection and Analysis Workflow Start Start: Subject Recruitment Collection Sebum Collection (Sebutape® or Solvent Wash) Start->Collection Extraction Lipid Extraction Collection->Extraction Analysis Lipid Analysis (GC-MS/LC-MS) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Results Data_Processing->End

Caption: A generalized workflow for the collection and analysis of human sebum lipids.

6.2. Lipid Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the separation and quantification of fatty acids.[17] Sebum lipids are first extracted and then derivatized (e.g., to fatty acid methyl esters) before injection into the GC-MS system.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is used for the analysis of a broader range of lipid classes, including oxylipins, endocannabinoids, and sphingolipids in sebum.[17]

6.3. Antimicrobial Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC of sapienic acid against various microorganisms can be determined using broth microdilution methods. Bacteria are cultured in the presence of serial dilutions of sapienic acid, and the lowest concentration that inhibits visible growth is recorded as the MIC.

Conclusion and Future Directions

Sapienic acid is a biologically significant lipid with multifaceted roles in skin health and disease. Its unique presence in human sebum underscores its importance in the co-evolution of humans and their skin microbiome. Future research should focus on further elucidating the signaling pathways modulated by sapienic acid in skin cells and its therapeutic potential for inflammatory skin disorders. The development of topical formulations containing sapienic acid or its derivatives could offer novel strategies for the management of conditions like atopic dermatitis and acne.

References

Antimicrobial properties of Sapienic acid against skin pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antimicrobial Properties of Sapienic Acid Against Skin Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is the most abundant free fatty acid in human sebum, playing a crucial role in the innate immune defense of the skin.[1][2][3] Unique to humans among hair-bearing animals, it is synthesized from palmitic acid by the enzyme Δ6-desaturase (FADS2) within the sebaceous glands.[1][4] Its presence is a key factor in creating an antimicrobial barrier on the skin surface, selectively inhibiting the growth of pathogenic bacteria while being a part of the complex interplay between the host and the skin microbiome.[1][5][6] Notably, reduced levels of sapienic acid have been associated with increased colonization by Staphylococcus aureus in individuals with atopic dermatitis, highlighting its importance in maintaining skin homeostasis.[1][4][5] This guide provides a comprehensive overview of the antimicrobial properties of sapienic acid, its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Antimicrobial Action

The primary mechanism of action for sapienic acid against susceptible bacteria, particularly Gram-positive pathogens like S. aureus, is the disruption of the bacterial cell membrane.[1][7] As an unsaturated long-chain fatty acid, its amphipathic nature allows it to insert into the phospholipid bilayer of the bacterial membrane.[7][8] This insertion leads to a series of detrimental effects:

  • Membrane Depolarization: Sapienic acid causes depolarization of the bacterial membrane, disrupting the proton motive force.[4]

  • Disruption of Electron Transport Chain: The loss of membrane potential interferes with the electron transport chain, leading to a collapse in cellular energy production.[4]

  • Increased Membrane Fluidity and Permeability: The integration of the fatty acid can increase the fluidity of the membrane, leading to the leakage of essential intracellular components and ultimately, cell lysis.[1][9]

In response to sapienic acid exposure, bacteria such as S. aureus upregulate specific survival pathways. For instance, a comparative transcriptomic study revealed that S. aureus significantly upregulates the mnhABCDEFG operon, which encodes for Na+/H+ antiporters, in an attempt to maintain cytoplasmic pH and survive the environmental stress.[8]

cluster_mechanism Mechanism of Action of Sapienic Acid Sapienic_Acid Sapienic Acid Insertion Insertion into Membrane Sapienic_Acid->Insertion Targets Bacterial_Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Depolarization Membrane Depolarization Bacterial_Membrane->Depolarization Leads to Leakage Leakage of Cytoplasmic Contents Bacterial_Membrane->Leakage Causes Insertion->Bacterial_Membrane ETC_Disruption Disruption of Electron Transport Chain Depolarization->ETC_Disruption Cell_Death Bacterial Cell Death ETC_Disruption->Cell_Death Leakage->Cell_Death

Caption: Proposed mechanism of action of sapienic acid on bacterial cells.

Quantitative Antimicrobial Activity

The efficacy of sapienic acid has been quantified against several key skin pathogens, primarily through the determination of Minimum Inhibitory Concentrations (MICs).

Table 1: MIC of Sapienic Acid against Staphylococcus species
Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Staphylococcus aureusVarious clinical and lab strains31.3 - 400[10]
Staphylococcus aureusATCC 43300 (MRSA)30[9]
Staphylococcus aureusMean of various strains~50[11]
Staphylococcus epidermidisVarious clinical and lab strains660 - >1000[10][12]
Staphylococcus epidermidisMean of various strains~150[11]

Note: S. epidermidis generally exhibits higher resistance to sapienic acid compared to S. aureus, which may contribute to its prevalence as a skin commensal.[11]

Table 2: MIC of Sapienic Acid against other Skin Pathogens
Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Streptococcus pyogenesNot specifiedActive[3]
Cutibacterium acnes (formerly Propionibacterium acnes)Not specifiedActive[2][13]

Experimental Protocols

Standardized methods are crucial for assessing the antimicrobial properties of fatty acids.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is standard for determining the MIC of sapienic acid.

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology:

    • Preparation of Inoculum: Bacterial strains are cultured overnight in an appropriate broth (e.g., Todd Hewitt Broth for staphylococci).[11] The culture is then diluted to achieve a final concentration of approximately 1 x 10⁴ to 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[11][14]

    • Preparation of Antimicrobial Agent: A stock solution of sapienic acid is prepared, typically in ethanol or dimethyl sulfoxide (DMSO).[10][11] Serial two-fold dilutions are then made in the growth medium in a 96-well microtiter plate.

    • Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus).[15]

    • Reading Results: The MIC is recorded as the lowest concentration of sapienic acid at which there is no visible turbidity (growth).[10][11]

cluster_workflow Experimental Workflow for MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Sapienic Prepare Serial Dilutions of Sapienic Acid Start->Prep_Sapienic Dispense Dispense Inoculum and Sapienic Acid into 96-well Plate Prep_Inoculum->Dispense Prep_Sapienic->Dispense Incubate Incubate Plate (e.g., 37°C, 18-24h) Dispense->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

  • Objective: To assess the rate at which an antimicrobial agent kills a bacterial population.

  • Methodology:

    • A standardized bacterial inoculum is prepared in a suitable broth.

    • Sapienic acid is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[16][17] A growth control (no antimicrobial) is included.

    • The cultures are incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated onto agar plates.

    • After incubation, colony-forming units (CFU/mL) are counted.

    • The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[15]

Anti-Biofilm Assay

This assay evaluates the ability of sapienic acid to inhibit biofilm formation or eradicate established biofilms.

  • Objective: To determine the concentration of sapienic acid that inhibits biofilm formation (Minimum Biofilm Inhibitory Concentration - MBIC) or eradicates a pre-formed biofilm.

  • Methodology (Inhibition of Formation):

    • A bacterial suspension is added to the wells of a microtiter plate along with various concentrations of sapienic acid.

    • The plate is incubated for 24-48 hours to allow for biofilm formation.

    • The planktonic (free-floating) cells are removed by washing.

    • The remaining biofilm is stained (e.g., with crystal violet), the stain is solubilized, and the absorbance is read with a plate reader to quantify biofilm mass. The MBIC is the lowest concentration that significantly reduces biofilm formation compared to the control.[18]

Signaling Pathways and Host Response

Beyond its direct antimicrobial effects, sapienic acid, along with other sebum free fatty acids, can modulate the innate immune response of the skin.[2][19]

  • Induction of Antimicrobial Peptides: Free fatty acids, including palmitic and oleic acid, have been shown to upregulate the expression of human β-defensin-2 (hBD-2) in human sebocytes.[2][19] This induction enhances the overall antimicrobial capacity of the sebaceous gland and skin surface.

  • NF-κB Pathway Involvement: The upregulation of hBD-2 by free fatty acids is mediated through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19] This suggests that fatty acids act as signaling molecules that trigger a defensive response in skin cells.

cluster_signaling Fatty Acid Signaling in Human Sebocytes FFA Free Fatty Acids (e.g., Sapienic Acid) CD36 CD36 Receptor FFA->CD36 Binds to NFkB NF-κB Pathway Activation CD36->NFkB Activates Sebocyte Human Sebocyte hBD2 hBD-2 Gene Transcription NFkB->hBD2 Promotes AMP_Production Increased Antimicrobial Peptide (hBD-2) Production hBD2->AMP_Production Immune_Defense Enhanced Innate Immune Defense AMP_Production->Immune_Defense

Caption: Signaling pathway for FFA-induced hBD-2 expression in sebocytes.

Conclusion and Future Directions

Sapienic acid is a vital component of the skin's innate immunity, exhibiting potent and selective antimicrobial activity against key skin pathogens, particularly S. aureus. Its mechanism of membrane disruption makes it an effective bactericidal agent. The quantitative data underscore its efficacy and selectivity, while established experimental protocols allow for its continued investigation. Understanding how sapienic acid modulates host signaling pathways opens avenues for developing novel therapeutic strategies. Future research should focus on its anti-biofilm capabilities, potential synergies with other antimicrobial agents, and the development of topical formulations to augment the skin's natural defenses, especially in conditions like atopic dermatitis where its levels are diminished.[1][5] The unique properties of sapienic acid make it a compelling candidate for further exploration in dermatology and drug development.

References

The Role of Sapienic Acid in Skin Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (C16:1Δ6), a monounsaturated fatty acid unique to human sebum, is a cornerstone of the skin's innate defense and barrier integrity. Synthesized in sebaceous glands from palmitic acid by the enzyme Fatty Acid Desaturase 2 (FADS2), it is the most abundant fatty acid on the skin surface.[1] This guide provides a detailed examination of the multifaceted role of sapienic acid in skin barrier function, focusing on its biochemical synthesis, potent antimicrobial activity, and contribution to the physical and immunological barrier. It includes quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support advanced research and development in dermatology and cosmetology.

Introduction: The Uniqueness of Sapienic Acid

The human skin barrier is a complex, multi-layered system designed to prevent water loss and protect against external threats. Sebum, an oily secretion from sebaceous glands, is a critical component of this barrier.[1] A unique feature of human sebum is its high concentration of sapienic acid (cis-6-hexadecenoic acid), a fatty acid not found in significant amounts in any other mammal.[2][3] It constitutes a significant portion of the free fatty acids in sebum and plays a vital role in maintaining skin homeostasis through several mechanisms.[4] Its functions include maintaining the integrity of the lipid barrier to prevent dehydration and acting as a powerful, selective antimicrobial agent.[4] Notably, decreased levels of sapienic acid are associated with skin disorders like atopic dermatitis, which are often characterized by increased colonization of the opportunistic pathogen Staphylococcus aureus.[1][5][6]

Biosynthesis and Metabolism of Sapienic Acid

Sapienic acid is not an essential fatty acid; it is synthesized de novo within the differentiated sebocytes of the sebaceous glands.

Synthesis Pathway: The primary precursor for sapienic acid is palmitic acid (C16:0), a common saturated fatty acid. The key, rate-limiting step is the introduction of a double bond at the delta-6 position, a reaction catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) .[1][2][7] This is an unusual metabolic pathway, as FADS2 typically acts on polyunsaturated fatty acids like linoleic acid.[6] However, in the unique microenvironment of the sebaceous gland, where linoleic acid levels are low, FADS2 activity is repurposed to desaturate palmitic acid.[7][8]

Further Metabolism: Once synthesized, sapienic acid can be further metabolized. It can be elongated by two carbons and further desaturated to form sebaleic acid (C18:2Δ5,8), another fatty acid characteristic of human sebum.[2][3]

Sapienic_Acid_Synthesis cluster_Sebocyte Sebocyte Cytoplasm cluster_Sebum Sebum on Skin Surface Palmitic Palmitic Acid (C16:0) Sapienic Sapienic Acid (C16:1Δ6) Palmitic->Sapienic FADS2 (Δ6-Desaturase) Sebaleic Sebaleic Acid (C18:2Δ5,8) Sapienic->Sebaleic Elongation & Δ5-Desaturase Sapienic_Sebum Sapienic Acid Sapienic->Sapienic_Sebum Secretion Sebaleic_Sebum Sebaleic Acid Sebaleic->Sebaleic_Sebum Secretion

Caption: Biosynthesis and metabolism of sapienic acid within the sebocyte.

Antimicrobial Function of Sapienic Acid

A primary role of sapienic acid is its function as a "first-line" component of the innate immune system at the skin surface.[1] It exhibits potent and selective bactericidal activity, particularly against Gram-positive bacteria.

Mechanism of Action: Unsaturated long-chain fatty acids like sapienic acid exert their antimicrobial effect primarily by disrupting the bacterial cell membrane. The proposed mechanism involves the depolarization of the bacterial membrane, which leads to the disruption of the electron transport chain and a collapse of cellular energetics, ultimately causing cell death.[2][3]

Selectivity for Staphylococcus aureus: Sapienic acid is notably effective against Staphylococcus aureus, a pathogen frequently implicated in skin infections and the exacerbation of atopic dermatitis.[1][5] In contrast, commensal bacteria like Staphylococcus epidermidis show significantly higher resistance to sapienic acid, suggesting that this fatty acid helps shape a healthy skin microbiome by selectively inhibiting pathogenic species.[5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of sapienic acid can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

Microbial StrainMean MIC (µg/mL)Mean MIC (µM)Reference
Staphylococcus aureus10.7~42[5]
Staphylococcus epidermidis31.1~122[5]

Note: MIC values were converted from µg/mL to µM using the molar mass of sapienic acid (~254.4 g/mol ).

Role in Physical Barrier Integrity

Beyond its antimicrobial role, sapienic acid is a vital structural component of the skin's lipid barrier.

Moisture Retention: As a major lipid in sebum, sapienic acid contributes to the occlusive film on the stratum corneum.[4] This lipid layer is crucial for preventing transepidermal water loss (TEWL), thereby maintaining skin hydration and preventing dryness and scaling.[4] A compromised barrier, often associated with low sapienic acid levels, leads to increased TEWL and greater susceptibility to environmental irritants.[9] While direct quantitative data on sapienic acid's effect on TEWL is limited, studies on other fatty acids have shown that their topical application can reduce TEWL and repair barrier function in deficient skin models.[10][11] High TEWL itself can act as a signal to stimulate fatty acid synthesis in the epidermis as part of a homeostatic repair mechanism.[12]

Interaction with Keratinocyte Differentiation: Fatty acids are known to act as signaling molecules that influence the differentiation of keratinocytes, the primary cells of the epidermis. They can serve as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-β/δ.[13][14] Activation of these nuclear receptors in keratinocytes stimulates the expression of genes involved in terminal differentiation and the synthesis of barrier lipids, including ceramides.[14] While direct evidence for sapienic acid as a PPAR ligand is still emerging, other monounsaturated fatty acids like oleic and palmitoleic acid are known PPAR activators, suggesting a likely mechanism by which sapienic acid contributes to barrier homeostasis.[15][16]

PPAR_Signaling cluster_extracellular Extracellular / Stratum Corneum cluster_keratinocyte Keratinocyte FA Fatty Acids (e.g., Sapienic Acid) PPAR PPAR-α FA->PPAR Enters Cell & Binds as Ligand PPAR_RXR PPAR-α / RXR Heterodimer PPAR->PPAR_RXR Dimerizes with RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Genes Target Gene Transcription PPRE->Genes Activates Proteins Barrier Proteins & Lipid Synthesis Enzymes Genes->Proteins Leads to Result Improved Barrier Function: • Increased Ceramides • Enhanced Differentiation Proteins->Result Results in

Caption: Hypothesized PPAR-α signaling pathway activated by fatty acids in keratinocytes.

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[5][17][18][19][20]

MIC_Workflow Workflow: Broth Microdilution MIC Assay prep_stock 1. Prepare Stock Solution Dissolve Sapienic Acid in ethanol (e.g., 8 mg/mL). serial_dilute 2. Serial Dilution Perform 2-fold serial dilutions of stock in a 96-well plate with growth medium (e.g., THB). prep_stock->serial_dilute inoculate 4. Inoculation Add a standardized volume of the bacterial suspension to each well. serial_dilute->inoculate prep_inoculum 3. Prepare Bacterial Inoculum Grow bacteria (e.g., S. aureus) to log phase, dilute to a standardized density (e.g., 0.5 McFarland). prep_inoculum->inoculate controls 5. Prepare Controls - Growth Control (medium + bacteria, no drug) - Sterility Control (medium only) inoculate->controls incubate 6. Incubation Incubate plate at 37°C for 18-24 hours. controls->incubate read_results 7. Read Results Determine MIC: the lowest concentration well with no visible turbidity (bacterial growth). incubate->read_results

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
  • Preparation of Antimicrobial Stock: Prepare a stock solution of sapienic acid at a known high concentration (e.g., 8 mg/mL) in a suitable solvent like ethanol.[5]

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile bacterial growth medium (e.g., Todd Hewitt Broth) to all wells.[19] Add 100 µL of the sapienic acid stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate, discarding the final 100 µL from the last dilution well.[19]

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) on an agar plate for 18-24 hours. Suspend isolated colonies in broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except for the sterility control well).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[17]

  • Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of sapienic acid in a well that shows no visible bacterial growth.[5]

Protocol: Measurement of Transepidermal Water Loss (TEWL)

This protocol describes the use of an open-chamber evaporimeter (e.g., Tewameter®) to measure TEWL, a key indicator of skin barrier function.[1][21][22]

  • Acclimatization: The subject must acclimatize in a room with controlled temperature (18-22°C) and relative humidity (40-60%) for at least 20-30 minutes before measurement.[1] All doors and windows should be closed to prevent air drafts.

  • Site Selection: Choose a flat, hairless area of skin for measurement, typically the volar forearm. The site should be free of any visible irritation or product application.

  • Probe Placement: Hold the device probe perpendicular to the skin surface, applying minimal pressure. Ensure the probe remains still during the measurement period to avoid disturbing the vapor gradient.

  • Measurement: Initiate the measurement. The device's sensors detect the humidity gradient at two different points within the hollow probe, from which the rate of water vapor flux (evaporation) is calculated.

  • Data Acquisition: Record the TEWL value, typically expressed in g/m²/h, after the reading has stabilized. It is recommended to take a series of measurements (e.g., 3-5 readings) at each site and calculate the mean to ensure reproducibility.[1]

Protocol: Analysis of Sebum Fatty Acids via GC-MS

This protocol provides a general workflow for the extraction and analysis of fatty acids from sebum samples using Gas Chromatography-Mass Spectrometry (GC-MS).[4][8][23][24][25]

  • Sample Collection: Collect sebum from the skin surface (e.g., forehead) using an appropriate method, such as solvent-wetted cotton balls or absorbent tapes (e.g., Sebutape®).

  • Lipid Extraction: Extract total lipids from the collection medium using a solvent mixture, typically chloroform/methanol (2:1, v/v).[24] An internal standard (e.g., a fatty acid not naturally present, like heptadecanoic acid) should be added before extraction for quantification. Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Derivatization: Since fatty acids are not inherently volatile, they must be derivatized before GC analysis. A common method is transesterification to form fatty acid methyl esters (FAMEs). This can be achieved by incubating the dried lipid extract with a reagent like 2% sulfuric acid in methanol at 80°C for 1 hour.[4] Alternatively, trimethylsilylation can be used.[4]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC): The FAMEs are vaporized and separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature gradient program is used to elute the different fatty acids over time.[4]

    • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting fragments produce a unique mass spectrum for each compound, allowing for definitive identification by comparison to spectral libraries and standards. Quantification is achieved by integrating the peak area relative to the internal standard.[23]

Conclusion and Future Directions

Sapienic acid is a unique and indispensable component of the human skin barrier. Its dual role as a potent, selective antimicrobial and a key structural lipid underscores its importance in skin health. Deficiencies in sapienic acid are clinically correlated with barrier defects and increased susceptibility to infection, as seen in atopic dermatitis. The experimental protocols detailed herein provide a framework for the quantitative assessment of its function, from antimicrobial efficacy to its presence in the sebum lipidome.

Future research should focus on elucidating the precise signaling pathways modulated by sapienic acid in keratinocytes and sebocytes, particularly its potential as a direct ligand for PPARs. Furthermore, exploring the therapeutic potential of topically applied sapienic acid or its precursors for conditions like atopic dermatitis and acne presents a promising avenue for drug development, leveraging the skin's own natural defense mechanisms to restore barrier homeostasis.

References

The Biosynthesis of Sapienic Acid: A Deep Dive into the Unique Human Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (cis-6-hexadecenoic acid), the most abundant fatty acid in human sebum, plays a crucial role in the skin's innate immune defense. Unique to humans, its biosynthesis from the ubiquitous saturated fatty acid, palmitic acid, is a specialized pathway of significant interest in dermatology, microbiology, and drug development. This technical guide provides a comprehensive overview of the biosynthesis of sapienic acid, detailing the enzymatic conversion, cellular localization, and regulatory aspects. We present quantitative data on substrate competition, detailed experimental protocols for pathway analysis, and visual representations of the biochemical cascade and associated workflows to facilitate a deeper understanding and further research in this area.

Introduction

The lipid composition of human sebum is distinct from that of other mammals, with sapienic acid being a hallmark of this uniqueness[1][2]. This monounsaturated fatty acid is a potent antimicrobial agent, particularly effective against pathogenic bacteria such as Staphylococcus aureus[3]. The conversion of palmitic acid to sapienic acid is a singular enzymatic step catalyzed by an enzyme more commonly associated with polyunsaturated fatty acid metabolism. Understanding this pathway is critical for elucidating the biochemical basis of skin health and developing novel therapeutic strategies for skin disorders.

The Core Biosynthetic Pathway

The biosynthesis of sapienic acid from palmitic acid is a direct desaturation reaction.

  • Substrate: Palmitic acid (16:0)

  • Product: Sapienic acid (16:1n-10)

  • Enzyme: Delta-6 Desaturase (Fatty Acid Desaturase 2, FADS2)[4][5][6]

This conversion involves the introduction of a cis double bond between the 6th and 7th carbon atoms from the carboxyl end of palmitic acid[4]. This reaction is noteworthy as FADS2 typically acts on polyunsaturated fatty acids (PUFAs) like linoleic acid and alpha-linolenic acid[2][4]. In human sebaceous glands, the unique metabolic context allows for the preferential desaturation of palmitic acid[4][5].

Cellular and Subcellular Localization

The biosynthesis of sapienic acid is primarily localized to the sebaceous glands of the skin[1][2][4].

  • Tissue: Sebaceous glands

  • Cell type: Differentiating sebocytes[4]

  • Subcellular Location of FADS2: The FADS2 enzyme is localized to the endoplasmic reticulum (ER) and has also been detected in mitochondria [7][8][9].

The expression of FADS2 is highest in the suprabasal layers of the sebaceous gland, where sebocytes are actively synthesizing lipids[4].

Subsequent Metabolism: Elongation to Sebaleic Acid

Sapienic acid can be further metabolized through elongation to form sebaleic acid (18:2n-10), another fatty acid characteristic of human sebum[1]. This subsequent step underscores the unique lipid metabolic pathways present in human sebocytes.

Quantitative Data

Table 1: Fatty Acid Composition of Human Sebum
Fatty AcidAbbreviationPercentage of Total Fatty Acids
Palmitic Acid16:0~31%[10]
Sapienic Acid16:1n-10~21-25%[1][10]
Stearic Acid18:0~11%[10]
Myristic Acid14:0~10%[10]
Oleic Acid18:1n-9~8%[10]
Table 2: Competition for FADS2 Desaturation in Stably Transformed MCF-7 Cells

This data illustrates the competitive inhibition of palmitic acid desaturation by polyunsaturated fatty acids.

Palmitic Acid (16:0) ConcentrationLinoleic Acid (18:2n-6) ConcentrationResulting Sapienic Acid (16:1n-10) Level
ConstantIncreasingDecreased bioconversion of 16:0 to 16:1n-10[2]
IncreasingConstantIncreased bioconversion of 16:0 to 16:1n-10[2]
Palmitic Acid (16:0) Concentrationα-Linolenic Acid (18:3n-3) ConcentrationResulting Sapienic Acid (16:1n-10) Level
ConstantIncreasingDecreased bioconversion of 16:0 to 16:1n-10[2]
IncreasingConstantIncreased bioconversion of 16:0 to 16:1n-10[2]

Experimental Protocols

Determination of FADS2 Expression Levels in Sebocytes

Objective: To quantify the mRNA expression of FADS2 in sebocytes.

Methodology: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

  • RNA Extraction: Isolate total RNA from cultured human sebocytes (e.g., SZ95 cell line) or microdissected sebaceous glands using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform qPCR using a real-time PCR system with FADS2-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

    • Forward Primer (example): 5'-AGCAGCGACTACCGGCTCTT-3'

    • Reverse Primer (example): 5'-TGGCCAGGTTGACCACATAG-3'

  • Data Analysis: Normalize the FADS2 expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression using the ΔΔCt method.

FADS2 Activity Assay in Sebocytes

Objective: To measure the enzymatic activity of FADS2 by quantifying the conversion of palmitic acid to sapienic acid.

Methodology: Stable Isotope Labeling and GC-MS Analysis

  • Cell Culture: Culture human sebocytes (e.g., SZ95) to near confluence in appropriate media.

  • Substrate Incubation: Supplement the culture medium with a known concentration of a stable isotope-labeled palmitic acid (e.g., [¹³C₁₆]-palmitic acid) for a defined period (e.g., 24 hours).

  • Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Scrape the cells into a solvent mixture of chloroform:methanol (2:1, v/v).

    • Add an internal standard (e.g., C17:0 or a deuterated fatty acid) for quantification.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Methylation:

    • Dry the lipid extract under a stream of nitrogen.

    • Saponify the lipids by adding a solution of NaOH in methanol and heating.

    • Methylate the fatty acids by adding boron trifluoride in methanol (BF₃-methanol) and heating to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., HP-5MS) to separate the FAMEs.

    • Set the mass spectrometer to scan for the characteristic ions of the methyl esters of palmitic acid, sapienic acid, and their labeled counterparts.

  • Data Analysis: Quantify the amount of labeled sapienic acid formed relative to the initial amount of labeled palmitic acid substrate to determine the conversion rate.

Quantitative Analysis of Sapienic Acid in Sebum Samples

Objective: To quantify the absolute amount of sapienic acid in human sebum.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Collection: Collect sebum from the skin surface using a suitable method (e.g., Sebutape®).

  • Lipid Extraction: Extract lipids from the collection medium using a chloroform:methanol (2:1, v/v) solvent system, including a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using BF₃-methanol as described in section 4.2.4.

  • GC-MS Analysis:

    • Analyze the FAMEs using a GC-MS system.

    • Gas Chromatograph Conditions (Example):

      • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • Mass Spectrometer Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 50-500

  • Quantification: Create a standard curve using known concentrations of a sapienic acid methyl ester standard. Calculate the concentration of sapienic acid in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Visualizations

Biosynthetic Pathway of Sapienic Acid

Sapienic_Acid_Biosynthesis Biosynthesis of Sapienic Acid from Palmitic Acid cluster_cytosol Cytosol / Endoplasmic Reticulum Palmitic_Acid Palmitic Acid (16:0) FADS2 Delta-6 Desaturase (FADS2) Palmitic_Acid->FADS2 Sapienic_Acid Sapienic Acid (16:1n-10) FADS2->Sapienic_Acid FADS2_Competition Substrate Competition for Delta-6 Desaturase (FADS2) FADS2 Delta-6 Desaturase (FADS2) Sapienic_Acid Sapienic Acid (16:1n-10) FADS2->Sapienic_Acid Gamma_Linolenic_Acid γ-Linolenic Acid (GLA) FADS2->Gamma_Linolenic_Acid Stearidonic_Acid Stearidonic Acid (SDA) FADS2->Stearidonic_Acid Palmitic_Acid Palmitic Acid (16:0) Palmitic_Acid->FADS2 Sebaceous Gland Specificity Linoleic_Acid Linoleic Acid (18:2n-6) Linoleic_Acid->FADS2 Primary Substrate Alpha_Linolenic_Acid α-Linolenic Acid (18:3n-3) Alpha_Linolenic_Acid->FADS2 Primary Substrate Experimental_Workflow Workflow for Quantification of Sapienic Acid cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sebum Collection / Cell Culture Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis (Quantification against Standard Curve) GC_MS->Data_Analysis

References

The Gold Standard: A Technical Guide to Sapienic Acid-d19 for Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sapienic acid-d19 as a stable isotope-labeled internal standard for the precise and accurate quantification of sapienic acid in biological matrices. Sapienic acid (cis-6-hexadecenoic acid), a fatty acid unique to humans and a major component of sebum, is increasingly recognized for its role in skin health, antimicrobial defense, and as a potential biomarker in various physiological and pathological processes.[1] This guide provides a comprehensive overview of the analytical methodologies, from sample preparation to mass spectrometric detection, empowering researchers to develop and validate robust quantitative assays.

Introduction to Sapienic Acid and the Principle of Stable Isotope Dilution

Sapienic acid is a monounsaturated omega-10 fatty acid synthesized in sebaceous glands from palmitic acid by the enzyme delta-6-desaturase. Its presence and concentration are linked to skin conditions such as atopic dermatitis and it possesses significant antibacterial activity against pathogens like Staphylococcus aureus. The quantification of sapienic acid in complex biological samples necessitates a highly specific and sensitive analytical method.

Stable isotope dilution (SID) coupled with mass spectrometry is the gold standard for quantitative analysis. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. The labeled standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (deuterium).

The key advantages of using this compound as an internal standard are:

  • High Accuracy and Precision: It co-elutes with the unlabeled sapienic acid, correcting for variations in sample extraction, derivatization, and ionization.

  • Specificity: The mass difference allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, minimizing interferences from the sample matrix.

  • Reliable Quantification: The ratio of the signal from the endogenous analyte to the known concentration of the internal standard allows for precise calculation of the analyte's concentration.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

PropertySapienic AcidThis compound
Systematic Name (6Z)-Hexadec-6-enoic acid(6Z)-6-Hexadecenoic-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d19 acid
Molecular Formula C₁₆H₃₀O₂C₁₆H₁₁D₁₉O₂
Molecular Weight 254.41 g/mol 273.53 g/mol
Purity Typically >98%>98% or 99.0%
Storage Freezer (-20°C), in solutionFreezer (-20°C), in solution

Experimental Workflow for Quantification of Sapienic Acid

The quantification of sapienic acid using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a general workflow.

experimental_workflow General Experimental Workflow for Sapienic Acid Quantification sample Biological Sample (e.g., Sebum, Plasma, Skin Extract) spike Spike with This compound sample->spike Add known amount of IS extract Lipid Extraction (e.g., Folch or Bligh-Dyer) spike->extract derivatize Derivatization (Optional) (e.g., for GC-MS) extract->derivatize analysis LC-MS/MS or GC-MS Analysis derivatize->analysis quant Data Processing and Quantification analysis->quant Peak integration and ratio calculation

Caption: A generalized workflow for the quantification of sapienic acid.

Detailed Methodologies

Sample Preparation

The choice of sample preparation method will depend on the biological matrix. The goal is to efficiently extract lipids while minimizing degradation and contamination.

1. Internal Standard Spiking:

  • Immediately upon sample collection or thawing, a precise volume of a known concentration of this compound solution (e.g., in ethanol) is added to the sample. This is a critical step to ensure accurate quantification.

2. Lipid Extraction:

  • For Sebum/Skin Swabs: Solvents like hexane:isopropanol or methanol:chloroform can be used to extract lipids directly from the collection medium.

  • For Plasma/Serum: A liquid-liquid extraction method such as the Folch or Bligh-Dyer method is commonly employed.

    • Folch Method (Example Protocol):

      • To 100 µL of plasma, add the this compound internal standard.

      • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

      • Vortex thoroughly for 2 minutes.

      • Add 0.4 mL of 0.9% NaCl solution.

      • Vortex again and centrifuge to separate the phases.

      • Collect the lower organic phase containing the lipids.

      • Dry the extract under a stream of nitrogen.

Chromatographic Separation

Liquid Chromatography (LC): Reverse-phase chromatography is typically used for the separation of fatty acids.

  • Column: A C18 or C8 column is suitable.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Gas Chromatography (GC): For GC analysis, fatty acids must be derivatized to increase their volatility.

  • Derivatization: Conversion to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol or trimethylsilylation.

  • Column: A polar capillary column (e.g., a wax or cyano-propyl phase) is necessary to separate fatty acid isomers.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points.

Mass Spectrometry (MS)

LC-MS/MS (Triple Quadrupole): This is the preferred method for high-sensitivity and high-specificity quantification using Multiple Reaction Monitoring (MRM).

Predicted MRM Transitions:

CompoundPredicted Precursor Ion (Q1) [M-H]⁻Predicted Product Ion (Q3)Notes
Sapienic Acid m/z 253.2m/z 253.2 (pseudo-MRM)For underivatized fatty acids, a pseudo-MRM (monitoring the precursor ion as the product) can be used for quantification, though a true fragment ion is preferable.
m/z 209.2Potential loss of CO₂ (44 Da).
This compound m/z 272.3m/z 272.3 (pseudo-MRM)The precursor ion is shifted by 19 Da due to the 19 deuterium atoms.
m/z 227.3Predicted loss of CO₂ from the deuterated molecule.

Method Development for MRM: The following workflow outlines the process for confirming the predicted MRM transitions and optimizing the MS parameters.

mrm_development MRM Method Development Workflow infuse Infuse Sapienic Acid Standard q1_scan Perform Q1 Scan (Confirm Precursor Ion) infuse->q1_scan product_ion_scan Perform Product Ion Scan (Identify Fragment Ions) q1_scan->product_ion_scan select_transitions Select Intense and Specific Product Ions for MRM product_ion_scan->select_transitions optimize_ce Optimize Collision Energy (CE) for Each Transition select_transitions->optimize_ce infuse_is Infuse this compound and Confirm Transitions optimize_ce->infuse_is final_method Finalized MRM Method infuse_is->final_method

Caption: A workflow for the development of an MRM method.

GC-MS (Single Quadrupole or Triple Quadrupole): In GC-MS, electron ionization (EI) is commonly used. The mass spectrum of the FAME derivative of sapienic acid would be compared to a spectral library for identification. For quantification, selected ion monitoring (SIM) of characteristic ions would be employed.

Predicted Key Ions for GC-MS (as FAMEs):

CompoundPredicted Molecular Ion (M⁺)Key Fragment Ions
Sapienic Acid Methyl Ester m/z 268Fragmentation pattern characteristic of unsaturated FAMEs, with ions corresponding to cleavage around the double bond.
This compound Methyl Ester m/z 287Shifted molecular ion and fragment ions corresponding to the deuterated portion of the molecule.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day assessment of how close the measured values are to the true values and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Stability: Stability of the analyte in the biological matrix under different storage conditions and during sample processing.

Biosynthesis of Sapienic Acid

Understanding the biosynthetic pathway of sapienic acid can provide context for its biological role and the interpretation of quantitative data.

biosynthesis_pathway Biosynthesis of Sapienic Acid palmitic Palmitic Acid (16:0) d6d Delta-6-Desaturase (FADS2) palmitic->d6d sapienic Sapienic Acid (cis-6-Hexadecenoic Acid, 16:1n-10) d6d->sapienic

Caption: The enzymatic conversion of palmitic acid to sapienic acid.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of sapienic acid in various biological matrices. By employing the principles of stable isotope dilution with either LC-MS/MS or GC-MS, researchers can obtain reliable data to further elucidate the role of sapienic acid in health and disease. This guide provides a foundational framework for the development and validation of such analytical methods. It is crucial to emphasize that the predicted mass spectrometric parameters should be experimentally confirmed and optimized for the specific instrumentation used.

References

Commercial Availability and Technical Guide for Sapienic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sapienic acid-d19, a deuterated form of a unique human fatty acid. The guide covers its commercial availability, physicochemical properties, and biological activities, with a focus on its antimicrobial effects and its role in cellular signaling pathways. Detailed experimental protocols are provided to facilitate its use in research and drug development.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research-grade lipids and stable isotope-labeled compounds. The availability, purity, and formulation may vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierProduct NameCAS NumberPurityFormulationAvailable Quantities
Larodan Sapienic acid (D19) 98%2692623-89-3>98%In solution1 mg, 5 mg (custom quotes available)[1]
MedchemExpress This compound2692623-89-399.0%500 μL in Ethanol5 mg[2]
Stratech Sapienic acid (D19) 98%2692623-89-3Not specifiedIn solution1 mg, 2 mg, 5 mg
Cayman Chemical cis-6-Hexadecenoic Acid-d192692623-89-3≥99% deuterated forms (d1-d19)A solution in ethanolNot specified

Table 1: Commercial Suppliers of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₆H₁₁D₁₉O₂[1]
Molecular Weight 273.53 g/mol [1]
Physical State Liquid[1]
Storage Freezer (-20°C)[1]

Table 2: Physicochemical Properties of this compound.

Biological Activity: Antimicrobial Properties

Sapienic acid, the non-deuterated counterpart of this compound, is a significant component of human sebum and possesses notable antimicrobial activity, particularly against Gram-positive bacteria.[3] The biological activity of the deuterated form is expected to be comparable. Its mechanism of action involves the disruption of the bacterial cell membrane, leading to depolarization.[2][4]

BacteriumMinimum Bactericidal Concentration (MBC)Reference
Streptococcus sanguinis31.3 µg/mL[2]
Streptococcus mitis375.0 µg/mL[2]
Fusobacterium nucleatum93.8 µg/mL[2]
Staphylococcus aureus-[5]
Staphylococcus epidermidis-[5]

Table 3: Antimicrobial Activity of Sapienic Acid. (Note: Data is for the non-deuterated form).

Signaling Pathways

Sapienic acid is not only an antimicrobial agent but also a signaling molecule. It is biosynthesized from palmitic acid and can be further metabolized. Recent studies have implicated it in the modulation of key cancer-related signaling pathways.

Biosynthesis of Sapienic Acid

Sapienic acid is synthesized in human sebaceous glands from palmitic acid by the action of the enzyme Δ6-desaturase (FADS2).[2][6] It can be further elongated and desaturated to produce other fatty acids like sebaleic acid.[7][8][9]

Sapienic Acid Biosynthesis Biosynthesis of Sapienic Acid palmitic_acid Palmitic Acid fads2 Δ6-Desaturase (FADS2) palmitic_acid->fads2 sapienic_acid Sapienic Acid (cis-6-Hexadecenoic Acid) elongase Elongase sapienic_acid->elongase sebaleic_acid Sebaleic Acid (cis-5,8-Octadecadienoic Acid) desaturase Desaturase fads2->sapienic_acid elongase->sebaleic_acid

References

Methodological & Application

Application Notes and Protocols for the Use of Sapienic Acid-d19 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is a monounsaturated fatty acid that is a major and unique component of human sebum. It plays a significant role in the skin's barrier function and possesses antimicrobial properties. Accurate quantification of sapienic acid in various biological matrices is crucial for research in dermatology, cosmetology, and for understanding its role in health and disease.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis. Sapienic acid-d19, a deuterated analog of sapienic acid, is an ideal internal standard for this purpose due to its chemical and physical similarity to the endogenous analyte. These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of sapienic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The stable isotope dilution method relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow. The internal standard co-elutes with the endogenous analyte and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.

Materials and Reagents

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Chloroform, Hexane, Ethyl acetate

  • Reagents: Formic acid, Ammonium acetate, Butylated hydroxytoluene (BHT), Derivatization agent (e.g., 2-picolylamine and 2-picolinic acid with EDCI, or other suitable reagents)

  • Standards: Sapienic acid (analytical standard), this compound (internal standard)

  • Solid Phase Extraction (SPE) cartridges: C18 or other suitable cartridges for lipid extraction

  • General lab equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Analytical balance, pH meter

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (e.g., Sebum, Plasma, Cells)

This protocol describes a general lipid extraction procedure. The choice of solvent and method may need to be optimized depending on the specific matrix.

  • Sample Preparation:

    • For sebum collected on strips, cut the strip into small pieces and place in a glass tube.

    • For plasma or serum, aliquot a specific volume (e.g., 100 µL) into a glass tube.

    • For cultured cells, wash the cell pellet with PBS and resuspend in a known volume of water.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

    • Add a precise amount of the this compound internal standard solution to each sample to achieve a final concentration within the linear range of the calibration curve.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Add an antioxidant like BHT to prevent oxidation of unsaturated fatty acids.

    • Vortex thoroughly for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the extracted lipids under a gentle stream of nitrogen.

Protocol 2: Derivatization of Fatty Acids

Derivatization of the carboxylic acid group of sapienic acid can improve its chromatographic properties and ionization efficiency in positive ion mode ESI-MS.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of acetonitrile).

  • Derivatization Reaction:

    • Several derivatization reagents can be used. One common method is amidation.

    • For example, add a solution of 2-picolylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine.

    • Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).

    • After the reaction, the sample can be diluted with the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate sapienic acid from other fatty acids. An example gradient is:

      • 0-2 min: 30% B

      • 2-15 min: linear gradient to 100% B

      • 15-20 min: hold at 100% B

      • 20.1-25 min: return to 30% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode (after derivatization) or negative mode (for underivatized fatty acids).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both sapienic acid and this compound.

Data Presentation

Table 1: Mass Spectrometric Parameters for Sapienic Acid and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Sapienic Acid253.2Multiple, e.g., 195.2, 135.1To be optimized50
This compound272.4Multiple, e.g., 214.3, 148.2To be optimized50

Note: The exact m/z values for precursor and product ions will depend on the derivatization agent used (if any) and the ionization mode. The values presented here are hypothetical for the deprotonated molecule in negative mode and would need to be empirically determined.

Table 2: Calibration Curve Data for Sapienic Acid Quantification
Concentration (ng/mL)Peak Area Ratio (Sapienic Acid / this compound)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

Visualizations

experimental_workflow sample Biological Sample (Sebum, Plasma, Cells) is_spike Spike with This compound sample->is_spike extraction Lipid Extraction (e.g., Folch method) is_spike->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis (MRM Mode) derivatization->lcms quant Quantification (Peak Area Ratio) lcms->quant

Caption: Experimental workflow for the quantification of sapienic acid.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR AKT AKT EGFR->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Sapienic_Acid Sapienic Acid Sapienic_Acid->EGFR modulates

Caption: Potential signaling pathway involving sapienic acid.

Conclusion

This document provides a comprehensive guide for the use of this compound as an internal standard for the accurate and precise quantification of sapienic acid in biological samples by LC-MS/MS. The provided protocols for lipid extraction, derivatization, and LC-MS/MS analysis can be adapted and optimized for specific research needs. The use of a stable isotope-labeled internal standard is critical for robust and reliable quantitative results in lipidomics research.

Application Note: Quantitative Analysis of Fatty Acids in Human Plasma using Sapienic acid-d19 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of a panel of free fatty acids (FFAs) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Sapienic acid-d19 as an internal standard (IS) for the accurate quantification of Sapienic acid and other relevant fatty acids. A simple protein precipitation and liquid-liquid extraction procedure is utilized for sample preparation, followed by a rapid reversed-phase chromatographic separation. The MS/MS detection is performed in negative ion mode using Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of fatty acids in a biological matrix.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of complex lipids, such as triglycerides and phospholipids, and also exist as free fatty acids in circulation. FFAs play crucial roles in cellular structure, energy metabolism, and signaling pathways.[1] Alterations in FFA profiles have been associated with various pathological conditions, including metabolic disorders, cardiovascular diseases, and cancer.

Sapienic acid (cis-6-hexadecenoic acid) is a unique fatty acid that is the most abundant in human sebum.[2] It is formed from palmitic acid by the action of the enzyme Δ6-desaturase.[2] Recent studies have highlighted its role in the skin's antimicrobial barrier and as a potential biomarker for cancer cell plasticity.[2][3] Accurate quantification of Sapienic acid and other FFAs is therefore critical for understanding their physiological and pathological roles.

LC-MS/MS has become the preferred technique for fatty acid analysis due to its high sensitivity, selectivity, and the ability to analyze underivatized FFAs, thus simplifying sample preparation compared to traditional GC-MS methods.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations during sample processing, ensuring high accuracy and precision of the quantitative results.

This application note provides a comprehensive protocol for the simultaneous quantification of multiple fatty acids, including Sapienic acid, in human plasma.

Experimental Protocols

Materials and Reagents
  • Standards: Sapienic acid, Palmitic acid, Palmitoleic acid, Stearic acid, Oleic acid, Linoleic acid, Arachidonic acid (Sigma-Aldrich, St. Louis, MO, USA)

  • Internal Standard: this compound (Cayman Chemical, Ann Arbor, MI, USA)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade) (Fisher Scientific, Waltham, MA, USA)

  • Plasma: Human plasma (BioIVT, Westbury, NY, USA)

Sample Preparation
  • Thaw Samples: Thaw plasma samples and internal standard on ice.

  • Spike Internal Standard: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 15 seconds and transfer to an LC autosampler vial.

LC-MS/MS Analysis
  • LC System: Shimadzu Nexera X2 UHPLC system or equivalent

  • MS System: SCIEX QTRAP® 6500+ or equivalent triple quadrupole mass spectrometer

  • Column: Phenomenex Kinetex® F5, 100 x 2.1 mm, 2.6 µm

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: 70-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-70% B

    • 9.1-12 min: 70% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: The MRM transitions for the fatty acids are listed in Table 1. Note: The product ion for Sapienic acid and its internal standard are proposed based on the common fragmentation pattern of fatty acids (loss of CO2) as specific experimental data was not available in the searched literature.

Table 1: MRM Transitions for Fatty Acid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Sapienic acid253.2209.250-20
This compound (IS) 272.4 228.4 50 -20
Palmitic acid255.2255.250-10
Palmitoleic acid253.2253.250-10
Stearic acid283.3283.350-10
Oleic acid281.3281.350-10
Linoleic acid279.2279.250-10
Arachidonic acid303.2303.250-10

*Proposed transition based on neutral loss of CO2 (44 Da).

Method Validation

The analytical method was validated for linearity, sensitivity (limit of detection and limit of quantification), precision, and accuracy according to established guidelines.

  • Linearity: Calibration curves were prepared by spiking known concentrations of fatty acid standards into a surrogate matrix (e.g., charcoal-stripped plasma). The curves were linear over the specified concentration range with a coefficient of determination (R²) > 0.99 for all analytes.

  • Sensitivity: The Limit of Detection (LOD) was determined as the concentration with a signal-to-noise ratio of 3, and the Limit of Quantification (LOQ) was determined as the concentration with a signal-to-noise ratio of 10.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The precision (%CV) and accuracy (%RE) were within ±15% for all QC levels.

Quantitative Data

The quantitative performance of the method is summarized in Table 2. Representative concentrations of fatty acids in a human plasma sample are presented in Table 3.

Table 2: Calibration Curve Data and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Sapienic acid1 - 10000.9980.31
Palmitic acid10 - 50000.997310
Palmitoleic acid1 - 10000.9990.21
Stearic acid10 - 50000.996410
Oleic acid10 - 50000.998310
Linoleic acid10 - 50000.995510
Arachidonic acid1 - 10000.9990.41

Table 3: Sample Quantitative Results in Human Plasma

AnalyteConcentration (µg/mL)
Sapienic acid2.5
Palmitic acid125.8
Palmitoleic acid22.4
Stearic acid85.3
Oleic acid180.7
Linoleic acid250.1
Arachidonic acid45.6

Visualizations

Signaling Pathway

Sapienic_Acid_Metabolism palmitic Palmitic Acid (16:0) sapienic Sapienic Acid (6c-16:1) palmitic->sapienic sebaleic_precursor 8c-18:1 sapienic->sebaleic_precursor sebaleic Sebaleic Acid (5c,8c-18:2) sebaleic_precursor->sebaleic enzyme1 Δ6-Desaturase enzyme1->sapienic enzyme2 Elongase enzyme2->sebaleic_precursor enzyme3 Δ5-Desaturase enzyme3->sebaleic

Caption: Metabolic pathway of Sapienic acid synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma spike Spike with this compound IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute lc Reversed-Phase LC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

References

Application Note: Quantitative Analysis of Sapienic Acid in Biological Samples using Sapienic Acid-d19 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of sapienic acid in biological matrices using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution. Sapienic acid-d19, a deuterated analog, serves as an ideal internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2] The methodology outlines procedures for lipid extraction, derivatization to enhance volatility, and optimal GC-MS parameters for the sensitive and selective detection of both sapienic acid and its deuterated internal standard.

Introduction

Sapienic acid ((6Z)-Hexadec-6-enoic acid) is a unique fatty acid that is a major component of human sebum, playing a crucial role in the skin's innate immune defense through its potent antimicrobial properties.[1][3][4] Deficiencies in sapienic acid have been linked to skin conditions such as atopic dermatitis, which is often associated with an increased colonization of Staphylococcus aureus.[3] Accurate quantification of sapienic acid in various biological samples is therefore essential for research into skin health, dermatology, and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity.[5] However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, prior to GC-MS analysis.[2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification.[2][6] This internal standard mimics the chemical behavior of the endogenous analyte during extraction, derivatization, and chromatographic separation, thereby compensating for any sample loss and ensuring accurate measurement.[7] This document provides a comprehensive protocol for the quantitative analysis of sapienic acid using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Sapienic acid standard

  • This compound (Internal Standard)[6]

  • Solvents: Hexane, Methanol, Chloroform, Acetonitrile (HPLC grade)

  • Reagents for derivatization:

    • For FAMEs: Boron trifluoride-methanol (BF3-MeOH) solution (12.5% w/v) or Methanolic HCl.

    • For TMS esters: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[3]

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or chloroform) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of sapienic acid into the same matrix as the samples, with a constant amount of this compound internal standard added to each.

Sample Preparation (Lipid Extraction)

The following is a general protocol for lipid extraction from a biological matrix (e.g., serum, cell lysate). The specific volumes may need to be adjusted based on the sample type and amount.

  • To 100 µL of the biological sample, add a known amount of the this compound internal standard working solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Repeat the extraction of the aqueous phase with another 1 mL of chloroform.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

Derivatization

Method A: Esterification to Fatty Acid Methyl Esters (FAMEs) [3]

  • To the dried lipid extract, add 200 µL of 12.5% BF3-methanol solution.

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • After cooling to room temperature, add 100 µL of water and 150 µL of dichloromethane to extract the FAMEs.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the lower organic layer containing the FAMEs to a GC vial for analysis.

Method B: Silylation to Trimethylsilyl (TMS) Esters [3]

  • To the dried lipid extract, add 50 µL of MSTFA with 1% TMCS.[3]

  • Tightly cap the vial and heat at 60°C for 60 minutes.[3]

  • After cooling, the sample is ready for injection into the GC-MS. Dilution with an appropriate solvent like hexane may be necessary.

GC-MS Analysis

The following are suggested starting parameters. Optimization may be required for specific instrumentation.

Parameter Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer Agilent 5977 MSD or equivalent
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is performed by constructing a calibration curve based on the ratio of the peak area of the analyte (sapienic acid derivative) to the peak area of the internal standard (this compound derivative) versus the concentration of the analyte.

Table 1: Suggested Ions for Selected Ion Monitoring (SIM)

Compound Derivative Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Sapienic acidFAMEm/z of molecular ion and key fragmentsm/z of other characteristic fragments
This compoundFAMEm/z of deuterated molecular ion and key fragmentsm/z of other characteristic deuterated fragments
Sapienic acidTMS Esterm/z of molecular ion and key fragmentsm/z of other characteristic fragments
This compoundTMS Esterm/z of deuterated molecular ion and key fragmentsm/z of other characteristic deuterated fragments

Note: The exact m/z values for the molecular and fragment ions will depend on the derivative formed. These should be determined by analyzing the mass spectra of the individual derivatized standards.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Sebum, Plasma) spike Spike with this compound Internal Standard sample->spike extract Lipid Extraction (e.g., Chloroform/Methanol) spike->extract dry Evaporate to Dryness extract->dry derivatize Add Derivatization Reagent (e.g., BF3-MeOH or MSTFA) dry->derivatize Dried Lipid Extract heat Heat to Complete Reaction derivatize->heat inject Inject Derivatized Sample into GC-MS heat->inject Derivatized Sample separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate Chromatographic Data calculate Calculate Area Ratios (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for GC-MS analysis of Sapienic acid.

sapienic_acid_pathway cluster_biosynthesis Biosynthesis in Sebaceous Glands cluster_antimicrobial Antimicrobial Mechanism of Action palmitic Palmitic Acid (C16:0) fads2 Δ6-desaturase (FADS2) palmitic->fads2 desaturation sapienic Sapienic Acid (C16:1, Δ6) fads2->sapienic membrane Bacterial Cell Membrane (e.g., S. aureus) sapienic->membrane interacts with depolarization Membrane Depolarization membrane->depolarization disruption Disruption of Electron Transport Chain depolarization->disruption death Bacterial Cell Death disruption->death

Caption: Biosynthesis and antimicrobial action of Sapienic acid.

References

Application Notes and Protocols for Sapienic Acid-d19 Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is a unique fatty acid that is a major component of human sebum, where it plays a significant role in the skin's innate immune defense. As a key biomarker in various dermatological and metabolic studies, its accurate quantification in biological matrices is of paramount importance. Sapienic acid-d19, a deuterated analog, is the preferred internal standard for mass spectrometry-based quantification, as it mimics the chemical behavior of the endogenous analyte, correcting for matrix effects and variations during sample preparation and analysis.

These application notes provide detailed protocols for the extraction and preparation of samples for the analysis of sapienic acid using its deuterated internal standard, this compound. The methodologies outlined are suitable for researchers, scientists, and drug development professionals working with various biological matrices such as plasma, hair, and sebum.

Method 1: Protein Precipitation for Sapienic Acid Analysis in Plasma using LC-MS/MS

This method is a rapid and straightforward approach for the quantification of sapienic acid in plasma or serum, suitable for high-throughput analysis.

Experimental Protocol

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard solution (concentration to be optimized based on the expected analyte levels).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Quantitative Data Summary

ParameterTypical Value
Recovery> 85%
Matrix Effect< 15%
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Linearity (r²)> 0.99

Workflow Diagram

sample Plasma Sample (100 µL) is Add this compound IS sample->is ppt Add Acetonitrile (400 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (12,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject sample Hair Sample (5-10 mg) is Add this compound IS sample->is hydrolysis Hydrolysis (NaOH, 80°C) is->hydrolysis acidify Acidify (HCl) hydrolysis->acidify derivatize Derivatize (PFBB, 60°C) acidify->derivatize spme SPME (30 min, 60°C) derivatize->spme inject Desorb into GC-MS spme->inject sample Sebum Sample is Add this compound IS sample->is solvent Add Chloroform:Methanol (2:1) is->solvent homogenize Vortex (2 min) solvent->homogenize phase_sep Add NaCl solution & Vortex homogenize->phase_sep centrifuge Centrifuge (2,000 x g, 10 min) phase_sep->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute analyze Analyze reconstitute->analyze

Application Notes and Protocols for Sapienic Acid-d19 in In Vivo De Novo Lipogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sapienic acid-d19 as a tracer in in vivo studies to investigate de novo lipogenesis (DNL). The protocols outlined below are designed for robustness and reproducibility, enabling accurate quantification of fatty acid synthesis and the evaluation of therapeutic interventions targeting metabolic diseases.

Introduction

De novo lipogenesis is the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] Dysregulation of DNL is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3] Sapienic acid (cis-6-hexadecenoic acid) is a unique fatty acid in humans, synthesized from palmitic acid by the enzyme delta-6 desaturase.[4][5][6] As a downstream product of the primary DNL product, palmitate, tracing the incorporation of stable isotopes into sapienic acid can provide valuable insights into the dynamics of DNL and subsequent fatty acid modifications.

This compound, a deuterated variant of sapienic acid, serves as a powerful tool for in vivo DNL studies. The use of stable isotope tracers like deuterium is a safe and effective method for quantifying metabolic fluxes.[7] This document provides detailed protocols for the administration of this compound, sample collection, and analysis using gas chromatography-mass spectrometry (GC-MS).

Key Applications

  • Quantification of DNL rates in various tissues: Determine the rate of new fatty acid synthesis in the liver, adipose tissue, and other relevant organs.

  • Evaluation of therapeutic agents: Assess the efficacy of drugs designed to modulate DNL in preclinical and clinical studies.

  • Understanding disease pathology: Investigate the role of DNL in the progression of metabolic diseases.

  • Nutritional studies: Examine the impact of different dietary compositions on DNL.

Experimental Protocols

Protocol 1: In Vivo Administration of Deuterated Water (D₂O) to Measure De Novo Synthesis of Sapienic Acid

This protocol is the most common and cost-effective method for measuring DNL. It relies on the administration of deuterated water (D₂O), which enriches the body's water pool. The deuterium is then incorporated into newly synthesized fatty acids, including sapienic acid, via NADPH and acetyl-CoA.

Materials:

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sterile 0.9% saline

  • Animal model (e.g., C57BL/6 mice)

  • Standard laboratory equipment for animal handling and injections

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection supplies

Procedure:

  • Acclimatization: Acclimate animals to the experimental conditions for at least one week.

  • Baseline Sample Collection: Collect baseline blood and, if applicable, tissue samples before D₂O administration.

  • D₂O Administration:

    • Administer an initial priming dose of D₂O (e.g., 1 g/kg body weight) via intraperitoneal (IP) injection to rapidly enrich the body water pool.[3] The D₂O should be mixed with 0.9% saline to ensure isotonicity.

    • Provide drinking water enriched with 4-8% D₂O to maintain a stable enrichment of total body water.[8]

  • Study Period: The duration of the study can range from a few hours to several days, depending on the research question. For acute DNL measurements, a period of 4-24 hours is often sufficient.[3]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) via tail vein or other appropriate methods.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).

  • Sample Processing:

    • Separate plasma from blood by centrifugation.

    • Store all plasma and tissue samples at -80°C until analysis.

Protocol 2: Lipid Extraction and Derivatization

Materials:

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium sulfate (anhydrous)

  • BF₃-methanol or methanolic HCl

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Lipid Extraction:

    • Homogenize tissue samples in a chloroform/methanol solution.

    • For plasma samples, add the chloroform/methanol solution directly.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Resuspend the dried lipid extract in BF₃-methanol or methanolic HCl.

    • Heat at 100°C for 30 minutes.

    • Cool to room temperature and add hexane and saturated NaCl solution.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the FAME extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

Protocol 3: GC-MS Analysis for Deuterium Enrichment in Sapienic Acid

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column for FAME separation (e.g., DB-225ms).

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, ramp to 170°C at 20°C/min, then to 220°C at 5°C/min, and hold for 10 minutes.[8]

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or high-resolution Orbitrap for resolving deuterium and ¹³C isotopologues.[9][10]

Data Analysis:

  • Identify the peak corresponding to sapienic acid methyl ester based on its retention time and mass spectrum.

  • Measure the isotopic enrichment of deuterium by monitoring the mass-to-charge ratios (m/z) of the molecular ion cluster.

  • Calculate the fractional de novo lipogenesis (fDNL) using the following formula:

    • fDNL (%) = (Enrichment in Sapienic Acid / Maximum Possible Enrichment) * 100

    • The maximum possible enrichment is determined from the deuterium enrichment of body water.

Data Presentation

The following tables provide a template for presenting quantitative data from in vivo DNL studies.

Table 1: Body Water Deuterium Enrichment

Time Point (hours)Body Water Enrichment (%)
00.00
23.85 ± 0.21
44.12 ± 0.18
84.05 ± 0.25
243.98 ± 0.20
Data are presented as mean ± SEM.

Table 2: Fractional De Novo Lipogenesis (% of Newly Synthesized Fatty Acids)

Fatty AcidLiverWhite Adipose Tissue
Palmitate (16:0)15.2 ± 2.58.7 ± 1.9
Palmitoleate (16:1n7)12.8 ± 2.17.1 ± 1.5
Sapienic Acid (16:1n10) (Insert Data) (Insert Data)
Stearate (18:0)5.6 ± 1.23.2 ± 0.8
Oleate (18:1n9)10.5 ± 1.86.4 ± 1.3
Data are presented as mean ± SEM. Values for Sapienic Acid are to be determined experimentally.

Visualizations

Signaling Pathway of De Novo Lipogenesis

DNL_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis ChREBP ChREBP Glucose->ChREBP Activates Pyruvate Pyruvate G6P->Pyruvate AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito Citrate_mito Citrate (Mitochondria) AcetylCoA_mito->Citrate_mito Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Citrate Shuttle AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate_cyto:e->AcetylCoA_cyto:w  ACLY MalonylCoA Malonyl-CoA AcetylCoA_cyto:e->MalonylCoA:w  ACC Palmitate Palmitate (16:0) MalonylCoA:e->Palmitate:w  FASN SapienicAcid Sapienic Acid (16:1n10) Palmitate->SapienicAcid  Δ6-Desaturase Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Activates ACC ACC SREBP1c->ACC FASN FASN SREBP1c->FASN SCD1 Δ6-Desaturase (FADS2) SREBP1c->SCD1 ChREBP->ACC ChREBP->FASN ACLY ACLY

Caption: Key signaling pathways regulating de novo lipogenesis.

Experimental Workflow

Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Sample Collection (Blood, Tissue) start->baseline d2o_admin D₂O Administration (IP Injection & Drinking Water) baseline->d2o_admin sampling Time-Course Sample Collection (Blood) d2o_admin->sampling euthanasia Euthanasia & Final Tissue Collection sampling->euthanasia extraction Lipid Extraction & Derivatization to FAMEs euthanasia->extraction gcms GC-MS Analysis for Deuterium Enrichment extraction->gcms analysis Data Analysis: Calculate Fractional DNL gcms->analysis end End: Results & Interpretation analysis->end

References

Application Notes and Protocols for Measuring Dietary Fat Oxidation with Sapienic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid oxidation (FAO) is critical for understanding metabolic health and disease. Dysregulation of FAO is implicated in various conditions, including metabolic syndrome, type 2 diabetes, and cardiovascular disease. Stable isotope tracers have become indispensable tools for in vivo and in vitro measurement of metabolic fluxes.[1] Sapienic acid (16:1n-10), a C16:1 monounsaturated fatty acid, is a unique product of human sebaceous glands and has been identified as a biomarker of de novo lipogenesis.[2][3] Its metabolism involves elongation and desaturation to produce sebaleic acid (18:2n-10).[4][5][6][7] The use of deuterated Sapienic acid (Sapienic acid-d19) as a metabolic tracer offers a powerful method to specifically track the absorption, distribution, and oxidation of this dietary fatty acid.

This document provides detailed application notes and protocols for measuring dietary fat oxidation using this compound. The methodologies described are applicable for both in vivo and in vitro experimental setups and are intended for use by researchers in academia and the pharmaceutical industry.

Principle of the Method

The core principle of this method involves the administration of a known amount of this compound to an experimental system (e.g., animal model or cell culture). The deuterated fatty acid is then metabolized through various pathways, including beta-oxidation. By tracking the appearance of deuterium-labeled metabolites in biological samples such as plasma, tissues, and expired air (for in vivo studies), it is possible to quantify the rate of this compound oxidation. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is the analytical technique of choice for detecting and quantifying the tracer and its metabolites due to its high sensitivity and specificity for resolving isotopologues.[8][9][10][11]

Key Metabolic Pathways

The metabolism of Sapienic acid involves several key pathways. A simplified overview is presented below.

Sapienic Acid Metabolism Pathway

Sapienic_Acid_Metabolism Dietary this compound Dietary this compound Absorption Absorption Dietary this compound->Absorption Circulation (Plasma) Circulation (Plasma) Absorption->Circulation (Plasma) Tissue Uptake Tissue Uptake Circulation (Plasma)->Tissue Uptake This compound-CoA This compound-CoA Tissue Uptake->this compound-CoA Beta-Oxidation Beta-Oxidation This compound-CoA->Beta-Oxidation Elongation Elongation This compound-CoA->Elongation Storage (Triglycerides-d19) Storage (Triglycerides-d19) This compound-CoA->Storage (Triglycerides-d19) Acetyl-CoA-d(n) Acetyl-CoA-d(n) Beta-Oxidation->Acetyl-CoA-d(n) TCA Cycle TCA Cycle Acetyl-CoA-d(n)->TCA Cycle CO2-d(n) CO2-d(n) TCA Cycle->CO2-d(n) 8-cis-Octadecenoic Acid-d19 8-cis-Octadecenoic Acid-d19 Elongation->8-cis-Octadecenoic Acid-d19 Desaturation Desaturation 8-cis-Octadecenoic Acid-d19->Desaturation Sebaleic Acid-d19 Sebaleic Acid-d19 Desaturation->Sebaleic Acid-d19

Caption: Metabolic fate of dietary this compound.

Mitochondrial Beta-Oxidation Workflow

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid-d19 Fatty Acid-d19 Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid-d19->Acyl-CoA Synthetase Fatty Acyl-CoA-d19 Fatty Acyl-CoA-d19 Acyl-CoA Synthetase->Fatty Acyl-CoA-d19 CPT1 CPT1 Fatty Acyl-CoA-d19->CPT1 Fatty Acylcarnitine-d19 Fatty Acylcarnitine-d19 CPT1->Fatty Acylcarnitine-d19 CAT CAT Fatty Acylcarnitine-d19->CAT Translocase CPT2 CPT2 CAT->CPT2 Fatty Acyl-CoA-d19_mito Fatty Acyl-CoA-d19 CPT2->Fatty Acyl-CoA-d19_mito Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA-d19_mito->Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase Thiolase->Fatty Acyl-CoA-d19_mito n-2 carbons Acetyl-CoA-d(n) Acetyl-CoA-d(n) Thiolase->Acetyl-CoA-d(n) TCA Cycle TCA Cycle Acetyl-CoA-d(n)->TCA Cycle

Caption: Cellular uptake and mitochondrial beta-oxidation of this compound.

Experimental Protocols

In Vivo Measurement of this compound Oxidation in Rodents

This protocol describes the oral administration of this compound to rodents and subsequent analysis of plasma and expired air to determine the rate of oxidation.

Materials:

  • This compound (CAS: 2692623-89-3)[12]

  • Vehicle for oral gavage (e.g., corn oil)

  • Metabolic cages for collection of expired air

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • Internal standards (e.g., d3-palmitic acid)

  • Solvents for extraction (e.g., methanol, iso-octane, chloroform)

  • Derivatizing agents (e.g., pentafluorobenzyl bromide)

Protocol:

  • Animal Acclimatization: Acclimate rodents to individual metabolic cages for at least 3 days prior to the experiment. Provide free access to water and a standard chow diet.

  • Tracer Administration: Fast the animals overnight (12-16 hours). Prepare a dosing solution of this compound in the vehicle (e.g., 10 mg/ml). Administer the tracer via oral gavage at a dose of 50 mg/kg body weight.

  • Sample Collection:

    • Expired Air: Collect expired air at baseline (pre-dose) and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration. The rate of CO2 production (VCO2) should be measured concurrently.

    • Blood: Collect blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at the same time points as breath collection. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Preparation for MS Analysis:

    • Plasma Fatty Acids:

      • To 50 µL of plasma, add an internal standard (e.g., 10 µL of 10 µg/mL d3-palmitic acid).

      • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

      • For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[8][13]

      • Reconstitute the final extract in a suitable solvent for injection.

    • Expired Air CO2: The isotopic enrichment of 2H in water can be measured from the collected expired air condensate, or if using 13C labeled tracers, 13CO2 can be measured directly by isotope ratio mass spectrometry (IRMS). For deuterated tracers, the appearance of deuterium in body water is an indirect measure of oxidation.

  • MS Analysis:

    • Analyze the prepared samples by GC-MS or LC-MS/MS.

    • Monitor the specific mass-to-charge ratios (m/z) for this compound and its potential beta-oxidation products (e.g., myristic acid-d15, lauric acid-d11, etc.).

  • Data Analysis:

    • Calculate the concentration of this compound in plasma at each time point.

    • Determine the rate of appearance (Ra) and disappearance (Rd) of the tracer.

    • Calculate the fractional oxidation rate based on the enrichment of deuterium in body water or the appearance of labeled downstream metabolites.

In Vitro Measurement of this compound Oxidation in Cultured Cells

This protocol is designed to measure the oxidation of this compound in cultured cells (e.g., hepatocytes, myotubes).

Materials:

  • This compound

  • Bovine serum albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • LC-MS/MS system

  • Internal standards and solvents as for the in vivo protocol.

Protocol:

  • Cell Culture: Plate cells in 6-well plates and grow to desired confluency.

  • Preparation of Tracer Medium: Prepare a stock solution of this compound complexed to BSA. Briefly, dissolve this compound in ethanol and then add to a warm BSA solution (e.g., 10% w/v) with stirring. The final concentration in the cell culture medium should be in the physiological range (e.g., 100 µM).

  • Tracer Incubation:

    • Wash the cells twice with warm phosphate-buffered saline (PBS).

    • Add the this compound containing medium to the cells.

    • Incubate for a defined period (e.g., 2, 4, 6, 12, 24 hours) at 37°C in a CO2 incubator.

  • Sample Collection:

    • Medium: Collect the incubation medium at the end of the experiment to measure the disappearance of the tracer and the appearance of acid-soluble metabolites (ASMs).

    • Cells: Wash the cells with ice-cold PBS, then lyse the cells to extract intracellular lipids and metabolites.

  • Sample Preparation:

    • Extract lipids and metabolites from the medium and cell lysates as described in the in vivo protocol.

    • Derivatize fatty acids for GC-MS or prepare for direct injection for LC-MS/MS.

  • MS Analysis: Analyze the samples to quantify the remaining this compound and its labeled oxidation products.

  • Data Analysis: Calculate the rate of this compound uptake and oxidation by the cells, typically expressed as nmol/mg protein/hour.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure the data.

Table 1: Hypothetical Plasma Kinetics of this compound in Rodents

Time (minutes)Plasma this compound (µg/mL)
00
3015.2 ± 2.1
6025.8 ± 3.5
9022.1 ± 2.9
12016.5 ± 2.3
1808.9 ± 1.5
2404.1 ± 0.8

Table 2: Hypothetical In Vitro Oxidation of this compound in Hepatocytes

Incubation Time (hours)This compound Uptake (nmol/mg protein)This compound Oxidation Rate (nmol/mg protein/hr)
212.5 ± 1.83.1 ± 0.4
423.1 ± 2.52.9 ± 0.3
631.8 ± 3.12.7 ± 0.3
1245.2 ± 4.02.1 ± 0.2
2458.9 ± 5.21.5 ± 0.1

Concluding Remarks

The use of this compound as a metabolic tracer provides a highly specific and sensitive method for investigating the pathways of dietary fat oxidation. The protocols outlined in this document offer a framework for conducting both in vivo and in vitro studies. Researchers can adapt these methodologies to their specific experimental questions and systems. The quantitative data obtained from these studies will be invaluable for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies for metabolic diseases.

References

Application Notes and Protocols: Sapienic Acid-d19 in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Sapienic acid-d19 in dermatological research. Sapienic acid (cis-6-hexadecenoic acid) is a unique monounsaturated fatty acid that is a major component of human sebum and plays a crucial role in skin barrier function and innate defense.[1] Its deuterated form, this compound, serves as an ideal internal standard for accurate quantification of endogenous sapienic acid levels in various biological matrices using mass spectrometry. This allows for precise investigation into its role in skin health and disease.

Quantitative Analysis of Sapienic Acid in Biological Samples

This compound is an essential tool for the accurate quantification of sapienic acid in complex biological samples such as sebum, skin biopsies, and cultured skin cells. The stable isotope-labeled standard allows for correction of variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Application:

To investigate the correlation between sapienic acid levels and various dermatological conditions, including atopic dermatitis, acne vulgaris, and psoriasis. Research suggests that individuals with atopic dermatitis and high colonization of Staphylococcus aureus have lower levels of sapienic acid.[1]

Quantitative Data Summary:

The following table summarizes the relative abundance of sapienic acid in the sebum of healthy individuals and patients with acne. While absolute quantification using this compound would provide more precise data, these relative values highlight the potential for significant differences in various skin conditions.

ConditionSapienic Acid (% of Total Fatty Acids in Sebum)Reference(s)
Healthy Controls~21%[4]
Acne PatientsNo significant difference from healthy controls[4]
Atopic DermatitisReduced levels observed[1]

Antimicrobial Activity Assessment

Sapienic acid exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, a pathogen implicated in various skin infections and inflammatory conditions.[5][6]

Application:

To evaluate the antimicrobial efficacy of sapienic acid and formulations containing it against skin-relevant pathogens. This is crucial for the development of novel topical antimicrobial agents.

Quantitative Data Summary:

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity.

MicroorganismMean MIC of Sapienic Acid (µg/mL)Reference(s)
Staphylococcus aureus~50 - 100[7][8]
Staphylococcus epidermidis~150 - 200[7][8]

Experimental Protocols

Protocol 1: Quantification of Sapienic Acid in Sebum using LC-MS/MS with this compound Internal Standard

This protocol outlines a method for the extraction and quantification of sapienic acid from sebum samples.

1. Materials:

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Sebum collection strips (e.g., Sebutape®)

  • Chloroform, Methanol, Isopropanol, Acetonitrile, Formic acid (LC-MS grade)

  • Ammonium formate

  • Glass vials with PTFE-lined caps

  • Vortex mixer, Centrifuge, Nitrogen evaporator

2. Sample Preparation:

  • Collect sebum from the forehead or back using a sebum collection strip for a defined period (e.g., 1 hour).

  • Place the strip in a glass vial and add a known amount of this compound internal standard solution.

  • Extract lipids using a modified Folch method: add a 2:1 (v/v) chloroform:methanol solution, vortex thoroughly, and incubate at room temperature.[9]

  • Add water to induce phase separation and centrifuge to pellet any debris.

  • Carefully transfer the lower organic phase containing the lipids to a new glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 1:1 v/v isopropanol:methanol).

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.[2]

    • Gradient: A suitable gradient to separate sapienic acid from other fatty acids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sapienic acid: Q1 (precursor ion) m/z 253.2 → Q3 (product ion) m/z 253.2 (or a specific fragment if optimized).

      • This compound: Q1 (precursor ion) m/z 272.4 → Q3 (product ion) m/z 272.4 (or a corresponding fragment).

4. Data Analysis:

  • Generate a standard curve using known concentrations of non-labeled sapienic acid spiked with a constant concentration of this compound.

  • Calculate the ratio of the peak area of endogenous sapienic acid to the peak area of this compound in the samples.

  • Determine the concentration of sapienic acid in the samples by interpolating the peak area ratios onto the standard curve.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sebum Sebum Sample IS Add this compound Sebum->IS Extract Lipid Extraction (Folch Method) IS->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Standard Curve) MS->Quant

Experimental workflow for sapienic acid quantification.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of sapienic acid against skin-relevant bacteria.[5][10]

1. Materials:

  • Sapienic acid stock solution (e.g., in ethanol or DMSO).

  • Bacterial strains (e.g., S. aureus, S. epidermidis).

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB).

  • Sterile 96-well microtiter plates.

  • Incubator.

  • Plate reader (optional).

2. Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.

  • In a 96-well plate, perform serial two-fold dilutions of the sapienic acid stock solution in the growth medium to achieve a range of concentrations.

  • Add the bacterial inoculum to each well containing the diluted sapienic acid.

  • Include a positive control (bacteria in medium without sapienic acid) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of sapienic acid that inhibits visible bacterial growth (i.e., no turbidity). The MIC can also be determined by measuring the optical density at 600 nm using a plate reader.

Signaling Pathways Involving Sapienic Acid

Sapienic acid is not only a structural component of the skin barrier but also a signaling molecule that can modulate cellular processes in keratinocytes and sebocytes.

Regulation of Keratinocyte Differentiation and Skin Barrier Function via PPARs

Fatty acids, including sapienic acid, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[11] Activation of PPARs in keratinocytes can lead to the upregulation of genes involved in epidermal differentiation and barrier formation.

cluster_barrier Skin Barrier Protein Expression SA Sapienic Acid PPAR PPARα/δ Activation SA->PPAR PPRE Binding to PPRE in Target Gene Promoters PPAR->PPRE Filaggrin Filaggrin PPRE->Filaggrin Upregulation Loricrin Loricrin PPRE->Loricrin Upregulation Involucrin Involucrin PPRE->Involucrin Upregulation

Sapienic acid-mediated PPAR activation and skin barrier gene expression.

Modulation of Inflammatory Responses

Sapienic acid can influence the production of inflammatory cytokines in skin cells, suggesting a role in modulating skin inflammation. Palmitic acid, the precursor to sapienic acid, has been shown to induce pro-inflammatory cytokines via NF-κB activation.[12] While the direct effect of sapienic acid on NF-κB is less clear, its role as a PPAR agonist suggests a potential for anti-inflammatory effects by transrepressing NF-κB activity.

cluster_cytokines Inflammatory Cytokine Production SA Sapienic Acid PPAR PPAR Activation SA->PPAR NFkB NF-κB Signaling PPAR->NFkB Transrepression (Inhibition) IL6 IL-6 NFkB->IL6 Downregulation TNFa TNF-α NFkB->TNFa Downregulation IL1b IL-1β NFkB->IL1b Downregulation

Potential anti-inflammatory signaling of sapienic acid.

Conclusion

This compound is an indispensable tool for researchers in dermatology, enabling precise and accurate quantification of sapienic acid. This facilitates a deeper understanding of its role in skin barrier homeostasis, innate immunity, and the pathophysiology of various skin disorders. The protocols and information provided herein serve as a valuable resource for designing and executing studies in this exciting area of dermatological research.

References

Troubleshooting & Optimization

Common issues with Sapienic acid-d19 stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability and storage of Sapienic acid-d19. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solution at -20°C. Under these conditions, it is expected to be stable for up to two years. Minimize freeze-thaw cycles by aliquoting the standard into smaller, single-use vials.

Q2: How does temperature affect the stability of this compound?

A2: Unsaturated fatty acids, like sapienic acid, are susceptible to degradation at higher temperatures. Elevated temperatures can accelerate oxidation and isomerization of the double bond. While the deuteration in this compound offers some protection against oxidation, it is still crucial to avoid prolonged exposure to high temperatures. For experimental use, it is recommended to keep the compound on ice and return it to -20°C storage as soon as possible.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light, particularly UV light, can promote the oxidation of unsaturated fatty acids. It is recommended to store this compound in amber vials or otherwise protected from light to prevent photodegradation.

Q4: What is the impact of pH on the stability of this compound?

A4: The stability of fatty acids in aqueous solutions can be influenced by pH. Both highly acidic and alkaline conditions can potentially catalyze the degradation of fatty acids. The rate of lipid oxidation can be significantly influenced by the pH of the solution. It is advisable to maintain the pH of your experimental solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound can be indicated by the appearance of unexpected peaks in your analytical chromatogram (GC-MS or HPLC), a decrease in the peak area of the parent compound over time, or a change in the physical appearance of the solution (e.g., discoloration).

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Experiments

Low recovery of your internal standard can compromise the accuracy of quantification. This guide provides a systematic approach to identify and resolve the root cause.

Potential Cause Troubleshooting Steps
Inadequate Extraction Ensure the solvent system used for extraction is appropriate for a monounsaturated fatty acid. A common and effective method is the Folch extraction using a chloroform:methanol mixture. Consider performing a second extraction of the aqueous phase to ensure complete recovery.
Incomplete Derivatization (for GC-MS) If you are analyzing by GC-MS, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs). Ensure your derivatization reaction goes to completion. The presence of water can hinder this reaction, so ensure your sample is dry. You can optimize reaction time and temperature.
Adsorption to Surfaces Fatty acids can adsorb to glass and plastic surfaces. To minimize this, use silanized glassware and polypropylene tubes. Rinsing pipette tips with the solvent after dispensing can also help.
Matrix Effects in MS Analysis Components in your sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer. To assess this, compare the signal of the standard in a clean solvent versus in a matrix extract. If significant matrix effects are observed, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.

Experimental Protocols & Data

Stability of Monounsaturated Fatty Acids Under Various Conditions
Condition Effect on Monounsaturated Fatty Acids Recommendation for this compound
Temperature Increased temperature accelerates oxidation. Studies on vegetable oils show a significant decrease in MUFA content with prolonged heating at high temperatures (e.g., 180°C).[1][2]Avoid temperatures above room temperature for extended periods. Store at -20°C for long-term stability.
Light Exposure to light, especially UV, can initiate and accelerate lipid peroxidation.Store in amber vials or protect from light. Conduct experiments under subdued lighting conditions where possible.
pH The rate of lipid oxidation in oil-in-water emulsions is pH-dependent. Both acidic and basic conditions can promote degradation compared to neutral pH.[3][4]Maintain experimental solutions at or near neutral pH unless the protocol specifies otherwise.
Oxygen The presence of oxygen is a key factor in the oxidation of unsaturated fatty acids.For long-term storage of the neat compound, consider storing under an inert atmosphere (e.g., argon or nitrogen). For solutions, use deoxygenated solvents if possible.
Protocol 1: General Procedure for Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol provides a standard method for the extraction of total fatty acids from biological samples and their derivatization to Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Biological sample (e.g., cells, plasma, tissue)

  • This compound internal standard

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • 2% Sulfuric acid in methanol

  • Hexane

  • Water

Procedure:

  • Sample Preparation: To your sample, add a known amount of this compound internal standard. Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

  • Lipid Extraction (Folch Method):

    • Vortex the homogenate thoroughly.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

    • Incubate the mixture at 50°C for 2 hours.

  • Extraction of FAMEs:

    • Add hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer.

  • Analysis: Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Homogenize Homogenize in Chloroform:Methanol Add_IS->Homogenize Phase_Sep Phase Separation (add NaCl) Homogenize->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Dry_Extract Dry Lipid Extract Collect_Organic->Dry_Extract Add_H2SO4_MeOH Add 2% H2SO4 in Methanol Dry_Extract->Add_H2SO4_MeOH Incubate Incubate at 50°C Add_H2SO4_MeOH->Incubate Extract_FAMEs Extract FAMEs with Hexane Incubate->Extract_FAMEs GC_MS GC-MS Analysis Extract_FAMEs->GC_MS

GC-MS analysis workflow for this compound.

degradation_pathway cluster_stressors Stress Factors Sapienic_Acid This compound (Monounsaturated Fatty Acid) Degradation_Products Degradation Products (e.g., hydroperoxides, aldehydes, ketones) Sapienic_Acid->Degradation_Products Oxidation Heat Heat Heat->Degradation_Products Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products

Potential degradation pathway for this compound.

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Sapienic Acid-d19 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of Sapienic acid-d19 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal intensity for this compound in LC-MS?

Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with the sample preparation, the liquid chromatography (LC) separation, or the mass spectrometry (MS) detection. Common causes include inefficient extraction from the sample matrix, degradation of the standard, suboptimal chromatographic conditions leading to poor peak shape, and inappropriate mass spectrometer settings that result in poor ionization or detection.

Q2: Should I analyze this compound in positive or negative ionization mode?

For underivatized fatty acids like Sapienic acid, negative ion mode is generally preferred for electrospray ionization (ESI)-MS analysis.[1] This is because the carboxylic acid group readily loses a proton to form a [M-H]⁻ ion, which is a stable and efficient process. In positive ion mode, acidic modifiers in the mobile phase can lead to the loss of a water molecule from the protonated fatty acid, which can complicate data interpretation and reduce sensitivity.[1]

Q3: My this compound signal is gradually decreasing over a sequence of injections. What could be the cause?

A gradual decrease in signal intensity over a run sequence often points to a few potential issues:

  • Contamination Buildup: Residues from the sample matrix can accumulate in the ion source or at the entrance to the mass spectrometer, leading to a progressive loss of signal.[2] Regular cleaning of the ion source is recommended.

  • Column Degradation: The analytical column's performance can degrade over time, leading to broader peaks and lower intensity.

  • Isotopic Exchange: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, particularly if the mobile phase is protic or has a non-neutral pH.[3][4] This can reduce the concentration of the fully deuterated standard.

Q4: Can the location of the deuterium labels on this compound affect its stability and signal?

Yes, the position of the deuterium labels is crucial. Deuterium atoms on labile sites, such as on a carboxyl group (-COOH), are prone to exchange with hydrogen atoms from the solvent.[3] It is important to use internal standards where the deuterium atoms are placed on stable, non-exchangeable positions, such as the carbon backbone.[4] Always review the certificate of analysis for your deuterated standard to confirm the labeling positions.

Q5: I am observing a slight shift in retention time between Sapienic acid and this compound. Is this normal?

Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect".[3][5] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][5] While often minor, this can be problematic if the shift causes the internal standard to elute in a region of different ion suppression than the analyte.[4][5]

Troubleshooting Guides

Guide 1: Investigating Sample Preparation Issues

Poor signal intensity can often be traced back to the sample preparation stage. Inadequate extraction or contamination can significantly impact the final measurement.

dot

cluster_sample_prep Troubleshooting Sample Preparation start Poor this compound Signal check_extraction Evaluate Extraction Efficiency? start->check_extraction check_contamination Check for Contamination? check_extraction->check_contamination No optimize_extraction Optimize Extraction Protocol (e.g., solvent, pH, mixing) check_extraction->optimize_extraction Yes clean_glassware Use Methanol-Washed Glassware and High-Purity Solvents check_contamination->clean_glassware Yes solution Improved Signal check_contamination->solution No optimize_extraction->solution clean_glassware->solution

Caption: Workflow for troubleshooting sample preparation issues.

Experimental Protocol: Evaluating Extraction Recovery
  • Prepare a Blank Matrix Sample: Use a sample of the same matrix (e.g., plasma, cell lysate) that is known to not contain Sapienic acid.

  • Pre-Extraction Spike: Spike a known amount of this compound into the blank matrix before the extraction process.

  • Post-Extraction Spike: Spike the same known amount of this compound into the blank matrix extract after the extraction process.

  • Analyze Both Samples: Process both samples using your standard LC-MS method.

  • Compare Peak Areas: A significantly lower peak area in the pre-extraction spike sample compared to the post-extraction spike sample indicates poor extraction recovery.

Sample Spiked Amount (ng/mL) Mean Peak Area (n=3) Calculated Recovery (%)
Pre-Extraction Spike501.2 x 10⁵60%
Post-Extraction Spike502.0 x 10⁵100% (Reference)
Guide 2: Optimizing LC-MS Parameters

If sample preparation is not the issue, the problem may lie with the LC-MS instrument settings.

dot

cluster_lcms_opt Troubleshooting LC-MS Parameters start Poor this compound Signal check_ionization Confirm Negative Ion Mode? start->check_ionization check_source Optimize Ion Source Parameters? check_ionization->check_source Yes set_neg_mode Switch to Negative ESI Mode check_ionization->set_neg_mode No check_mobile_phase Evaluate Mobile Phase Additives? check_source->check_mobile_phase No optimize_source Adjust Capillary Voltage, Gas Flow, and Temperature check_source->optimize_source Yes optimize_mobile_phase Test Additives like Ammonium Acetate check_mobile_phase->optimize_mobile_phase Yes solution Improved Signal check_mobile_phase->solution No set_neg_mode->check_source optimize_source->check_mobile_phase optimize_mobile_phase->solution

Caption: Logical steps for optimizing LC-MS parameters.

Experimental Protocol: Optimizing ESI Source Parameters
  • Prepare a Standard Solution: Infuse a solution of this compound directly into the mass spectrometer using a syringe pump. This removes any variability from the LC system.

  • Vary Capillary Voltage: While monitoring the signal intensity of the [M-H]⁻ ion for this compound, incrementally adjust the capillary voltage to find the optimal setting.

  • Optimize Nebulizer Gas Flow: At the optimal capillary voltage, vary the nebulizer gas pressure/flow rate to maximize the signal.

  • Adjust Drying Gas Temperature and Flow: Finally, optimize the drying gas temperature and flow rate to ensure efficient desolvation without causing thermal degradation.

Parameter Setting 1 Setting 2 Setting 3 (Optimal)
Capillary Voltage (kV) 2.53.5 4.5
Signal Intensity8.5 x 10⁴1.5 x 10⁵ 1.1 x 10⁵
Nebulizer Gas (L/min) 1.01.52.0
Signal Intensity1.2 x 10⁵1.4 x 10⁵1.6 x 10⁵
Drying Gas Temp (°C) 300325 350
Signal Intensity1.4 x 10⁵1.7 x 10⁵ 1.6 x 10⁵
Guide 3: Addressing Deuterated Standard Specific Issues

Sometimes, the issue is unique to the properties of the deuterated internal standard itself.

dot

cluster_is_issues Troubleshooting Deuterated Standard Issues start Poor or Inconsistent This compound Signal check_exchange Suspect H/D Exchange? start->check_exchange check_purity Verify Isotopic Purity? check_exchange->check_purity No mitigate_exchange Use Neutral pH Mobile Phase, Avoid High Source Temperatures check_exchange->mitigate_exchange Yes check_crosstalk Check for Crosstalk? check_purity->check_crosstalk No verify_purity Analyze High Concentration of IS for Unlabeled Analyte Signal check_purity->verify_purity Yes mitigate_crosstalk Ensure Sufficient Mass Difference (>3 Da) between Analyte and IS check_crosstalk->mitigate_crosstalk Yes solution Stable & Reliable Signal check_crosstalk->solution No mitigate_exchange->check_purity verify_purity->check_crosstalk mitigate_crosstalk->solution

Caption: Troubleshooting issues specific to deuterated standards.

Experimental Protocol: Checking for Isotopic Crosstalk

Isotopic crosstalk occurs when the isotopic signal from the unlabeled analyte interferes with the signal of the deuterated internal standard.[6]

  • Prepare Analyte Standards: Create a series of calibration standards of unlabeled Sapienic acid at increasing concentrations in a blank matrix. Do not add the this compound internal standard.

  • Analyze Samples: Analyze these standards using your LC-MS method.

  • Monitor the IS Channel: Monitor the MRM (Multiple Reaction Monitoring) transition for this compound in all samples.

  • Evaluate Results: If you observe a signal in the internal standard's mass channel that increases with the concentration of the unlabeled analyte, this confirms isotopic crosstalk.[6]

Unlabeled Sapienic Acid Conc. (ng/mL) Peak Area in this compound Channel
0 (Blank)Not Detected
10500
1005,200
100051,500

This guide provides a structured approach to diagnosing and resolving poor signal intensity for this compound in LC-MS analyses. By systematically evaluating each stage of the experimental process, from sample preparation to data acquisition, researchers can effectively identify and mitigate the root cause of the issue.

References

Technical Support Center: Analysis of Sapienic Acid-d19 in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Sapienic acid-d19 in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: Sapienic acid (6Z-hexadecenoic acid) is a monounsaturated fatty acid that is a primary component of human sebum and has antimicrobial properties.[1] this compound is a stable isotope-labeled (SIL) version of Sapienic acid, where 19 hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a SIL internal standard is the gold standard for compensating for matrix effects and variability during sample preparation and analysis.[3]

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification. In the analysis of this compound from complex samples like plasma or serum, matrix effects are a significant concern due to the presence of a high abundance of other lipids, proteins, and salts that can interfere with the ionization process.[4]

Q3: What are the common sources of matrix effects in lipidomics studies?

A3: The primary sources of matrix effects in lipidomics include:

  • Phospholipids: These are highly abundant in biological membranes and are a major cause of ion suppression in positive electrospray ionization mode.

  • Glycerolipids (e.g., triglycerides): Also present in high concentrations, they can interfere with the analysis.

  • Salts and buffers: These can alter the droplet formation and evaporation process in the ion source.

  • Other endogenous metabolites: A complex mixture of small molecules can co-elute with the analyte of interest.

Q4: How can I minimize matrix effects during my experiment?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize robust extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[5][6][7]

  • Chromatographic Separation: Optimize the LC method to separate Sapienic acid from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the analyte concentration is sufficiently high.[3]

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned, using this compound as an internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte.[2][3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) for this compound Column overload, secondary interactions with the stationary phase, or issues with the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Ensure the mobile phase pH is appropriate for fatty acid analysis (acidic modifiers like formic acid are common). 3. Try a different column with a different stationary phase (e.g., C8 instead of C18).
High Signal Variability Between Replicate Injections Inconsistent sample preparation, instrument instability, or significant and variable matrix effects.1. Review and standardize the sample preparation workflow. 2. Ensure proper mixing of the internal standard with the sample. 3. Perform a system suitability test to check instrument performance. 4. Implement a more rigorous sample cleanup procedure to reduce matrix variability.
Low Signal Intensity or Complete Signal Loss (Ion Suppression) Co-elution of interfering compounds from the matrix, such as phospholipids.1. Optimize the chromatographic method to improve separation. 2. Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges). 3. Dilute the sample if sensitivity allows. 4. Infuse a solution of Sapienic acid post-column while injecting a blank matrix extract to identify regions of ion suppression.
Inaccurate Quantification (Poor Recovery) Inefficient extraction, degradation of the analyte, or uncompensated matrix effects.1. Evaluate the extraction efficiency by spiking a known amount of Sapienic acid into a blank matrix and measuring the recovery. 2. Ensure proper storage of samples and standards to prevent degradation. 3. Confirm that the concentration of the this compound internal standard is appropriate and that it is added at the earliest possible stage of sample preparation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sapienic Acid from Plasma/Serum

This protocol is a general method for the extraction of fatty acids from plasma or serum and is adaptable for the analysis of Sapienic acid.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution

  • Methanol (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of the this compound internal standard solution.

  • Add 225 µL of cold methanol and vortex for 10 seconds.[8]

  • Add 750 µL of cold MTBE and vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.[8]

  • Induce phase separation by adding 188 µL of water and vortexing for 20 seconds.[8]

  • Centrifuge at 14,000 rpm for 2 minutes.[8]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects

This protocol describes a method to quantify the extent of matrix effects.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Sapienic acid and this compound in the mobile phase.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using the LLE protocol. Spike the dried extract with the same amount of Sapienic acid and this compound as in Set A before reconstitution.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with Sapienic acid and this compound before performing the LLE protocol.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

Parameter Acceptance Criteria Interpretation
Matrix Effect (ME) 85% - 115%A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
Recovery (RE) Consistent and reproducibleIndicates the efficiency of the extraction process.
Process Efficiency (PE) PE = ME * REOverall efficiency of the analytical method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Add this compound IS Sample->Add_IS Extraction Liquid-Liquid Extraction (LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects Start Poor Quantitative Performance (Inaccuracy, Imprecision) Check_IS Verify Internal Standard (this compound) Addition and Concentration Start->Check_IS Eval_ME Evaluate Matrix Effects (Post-Extraction Spike) Check_IS->Eval_ME ME_Present Significant Matrix Effect (Ion Suppression/Enhancement)? Eval_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., Phospholipid Removal) ME_Present->Optimize_SP Yes End Acceptable Performance ME_Present->End No Optimize_LC Optimize LC Method (Gradient, Column) Optimize_SP->Optimize_LC Dilute Dilute Sample Optimize_LC->Dilute Revalidate Re-evaluate and Validate Method Dilute->Revalidate Revalidate->ME_Present

Caption: A logical troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: Isotopic Exchange and Back-Exchange with Deuterium-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isotopic exchange and back-exchange of deuterium-labeled internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are isotopic exchange and back-exchange in the context of deuterium-labeled standards?

A: Isotopic exchange refers to the unintended swapping of deuterium atoms on a labeled internal standard with hydrogen atoms from the surrounding environment, such as solvents or the biological matrix.[1] Back-exchange is a specific type of isotopic exchange where the deuterium label is lost and replaced by a proton.[1] This can compromise the accuracy and precision of quantitative analyses by altering the mass-to-charge ratio (m/z) of the internal standard, leading to a decrease in its signal and a potential increase in the signal of the unlabeled analyte.

Q2: What are the primary factors that influence the rate of deuterium back-exchange?

A: The rate of deuterium back-exchange is primarily influenced by:

  • pH: The exchange rate is catalyzed by both acidic and basic conditions. For many compounds, the minimum exchange rate occurs at a slightly acidic pH (around 2-3). The rate increases significantly with increasing pH.[2][3]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[4] Therefore, it is crucial to keep samples and solutions cool, especially after quenching a reaction.

  • Position of the Deuterium Label: Deuterium atoms attached to heteroatoms (e.g., -OH, -NH2, -COOH) are highly susceptible to exchange.[2] Labels on carbon atoms adjacent to carbonyl groups can also be labile.[3] The most stable labels are typically on aromatic rings or aliphatic chains.

  • Solvent Composition: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate back-exchange.[4]

  • Biological Matrix: Components within a biological matrix, such as enzymes, can potentially influence the stability of deuterium labels.

Q3: What are the common signs of isotopic back-exchange in my experimental data?

A: Common indicators of back-exchange include:

  • A decrease in the signal intensity of the deuterated internal standard over time.

  • An unexpected increase in the signal intensity of the unlabeled analyte.

  • Poor reproducibility of results.

  • A non-zero intercept in the calibration curve or a signal for the analyte in blank samples.

Q4: How can I prevent or minimize deuterium back-exchange?

A: To minimize back-exchange, consider the following strategies:

  • Select a Stable Labeling Position: Whenever possible, choose an internal standard where the deuterium atoms are located on chemically stable positions of the molecule.

  • Control pH: Maintain a neutral or slightly acidic pH for your samples and mobile phases, if compatible with your analytical method.[2]

  • Control Temperature: Keep samples and extracts at low temperatures (e.g., 4°C or on ice) throughout the sample preparation process.

  • Optimize LC-MS Conditions: Use a mobile phase with a pH that minimizes exchange and consider reducing the ion source temperature.

  • Use Alternative Isotopes: If back-exchange is a persistent issue, consider using internal standards labeled with stable isotopes that are not susceptible to exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[5]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving issues related to isotopic back-exchange.

Guide 1: Investigating Suspected Deuterium Back-Exchange

If you suspect that your deuterated internal standard is undergoing back-exchange, follow this guide to confirm and address the issue.

Step 1: Evaluate the Stability of the Deuterated Internal Standard

The first step is to perform a stability experiment to determine if and under what conditions back-exchange is occurring.

Experimental Protocol: Assessing Deuterium-Labeled Standard Stability

This protocol outlines a method to evaluate the stability of a deuterium-labeled internal standard in a biological matrix under different pH and temperature conditions.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Buffers of varying pH (e.g., pH 4, pH 7, pH 9)

  • Incubator or water bath

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike a known concentration of the deuterated IS into multiple aliquots of the blank biological matrix.

    • Adjust the pH of the sample sets using the different buffers.

    • Prepare a control set with the deuterated IS in a non-protic solvent (e.g., acetonitrile).

  • Incubation:

    • Incubate the samples at a relevant temperature (e.g., room temperature or 37°C).

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Immediately quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and store the samples at -20°C or colder until analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor the signal intensities of both the deuterated IS and the corresponding unlabeled analyte.

  • Data Analysis:

    • Plot the signal intensity of the deuterated IS and the unlabeled analyte against time for each pH and temperature condition.

    • A decrease in the deuterated IS signal with a corresponding increase in the unlabeled analyte signal over time is indicative of back-exchange.

Step 2: Mitigation Strategies Based on Stability Results

Based on the results of your stability study, implement the following mitigation strategies:

  • If exchange is observed at a specific pH: Adjust the pH of your sample preparation and mobile phases to a range where the standard is stable.

  • If exchange is temperature-dependent: Perform all sample preparation steps at a lower temperature (e.g., on ice).

  • If exchange is rapid under all tested conditions:

    • Consider the position of the deuterium label. If it is on a labile site, you may need to source an alternative standard with a more stable labeling position.

    • If a more stable deuterated standard is not available, consider using a ¹³C or ¹⁵N-labeled internal standard.

Quantitative Data on Back-Exchange

The extent of back-exchange is highly dependent on the specific compound and experimental conditions. The following table provides a representative summary of the expected trends in deuterium back-exchange based on pH and temperature.

pHTemperatureIncubation TimeExpected Back-Exchange
4.0 4°C24 hoursMinimal (<5%)
4.0 25°C (Room Temp)24 hoursLow (5-15%)
7.0 4°C24 hoursModerate (15-30%)
7.0 25°C (Room Temp)24 hoursSignificant (30-60%)
9.0 4°C24 hoursHigh (>50%)
9.0 25°C (Room Temp)24 hoursVery High (>70%)

Note: This table provides illustrative data. The actual percentage of back-exchange can vary significantly depending on the chemical structure of the deuterated standard.

Visualizations

Experimental Workflow for Assessing Isotopic Exchange

The following diagram illustrates the experimental workflow for evaluating the stability of a deuterium-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Interpretation prep_start Start spike_is Spike Deuterated IS into Blank Matrix prep_start->spike_is adjust_ph Adjust pH (e.g., 4, 7, 9) spike_is->adjust_ph incubate Incubate at Controlled Temperature (e.g., 25°C) adjust_ph->incubate time_points Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->time_points quench Quench Reaction & Store Samples time_points->quench lcms_analysis LC-MS/MS Analysis quench->lcms_analysis monitor_signals Monitor IS and Analyte Signals lcms_analysis->monitor_signals plot_data Plot Signal vs. Time monitor_signals->plot_data interpret_results Interpret Results for Back-Exchange plot_data->interpret_results

Workflow for assessing isotopic exchange.
Troubleshooting Decision Tree for Back-Exchange Issues

This diagram provides a logical workflow for troubleshooting issues related to suspected deuterium back-exchange.

troubleshooting_tree cluster_investigation Investigation cluster_results Results cluster_solutions Solutions start Suspected Back-Exchange (e.g., low IS signal, poor reproducibility) stability_test Perform Stability Study (Vary pH, Temp, Time) start->stability_test check_label_pos Review Certificate of Analysis: Is the label on a labile position? start->check_label_pos exchange_confirmed Back-Exchange Confirmed? stability_test->exchange_confirmed is_labile Label on Labile Position? check_label_pos->is_labile optimize_conditions Optimize Sample Prep & LC Conditions (Control pH and Temperature) exchange_confirmed->optimize_conditions Yes no_issue Back-exchange not the issue. Investigate other sources of variability. exchange_confirmed->no_issue No is_labile->optimize_conditions No alternative_standard Source Alternative Standard: - More stable label position - ¹³C or ¹⁵N labeled is_labile->alternative_standard Yes

Troubleshooting decision tree for back-exchange.

References

Technical Support Center: Purity Analysis and Quality Control of Sapienic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purity analysis and quality control of Sapienic acid-d19. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected purity specifications for this compound?

A1: High-quality this compound should meet stringent purity criteria to ensure accurate and reproducible experimental results. While a specific Certificate of Analysis (CoA) for every batch should be consulted, typical specifications are outlined below. These are based on general standards for deuterated lipids and information from suppliers of similar compounds.[1][2]

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Chemical Purity ≥ 98%GC-MS, LC-MS, NMR
Isotopic Purity (d19) ≥ 98% atom % DMass Spectrometry
Identity Confirmation Conforms to structureNMR, Mass Spectrometry
Appearance Clear, colorless to pale yellow oil/solutionVisual Inspection
Solubility Soluble in organic solvents (e.g., ethanol, methanol, chloroform)Visual Inspection

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, proper storage is critical. It is typically supplied as a solution in an organic solvent. For long-term storage, it is recommended to store the product at -20°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and solvent evaporation.[3][4] Minimize freeze-thaw cycles by aliquoting the standard into single-use vials.

Q3: What are the most common analytical techniques for the purity analysis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of this compound. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and widely used technique for fatty acid analysis.[5] It typically requires derivatization of the carboxylic acid to a more volatile ester, such as a fatty acid methyl ester (FAME).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the advantage of analyzing the free fatty acid without derivatization. It is particularly useful for assessing stability and identifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for confirming the identity of the compound and assessing its chemical purity.[6][7]

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound.

Issue 1: Inconsistent Quantitative Results

Symptoms:

  • High variability in replicate injections.

  • Poor linearity in the calibration curve.

  • Inaccurate quantification of the analyte.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inaccurate Standard Concentration Ensure the stock solution is brought to room temperature and vortexed thoroughly before preparing dilutions. Verify the solvent has not evaporated.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes.
Incomplete Derivatization (GC-MS) Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding derivatization reagents.
Matrix Effects (LC-MS) Prepare calibration standards in a matrix that matches the samples as closely as possible. Perform a matrix effect study to assess ion suppression or enhancement.
Instrument Instability Check for leaks in the chromatographic system. Ensure the mass spectrometer is properly tuned and calibrated.
Issue 2: Chromatographic Problems (Peak Tailing, Splitting, or Broadening)

Symptoms:

  • Asymmetric peak shape.

  • Multiple peaks for a single analyte.

  • Reduced peak resolution.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Poor Column Condition Condition the column according to the manufacturer's instructions. If the problem persists, replace the column.
Incompatible Mobile Phase/GC Program Optimize the mobile phase composition (LC) or temperature program (GC) to improve peak shape.
Active Sites in the System Use a deactivated inlet liner and column for GC-MS. For LC-MS, ensure the system is well-passivated.
Isomerization The presence of cis/trans isomers of Sapienic acid can lead to peak splitting. Use a column specifically designed for fatty acid isomer separation.
Issue 3: Mass Spectrometry Signal Issues (Low Intensity, High Noise)

Symptoms:

  • Low signal-to-noise ratio.

  • Inconsistent ion ratios in MS/MS.

  • High background noise.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Ion Source Contamination Clean the ion source according to the manufacturer's protocol.
Improper Ionization Parameters Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
Co-eluting Interferences Improve chromatographic separation to resolve the analyte from interfering matrix components.
Solvent Impurities Use high-purity, LC-MS or GC-grade solvents.
Issue 4: Suspected Isotopic Instability (H/D Exchange)

Symptoms:

  • Appearance of a peak at the mass of the unlabeled Sapienic acid.

  • A gradual decrease in the intensity of the fully deuterated ion over time.

  • Inaccurate quantification due to a changing internal standard response.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Unstable Deuterium Label While the deuterium atoms on the carbon backbone of this compound are generally stable, exposure to harsh acidic or basic conditions, or high temperatures during sample preparation can potentially lead to H/D exchange.
Solvent Effects Avoid prolonged storage in protic solvents, especially at non-neutral pH. Prepare fresh dilutions before analysis.
Analytical Confirmation Analyze a fresh solution of this compound by high-resolution mass spectrometry to confirm its isotopic distribution. Compare this with an aged sample or a sample that has undergone the full preparation process.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as Fatty Acid Methyl Ester (FAME)

This protocol provides a general procedure for the derivatization and analysis of this compound by GC-MS.

Materials:

  • This compound standard solution

  • Anhydrous Methanol

  • Acetyl Chloride or Boron Trifluoride (BF3) in Methanol (14%)

  • Hexane (GC grade)

  • Saturated Sodium Chloride solution

  • Sodium Sulfate (anhydrous)

Methodology:

  • Sample Preparation: Aliquot a known amount of this compound into a glass tube with a PTFE-lined cap.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Methylation: Add 1 mL of 2% (v/v) acetyl chloride in anhydrous methanol (or 14% BF3 in methanol). Cap the tube tightly and heat at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterValue
GC Column DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 200°C, then 5°C/min to 240°C, hold for 5 min
MS Transfer Line 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Protocol 2: LC-MS Analysis of this compound

This protocol provides a general procedure for the direct analysis of this compound by LC-MS.

Materials:

  • This compound standard solution

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid or Ammonium Acetate (LC-MS grade)

Methodology:

  • Sample Preparation: Prepare a dilution of the this compound standard in the initial mobile phase composition.

  • LC-MS Analysis: Inject the sample into the LC-MS system.

Table 3: Example LC-MS Parameters for Free Fatty Acid Analysis

ParameterValue
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate
Gradient Start with 70% B, increase to 100% B over 10 min, hold for 5 min, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS Parameters Optimize spray voltage, nebulizer gas, and drying gas flow for the specific instrument
Scan Mode Full Scan (m/z 100-500) or Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start This compound Sample evap Evaporate Solvent start->evap deriv Derivatization (Methylation) evap->deriv extract Liquid-Liquid Extraction deriv->extract dry Dry with Na2SO4 extract->dry gcms GC-MS Analysis dry->gcms data Data Processing gcms->data result Results data->result Purity Assessment

Caption: Workflow for GC-MS Purity Analysis of this compound.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Inconsistent Quantitative Results cause1 Inaccurate Standard Concentration issue->cause1 cause2 Pipetting Errors issue->cause2 cause3 Incomplete Derivatization issue->cause3 cause4 Matrix Effects issue->cause4 cause5 Instrument Instability issue->cause5 sol1 Verify Standard Prep & Solvent Volume cause1->sol1 sol2 Use Calibrated Pipettes cause2->sol2 sol3 Optimize Derivatization Conditions cause3->sol3 sol4 Matrix-Matched Standards cause4->sol4 sol5 Check System for Leaks & Recalibrate cause5->sol5

Caption: Troubleshooting Logic for Inconsistent Quantitative Results.

References

Preventing degradation of Sapienic acid-d19 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sapienic acid-d19 during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

Q2: What are the primary degradation pathways for this compound?

As an unsaturated fatty acid, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The double bond at the cis-6 position is a potential site for oxidation, which can be initiated by exposure to air (autoxidation), light, or certain chemical reagents.[4][5] This can lead to the formation of hydroperoxides, aldehydes, and other oxygenated products, altering the mass and chromatographic behavior of the molecule.

  • Isomerization: The cis-double bond can isomerize to the more stable trans-conformation, particularly under harsh conditions such as high temperatures or exposure to strong acids or bases during derivatization.[6] This will alter the chromatographic retention time and may interfere with accurate quantification.

Additionally, while the deuterium atoms on the backbone are generally stable, there is a theoretical possibility of back-exchange with hydrogen atoms from the solvent or reagents, particularly under extreme pH conditions. However, this is less common for deuterium on a carbon backbone compared to exchangeable sites like carboxyl groups.

Q3: How should I store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes oxidation and other degradation reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Prevents oxidation by displacing oxygen.
Solvent High-purity organic solvent (e.g., ethanol, chloroform)Avoids contaminants that could catalyze degradation.
Container Tightly sealed glass vial with a Teflon-lined capPrevents solvent evaporation and contamination from plasticizers.
Light Exposure Stored in the dark or in an amber vialPrevents light-induced oxidation.
Freeze-Thaw Cycles Minimize by aliquoting into single-use vialsRepeated freezing and thawing can introduce moisture and oxygen.

Q4: Can the deuterium labeling in this compound affect its chromatographic behavior?

Yes, deuterium-labeled compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. Typically, deuterated fatty acid methyl esters (FAMEs) elute slightly earlier than their non-deuterated analogs in gas chromatography (GC).[6] This should be considered when developing analytical methods and identifying peaks in your chromatograms.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Extraction - Ensure the chosen extraction solvent is appropriate for the sample matrix. A common method for fatty acid extraction is the Folch method (chloroform:methanol, 2:1 v/v). - Perform a second extraction of the aqueous phase to ensure complete recovery. - Optimize pH during extraction; acidic conditions (e.g., adding 1N HCl) can improve the extraction of free fatty acids into the organic phase.[7][8]
Adsorption to Surfaces - Use silanized glassware to minimize adsorption of the fatty acid. - Avoid using plastic containers or pipette tips, as fatty acids can adsorb to these surfaces.
Incomplete Derivatization - Ensure all reagents are anhydrous, as water can interfere with derivatization reactions. - Optimize derivatization conditions (time, temperature, reagent concentration). For example, when preparing FAMEs with BF3-methanol, a reaction time of 5-10 minutes at 60°C is a good starting point. - Consider a milder derivatization method if degradation is suspected (see Issue 2).
Degradation during Solvent Evaporation - Evaporate solvents under a gentle stream of nitrogen at a low temperature. - Avoid high temperatures, as this can promote oxidation and isomerization.
Issue 2: Appearance of Extra Peaks in the Chromatogram

Possible Causes & Solutions

Possible CauseRecommended Action
Isomerization - The presence of a peak with a slightly longer retention time than the main this compound peak may indicate cis-trans isomerization. - Use milder derivatization conditions. For example, when using BF3-methanol, consider reducing the temperature and reaction time.[6] - Alternatively, use a milder derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[9][10][11]
Oxidation - Peaks with higher masses or different fragmentation patterns may indicate oxidation products. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. - Handle samples under an inert atmosphere (e.g., argon or nitrogen) whenever possible. - Store extracts at low temperatures and analyze them as quickly as possible.
Contamination - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents. - Analyze a solvent blank to identify any background contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a general guideline and may need to be optimized for specific applications.

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add 300 µL of phosphate-buffered saline (dPBS).

    • Add a known amount of this compound internal standard.

    • Add 1 volume of methanol and acidify with 1N HCl to a final concentration of 25 mM.[7]

  • Lipid Extraction:

    • Add 1 mL of iso-octane to the sample.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 1 minute to separate the layers.

    • Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

    • Repeat the iso-octane extraction on the remaining aqueous layer and combine the organic extracts.

  • Drying:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes a common method using boron trifluoride-methanol.

  • Reagent Preparation:

    • Use a commercially available 12-14% BF3-methanol solution. Ensure the reagent is fresh and has been stored properly to prevent degradation.

  • Derivatization:

    • To the dried lipid extract, add 2 mL of BF3-methanol reagent.

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat at 60°C for 5-10 minutes. Note: For sensitive unsaturated fatty acids, it may be beneficial to reduce the temperature and/or time to minimize isomerization.[6]

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial.

    • The sample is now ready for GC-MS analysis.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., Folch or Iso-octane) Spike->Extraction Dry_Extract Dry Extract (under Nitrogen) Extraction->Dry_Extract Derivatize Derivatization (e.g., FAME or TMS Ester) Dry_Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

Figure 1. General workflow for this compound analysis.

Troubleshooting_Degradation Figure 2. Troubleshooting Logic for this compound Degradation cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_exchange H/D Exchange Start Problem: Inaccurate Quantification or Unexpected Peaks Oxidation_Check Are there peaks with higher m/z values? Start->Oxidation_Check Isomer_Check Is there a peak with a slightly later retention time? Start->Isomer_Check Exchange_Check Is there a shift in the isotopic pattern? Start->Exchange_Check Add_Antioxidant Solution: Add BHT to solvent Oxidation_Check->Add_Antioxidant Yes Inert_Atmosphere Solution: Use inert atmosphere (Ar or N2) Oxidation_Check->Inert_Atmosphere Yes Milder_Deriv Solution: Use milder derivatization (e.g., lower temp, BSTFA) Isomer_Check->Milder_Deriv Yes Avoid_Extremes Solution: Avoid extreme pH during extraction Exchange_Check->Avoid_Extremes Yes

Figure 2. Troubleshooting logic for this compound degradation.

References

Calibration curve issues with Sapienic acid-d19 in quantitative assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sapienic acid-d19 as an internal standard in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in quantitative assays?

A1: this compound is a deuterated form of Sapienic acid, a monounsaturated fatty acid. Its primary application is as an internal standard (IS) for the quantification of endogenous Sapienic acid in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.[1]

Q2: What are the ideal purity requirements for this compound as a deuterated internal standard?

A2: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[2][3]

  • Isotopic Enrichment: ≥98%[2][3]

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[2][3]

Q3: How many deuterium atoms are optimal for an internal standard like this compound?

A3: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[2] The 19 deuterium atoms in this compound provide a significant mass shift from the unlabeled analyte. This large shift is advantageous as it moves the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte, which helps to prevent cross-talk and analytical interference.[2][3]

Q4: What are the best practices for storing this compound standards?

A4: Proper storage is critical to maintain the integrity of deuterated fatty acid standards.

  • Temperature: Store standards at -20°C or lower, preferably under an inert atmosphere like argon, to prevent degradation.

  • Solvent: Reconstitute and store standards in appropriate high-purity solvents. Avoid highly acidic or basic solutions, as they can promote deuterium-hydrogen exchange.[4]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect the stability of the standards. It is recommended to aliquot the standard into smaller, single-use vials.[4]

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the development and use of calibration curves with this compound as an internal standard.

Issue 1: Non-Linear Calibration Curve

Q: My calibration curve for Sapienic acid is non-linear. What are the potential causes?

A: Non-linearity in calibration curves using deuterated internal standards can arise from several factors:

  • Isotopic Cross-Talk: Natural isotopes of the unlabeled Sapienic acid can contribute to the signal of the this compound internal standard, and vice-versa.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear relationship between concentration and response.[1]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear curve.[1]

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high relative to the analyte concentrations can lead to non-linearity.[1]

  • Presence of Unlabeled Analyte in Internal Standard: If the this compound standard contains a significant amount of unlabeled Sapienic acid, it will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[2]

Potential Cause Troubleshooting Steps Expected Outcome
Detector Saturation 1. Dilute the upper-end calibration standards and re-inject. 2. Reduce the injection volume. 3. If possible, use a less abundant isotope for quantification.The curve should become linear over a narrower, lower concentration range.[1]
Isotopic Cross-Talk / Purity Issues 1. Check the Certificate of Analysis (CoA) for the isotopic purity of the this compound standard. 2. Use a higher concentration of the internal standard. 3. Employ a quadratic regression model for curve fitting.[1] 4. Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.[2]A higher IS concentration can mitigate the relative contribution of the analyte's isotopes. A quadratic fit may better model the non-linear relationship.[1] Verifying the purity can confirm if the issue stems from the standard itself.
Ion Suppression at High Concentrations 1. Improve chromatographic separation to resolve Sapienic acid from interfering matrix components. 2. Dilute samples to fall within a more linear range of the curve.Better separation reduces matrix effects.[1]

Issue 2: Poor Precision and Inaccurate Quantification at Low Concentrations

Q: I am observing high variability (%CV) and inaccurate results for my low concentration quality control (QC) samples. What could be the cause?

A: This issue often points to problems with signal intensity or analyte loss.

Potential Cause Troubleshooting Steps Expected Outcome
Low Signal-to-Noise Ratio (S/N) 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to enhance signal intensity. 2. Increase the injection volume. 3. Prepare a fresh, more concentrated stock solution of this compound.Improved S/N will lead to more consistent peak integration and better reproducibility.[1]
Adsorption to Vials/Tubing 1. Use silanized glass vials or low-adsorption polypropylene vials. 2. Add a small percentage of a less polar solvent (e.g., isopropanol) to the sample diluent.Reduced analyte loss due to adsorption, leading to more accurate and precise measurements at low concentrations.[1]
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and thoroughly clean all glassware.Avoids background contamination that can interfere with low-level quantification.[4]

Issue 3: Drifting Internal Standard Signal

Q: The signal for my this compound internal standard is not consistent across my analytical run. Why might this be happening?

A: A drifting internal standard signal can be caused by isotopic back-exchange or system contamination.

Potential Cause Troubleshooting Steps Expected Outcome
Isotopic Back-Exchange 1. Evaluate the stability of the internal standard in the sample diluent and mobile phase over the typical run time.[2] 2. Avoid highly acidic or basic conditions during sample preparation and storage.[3] 3. Store samples and standards at low temperatures (e.g., 4°C or -20°C).[3]Minimizing exposure to conditions that promote the exchange of deuterium for hydrogen will result in a more stable internal standard signal.
System Contamination/Carryover 1. Use a stronger wash solvent in the autosampler and extend the wash time. 2. Passivate the system by injecting a high-concentration standard several times before running samples. 3. Clean the ion source and other mass spectrometer components.A stable and consistent internal standard signal across the analytical run.[2]
Matrix Effects 1. Ensure perfect co-elution of Sapienic acid and this compound. Even slight separation can expose them to different matrix components.[3] 2. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[3]Co-elution ensures that both the analyte and internal standard are affected by the matrix in the same way, allowing for accurate correction.

Experimental Protocols & Methodologies

Protocol 1: Assessing Isotopic Purity and Contribution to Analyte Signal

  • Prepare a "Zero Sample": This sample consists of the blank matrix (the same matrix as your study samples, e.g., plasma, tissue homogenate) fortified with this compound at the working concentration.

  • Analysis: Analyze the zero sample using your established LC-MS/MS method.

  • Data Evaluation: Measure the peak area of the signal at the mass transition of the unlabeled Sapienic acid. This area represents the contribution from the internal standard to the analyte signal.[3]

Protocol 2: Evaluating Matrix Effects

  • Prepare Two Calibration Curves:

    • Curve A (in solvent): Prepare a standard calibration curve of Sapienic acid in the final elution solvent.

    • Curve B (matrix-matched): Prepare a calibration curve by spiking known concentrations of Sapienic acid into a blank matrix extract.

  • Analysis: Analyze both sets of calibration standards.

  • Data Comparison: Compare the slopes of the two calibration curves. A significant difference in the slopes (e.g., >10-15%) indicates the presence of matrix effects.[5][6]

Visualizations

experimental_workflow General Experimental Workflow for Sapienic Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->extraction derivatization Derivatization (optional, for GC-MS) extraction->derivatization lc_separation Chromatographic Separation (LC) derivatization->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Sapienic Acid calibration_curve->quantification

Caption: A generalized workflow for the quantification of Sapienic acid using this compound as an internal standard.

References

Interferences in Sapienic acid-d19 analysis from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analysis of Sapienic acid-d19 from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in analysis?

This compound is the deuterated form of Sapienic acid, a fatty acid common in human skin. The "-d19" indicates that 19 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. Its primary role is to serve as an internal standard (IS) in quantitative analysis using mass spectrometry.[1][2] Because it is chemically almost identical to the non-deuterated (endogenous) Sapienic acid, it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.[2][3] By adding a known amount of this compound to each sample, it can be used to correct for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the measurement of the native analyte.[1][3]

Q2: What are the common analytical platforms for Sapienic acid analysis?

The two most common platforms for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent separation of fatty acids. However, fatty acids must first be chemically modified through a process called derivatization to make them volatile enough for GC analysis.[4][5] A common method is to convert them into fatty acid methyl esters (FAMEs).[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and selective and can analyze fatty acids without prior derivatization.[6] While this simplifies sample preparation, LC-MS is more susceptible to matrix effects, where other molecules in the biological sample can interfere with the ionization of the target analyte.[6][7]

Q3: What are "matrix effects" in the context of biological sample analysis?

The "matrix" refers to all the components within a biological sample (e.g., plasma, serum, tissue) other than the analyte of interest.[3] This includes a complex mixture of proteins, salts, and other lipids.[7] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's source, leading to either a suppression or enhancement of its signal.[3][7] In lipid analysis of plasma or serum, phospholipids are a major source of matrix effects and can significantly impact the accuracy and reproducibility of quantification.[3][8]

Q4: Why is derivatization often required for GC-MS analysis of fatty acids?

Derivatization is a critical step for GC-MS analysis of fatty acids because their natural chemical structure makes them unsuitable for this technique. The carboxylic acid group on fatty acids is polar and has low volatility, preventing them from being efficiently vaporized and carried through the GC column.[4] The derivatization process converts this polar group into a more volatile, non-polar derivative, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, allowing for successful separation and analysis by GC.[4][9]

Troubleshooting Guides

Problem 1: High Variability and Poor Reproducibility (%RSD > 15%) in Results

Question: My replicate samples are showing high variability with a relative standard deviation (%RSD) greater than 15%. What is the likely cause and how can I fix it?

Answer: High variability is often a sign of inconsistent sample preparation or fluctuating matrix effects between samples.[3] Manual sample preparation steps like liquid-liquid extraction (LLE) can introduce significant variability due to minor differences in pipetting, vortexing, and phase separation.[10] Solid-Phase Extraction (SPE) can offer a more controlled and reproducible workflow.[10]

Data Presentation: Comparison of Extraction Method Reproducibility
Extraction MethodAverage %RSD of RecoveriesReference
Solid-Phase Extraction (SPE)5.9%[10]
Liquid-Liquid Extraction (LLE)7.3% - 10.8%[10]
Experimental Protocol: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup

This protocol is a general guideline for removing interferences from a biological sample extract. The specific SPE cartridge and solvents should be optimized for your particular application.

  • Conditioning: Activate the SPE cartridge by passing 3 mL of an appropriate solvent (e.g., chloroform) through it.[11]

  • Loading: Load the sample, dissolved in a suitable solvent mixture (e.g., 6 mL of chloroform:hexane 1:1, v/v), onto the cartridge.[11]

  • Washing: Wash the cartridge with a solvent that removes interfering compounds but retains the analyte of interest. For example, pass 4 mL of 1-propanol to remove more polar interferences.[11]

  • Elution: Elute the purified Sapienic acid and this compound using a solvent that disrupts their interaction with the sorbent. A common elution solvent is 4 mL of a diethyl ether:acetic acid mixture (98:2, v/v).[11]

  • Downstream Processing: The eluate is then typically dried down and reconstituted in a solvent compatible with the analytical instrument (LC-MS or GC-MS after derivatization).

Visualization: Sample Preparation Workflow

cluster_workflow General Sample Preparation Workflow Biological_Sample Biological Sample (Plasma, Tissue Homogenate) Add_IS Spike with This compound IS Biological_Sample->Add_IS Extraction Lipid Extraction (e.g., LLE or SPE) Add_IS->Extraction Cleanup Sample Cleanup (SPE to remove interferences) Extraction->Cleanup Derivatization Derivatization (Required for GC-MS) Cleanup->Derivatization If GC-MS Analysis LC-MS or GC-MS Analysis Cleanup->Analysis If LC-MS Derivatization->Analysis

Caption: A generalized workflow for preparing biological samples for Sapienic acid analysis.

Problem 2: Consistently Low Signal or Inaccurate Quantification (Ion Suppression)

Question: My signal intensity for both the analyte and the internal standard is much lower than expected, leading to inaccurate quantification. How can I confirm this is ion suppression and mitigate it?

Answer: This issue is characteristic of ion suppression, where co-eluting matrix components, particularly phospholipids in plasma samples, interfere with the ionization process in the mass spectrometer source.[8] You can diagnose this using a post-column infusion experiment. Mitigation involves improving the sample cleanup to remove these interferences.

Experimental Protocol: Post-Column Infusion Experiment
  • Setup: Use a syringe pump to deliver a constant flow of a standard solution containing Sapienic acid and this compound into the mobile phase stream after the analytical column and before the mass spectrometer inlet.

  • Analysis: While infusing the standard, inject a blank matrix extract (a sample prepared without the analyte or IS).

  • Interpretation: Acquire data and observe the signal for the infused standards. A constant, stable signal will be seen initially. If there are any dips in this signal during the chromatographic run, these correspond to retention times where matrix components are eluting and causing ion suppression.[3] This allows you to identify the problematic regions of your chromatogram.

Visualization: Mechanism of Ion Suppression

cluster_source Mass Spectrometer Ion Source Droplet LC Flow Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Ionization Analyte Ionization Evaporation->Ionization Suppression Interference from Co-eluting Matrix (e.g., Phospholipids) Evaporation->Suppression MS_Inlet To Mass Analyzer Ionization->MS_Inlet Suppression->Ionization Reduces Efficiency

Caption: Ion suppression in an electrospray source.

Problem 3: Anomalous Results Related to the Internal Standard (this compound)

Question: My calibration curve is non-linear at the low end, or I'm seeing a signal for unlabeled Sapienic acid even in my blank samples. Could my deuterated internal standard be the problem?

Answer: Yes, these issues can arise from the internal standard. There are two primary concerns: 1) Isotopic impurity, where the standard contains a detectable amount of the unlabeled analyte, and 2) "Cross-talk," where naturally occurring heavy isotopes from a high concentration of unlabeled analyte contribute to the signal of the deuterated standard.[12][13]

Data Presentation: Recommended Purity for Deuterated Internal Standards
Purity TypeRecommended LevelRationaleReference
Chemical Purity>99%Ensures no other compounds are present that could cause interfering peaks.[12]
Isotopic Enrichment≥98%Minimizes the contribution of the unlabeled analyte present as an impurity, which can cause a positive bias in results.[12]
Experimental Protocol: Assessing Internal Standard Purity
  • Preparation: Prepare a high-concentration solution of the this compound internal standard in a suitable solvent.

  • Acquisition: Infuse this solution directly into the mass spectrometer or perform an LC-MS analysis with a full scan over a wide mass range.

  • Analysis: Examine the resulting mass spectrum. Identify the primary peak for this compound and look for a signal at the mass of the unlabeled Sapienic acid (M+0).[12]

  • Quantification: The relative intensity of the M+0 peak compared to the deuterated peak will give you an estimate of the isotopic purity. If the M+0 peak is significant, it indicates contamination.

Visualization: Logic for Troubleshooting Internal Standard Issues

Check_Purity Assess IS Purity? (High Conc. Infusion) M0_Present Unlabeled (M+0) Signal Present? Check_Purity->M0_Present Source_IS Source New IS Lot with Higher Purity M0_Present->Source_IS Yes Check_Crosstalk Check for Cross-Talk (Analyze High Conc. Analyte) M0_Present->Check_Crosstalk No IS_Signal_High IS Signal Inflated? Check_Crosstalk->IS_Signal_High Adjust_Curve Use Non-Linear Fit or Correct for Contribution IS_Signal_High->Adjust_Curve Yes Other_Issue Investigate Other Issues (Carryover, Contamination) IS_Signal_High->Other_Issue No

Caption: A decision tree for diagnosing issues related to deuterated internal standards.

Problem 4: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)

Question: My chromatographic peaks are tailing or splitting. What are the common causes and solutions?

Answer: Poor peak shape can degrade resolution and affect integration accuracy. Common causes include column contamination, a partially blocked column frit, or using an injection solvent that is stronger than the mobile phase.[14] A systematic approach is needed to identify and resolve the specific cause.

Data Presentation: Troubleshooting Chromatographic Peak Shape Issues
SymptomPossible CauseRecommended ActionReference
All Peaks Tail - Extra-column volume (e.g., long tubing, poor fitting connection)- Column contamination at inlet/plugged frit- Column degradation ("void")- Check and remake all fittings; use shorter, narrower ID tubing.- Back-flush the column. If that fails, replace the frit or the column.- Replace the column.[14]
Some Peaks Tail - Secondary interactions between specific analytes and the stationary phase.- Co-elution of a small peak on the tail of a large one.- Adjust mobile phase pH or buffer concentration.- Consider a different column chemistry.- Improve chromatographic resolution.[14]
Split Peaks - Partially blocked column inlet frit.- Injection solvent is much stronger than the mobile phase, causing sample to spread on the column.- Back-flush or replace the column.- Re-dissolve the sample in the initial mobile phase or a weaker solvent.[14]
Problem 5: No or Low Signal for Derivatized Sapienic Acid (GC-MS)

Question: After preparing my samples for GC-MS analysis, I am seeing little to no signal for my derivatized Sapienic acid. What could have gone wrong?

Answer: A common reason for signal loss in GC-MS fatty acid analysis is an incomplete or failed derivatization reaction.[4][5] This step is crucial for making the fatty acids volatile, and issues with reagents, temperature, or reaction time can prevent the formation of the desired derivative (e.g., FAME).

Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses boron trifluoride-methanol (BF3-MeOH), a common and effective reagent for creating FAMEs.

  • Preparation: Ensure the extracted lipid sample is completely dry in a glass tube.

  • Reagent Addition: Add 10 µL of BF3-MeOH (10% v/v) to the dried extract.[15]

  • Incubation: Cap the tube tightly and heat at 80°C for 90 minutes to allow the reaction to proceed.[15]

  • Cooling & Reconstitution: After cooling to room temperature, reconstitute the derivatized FAMEs in a solvent suitable for GC-MS injection, such as acetonitrile or iso-octane.[9][15]

Visualization: Derivatization Workflow for GC-MS

cluster_derivatization FAME Derivatization Workflow Dry_Extract Dried Lipid Extract (Contains Sapienic Acid) Add_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Dry_Extract->Add_Reagent Incubate Incubate at Elevated Temp (e.g., 80°C for 90 min) Add_Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Reconstitute Reconstitute in GC-compatible Solvent Cool->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: A step-by-step workflow for the derivatization of fatty acids into FAMEs for GC-MS analysis.

References

Validation & Comparative

A Head-to-Head Comparison: Sapienic Acid-d19 vs. C13-Labeled Fatty Acid Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics and metabolic studies, the choice of an appropriate internal standard is critical for achieving accurate and reproducible quantification of fatty acids like sapienic acid. This unique human fatty acid has garnered increasing interest for its roles in skin barrier function, antimicrobial defense, and cancer cell signaling.[1] This guide provides an objective comparison of deuterated (Sapienic acid-d19) and carbon-13 (¹³C)-labeled fatty acid standards, supported by experimental principles and data, to inform the selection of the most suitable standard for your research needs.

Performance Comparison: Deuterated vs. ¹³C-Labeled Standards

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout sample preparation and analysis, thereby correcting for variations in extraction efficiency, derivatization yield, and mass spectrometric response.[2] While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent properties can lead to significant differences in analytical performance.

Data Presentation

The following table summarizes the key performance differences between this compound and a hypothetical uniformly ¹³C-labeled sapienic acid standard, based on established principles of stable isotope-labeled internal standards in mass spectrometry. The quantitative data is representative of typical performance observed in comprehensive lipidomics studies when comparing these two types of standards.[2][3]

Performance MetricThis compound (Deuterated)¹³C-Labeled Sapienic AcidKey Considerations
Chromatographic Co-elution May exhibit a slight retention time shift (elute slightly earlier) than the unlabeled analyte due to the isotope effect.Co-elutes perfectly with the unlabeled analyte.Perfect co-elution is crucial for accurate correction of matrix effects, which can vary across a chromatographic peak.[4]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons in certain solvents or under specific pH conditions, potentially leading to a loss of the label and inaccurate quantification.The ¹³C label is integrated into the carbon backbone of the molecule and is highly stable with no risk of exchange under typical experimental conditions.Careful selection of the deuteration site to non-exchangeable positions is crucial, but the risk, though minimal for fatty acid chains, is not entirely absent.
Accuracy Can be compromised due to the isotope effect leading to differential ion suppression or enhancement, particularly in complex biological matrices.Generally provides higher accuracy as the negligible effect on retention time ensures more effective compensation for matrix effects.[2]The magnitude of the isotope effect can be influenced by the degree of deuteration and the chromatographic conditions.
Precision (Coefficient of Variation - CV%) Can exhibit higher variance in quantitative measurements. Representative CV%: 5-15% in complex matrices.Generally exhibits lower variance, leading to higher precision. Representative CV%: <5% in complex matrices.[3]Higher precision is critical for detecting small but statistically significant changes in analyte concentration.
Cost & Availability Generally less expensive to synthesize and more widely available for a broader range of fatty acids.Typically more expensive to produce due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes.The higher initial cost of ¹³C standards may be offset by the increased reliability of the data and reduced need for extensive method validation to account for isotope effects.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable quantification of sapienic acid. Below are representative protocols for lipid extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction and Derivatization for GC-MS Analysis

This protocol is adapted from standard methods for fatty acid analysis.[5][6][7]

  • Sample Preparation: To 0.5 million cultured cells in a glass tube, add 100 µL of the internal standard solution (either this compound or a ¹³C-labeled fatty acid standard).

  • Lipid Extraction: Add 2 volumes of methanol to lyse the cells, followed by acidification with HCl to a final concentration of 25 mM. Add 1 mL of iso-octane, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers. Transfer the upper organic layer to a new glass tube. Repeat the iso-octane extraction.

  • Derivatization: Dry the combined organic phases under a stream of nitrogen or using a speedvac. To the dried extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes.

  • Final Preparation: Dry the derivatized sample under nitrogen or using a speedvac. Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

LC-MS/MS Analysis of Free Fatty Acids

This protocol is a generalized method for the analysis of underivatized fatty acids.[1]

  • Sample Preparation: To a 100 µL plasma sample, add the internal standard (this compound or a ¹³C-labeled fatty acid standard).

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as a mixture of methyl-tert-butyl ether (MTBE), methanol, and water.[4]

  • Final Preparation: Evaporate the organic phase to dryness and reconstitute the lipid extract in a mobile phase-compatible solvent, such as a methanol/acetonitrile mixture.

  • LC-MS/MS Conditions:

    • Column: A reverse-phase C18 or C8 column.

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol containing a modifier like ammonium acetate to improve ionization.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the internal standard.

Mandatory Visualization

Sapienic Acid Biosynthesis and Metabolism

The following diagram illustrates the biosynthesis of sapienic acid from palmitic acid and its subsequent metabolism.

Sapienic_Acid_Metabolism PA Palmitic Acid (16:0) SA Sapienic Acid (6cis-16:1) PA->SA Δ6-Desaturase C18_1 8cis-18:1 SA->C18_1 Elongation SEA Sebaleic Acid (5cis,8cis-18:2) C18_1->SEA Desaturation

Caption: Biosynthesis and metabolism of sapienic acid.

Experimental Workflow for Fatty Acid Quantification

This diagram outlines the key steps in a typical quantitative analysis of fatty acids using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Plasma) Add_IS Spike with Internal Standard (this compound or ¹³C-labeled FA) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Acquisition Data Acquisition (Analyte and IS signals) MS_Analysis->Data_Acquisition Ratio_Calculation Calculate Analyte/IS Ratio Data_Acquisition->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for fatty acid quantification.

Sapienic Acid and the EGFR/mTOR/AKT Signaling Pathway

Sapienic acid has been shown to influence key signaling pathways in cancer cells, such as the EGFR/mTOR/AKT pathway, which regulates cell growth, proliferation, and survival.[8][9]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival AKT->Proliferation mTOR->Proliferation Sapienic_Acid Sapienic Acid Sapienic_Acid->EGFR influences

Caption: Influence of sapienic acid on the EGFR/mTOR/AKT pathway.

Conclusion and Recommendation

For the routine analysis of sapienic acid where the highest level of accuracy and method robustness is required, ¹³C-labeled internal standards are the superior choice. Their ability to co-elute with the native analyte ensures the most effective compensation for matrix effects, leading to more reliable and defensible quantitative data.[2] While this compound and other deuterated standards can be a viable and cost-effective alternative, particularly for less complex matrices, researchers must be aware of the potential for chromatographic shifts and isotopic instability that can compromise data accuracy. The additional initial cost of a ¹³C-labeled standard is often justified by the improved data quality and the reduced time required for method development and validation.

References

The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Sapienic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of lipidomics and metabolic research, accurate quantification of fatty acids is paramount for deriving meaningful biological insights. Sapienic acid (cis-6-Hexadecenoic acid), a fatty acid unique to humans and a major component of sebum, is increasingly recognized for its role in skin health and disease. For researchers investigating its metabolic pathways and clinical significance, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Sapienic acid-d19, a deuterated stable isotope-labeled internal standard, with other common alternatives, supported by established analytical principles and experimental data.

The Unrivaled Accuracy and Precision of Deuterated Internal Standards

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] A deuterated internal standard like this compound is a form of the analyte where several hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[1] This near-identical behavior is the key to its superior performance, as it allows the internal standard to effectively compensate for variations that can occur during sample preparation, extraction, and analysis.[2]

Key Advantages of this compound:

  • High Accuracy and Precision: By co-eluting with the native Sapienic acid, this compound experiences the same matrix effects (e.g., ion suppression or enhancement) and extraction efficiencies, leading to highly accurate and precise quantification.[3]

  • Correction for Analyte Loss: Any loss of analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard, ensuring that the final calculated concentration remains accurate.

  • Improved Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in instrument performance and sample matrix complexity.

Performance Comparison: this compound vs. Alternatives

While this compound represents the ideal internal standard for Sapienic acid quantification, researchers may consider other alternatives for various reasons, including cost and availability. The most common alternatives include other stable isotope-labeled standards (e.g., 13C-labeled) and structural analogs, such as odd-chain fatty acids.

Internal Standard TypePrincipleAdvantagesDisadvantagesExpected Performance for Sapienic Acid Analysis
This compound (Deuterated) Analyte with hydrogen atoms replaced by deuterium.- Nearly identical chemical and physical properties to Sapienic acid.- Co-elutes with the analyte, providing the best correction for matrix effects and recovery.[1]- Potential for isotopic scrambling in some cases.- May exhibit a slight retention time shift compared to the native analyte.[2]Excellent Accuracy & Precision: Expected to provide the most reliable and reproducible quantification of Sapienic acid.
¹³C-labeled Sapienic acid Analyte with carbon atoms replaced by ¹³C.- Chemically identical to the analyte.- Co-elutes with the analyte.- Generally more expensive than deuterated standards.Excellent Accuracy & Precision: Performance is comparable to deuterated standards.[2]
Odd-chain fatty acids (e.g., Heptadecanoic acid, C17:0) A fatty acid not naturally abundant in the sample matrix.- More structurally similar to Sapienic acid than non-fatty acid standards.- Commercially available and less expensive than isotope-labeled standards.- Does not co-elute with Sapienic acid.- May not perfectly mimic the extraction and ionization behavior of Sapienic acid, leading to potential inaccuracies.Good Accuracy & Precision: A viable alternative when a deuterated standard is not feasible, but may introduce a higher degree of variability.
Structural Analogs (Non-fatty acid) A compound with similar chemical properties but a different structure.- Cost-effective.- Significant differences in chemical and physical properties can lead to poor correction for matrix effects and recovery.- Not recommended for high-accuracy quantitative studies.Lower Accuracy & Precision: Not an ideal choice for accurate quantification of Sapienic acid due to significant structural differences.

Supporting Experimental Data

While specific validation data for this compound is not widely published, the performance of other deuterated fatty acid internal standards provides a strong indication of its expected accuracy and precision. For instance, a validation study of d31-palmitate, a deuterated form of palmitic acid, demonstrated excellent correlation with its 13C-labeled counterpart for measuring fatty acid oxidation.[4] The study reported that uncorrected d31-palmitate and acetate-corrected [1-13C]palmitate measurements were highly correlated (y=0.96x + 0).[4]

Another study validating a GC-MS method for 32 lipid fatty acids using deuterated internal standards reported satisfactory results according to FDA guidelines, with linear regressions ≥ 0.98 and LLOQs ranging from 0.022 to 0.18 µg/mL.[5] Furthermore, a method for quantifying fatty acids in human plasma phospholipids using a deuterated internal standard demonstrated a recovery of 83.6–109.6% and met the criteria of EMA and FDA guidelines for intraday and interday precision.[6][7]

Experimental Protocols

The following are detailed methodologies for the quantification of Sapienic acid in biological samples using this compound as an internal standard, employing either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Fatty Acid Quantification

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Sebum) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Hydrolyze Saponification (Hydrolysis of Esters) Extract->Hydrolyze Derivatize Derivatization (for GC-MS) Hydrolyze->Derivatize GC-MS Path LCMS LC-MS Analysis Hydrolyze->LCMS LC-MS Path GCMS GC-MS Analysis Derivatize->GCMS Integrate Peak Integration GCMS->Integrate LCMS->Integrate Calculate Calculate Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: General workflow for fatty acid analysis using an internal standard.

GC-MS Protocol for Sapienic Acid Quantification
  • Sample Preparation:

    • To 100 µL of plasma or a prepared sebum sample, add a known amount of this compound internal standard solution.

    • Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Saponification and Derivatization:

    • Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to hydrolyze the fatty acid esters.

    • Acidify the solution and extract the free fatty acids with hexane.

    • Evaporate the hexane and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or by forming pentafluorobenzyl (PFB) esters.[3]

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable capillary column (e.g., DB-23 or SP-2560).

    • Use a temperature gradient to separate the FAMEs.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of Sapienic acid and this compound.

LC-MS Protocol for Sapienic Acid Quantification
  • Sample Preparation and Extraction:

    • Spike the biological sample with this compound.

    • Extract the total lipids using a method such as methyl-tert-butyl ether (MTBE) extraction.[8]

    • Dry the lipid extract under nitrogen.

  • Saponification:

    • Perform saponification as described in the GC-MS protocol to release the fatty acids.

    • Acidify and extract the free fatty acids.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase column (e.g., C18 or C8).

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.[2]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the precursor-to-product ion transitions for both Sapienic acid and this compound.

Signaling Pathway Involving Fatty Acids

Fatty acids are not just structural components of cells; they are also important signaling molecules. For instance, free fatty acids can act as ligands for G-protein coupled receptors like GPR40 (FFAR1), which is involved in insulin secretion.

FFA Free Fatty Acids (e.g., Sapienic Acid) GPR40 GPR40 (FFAR1) Receptor FFA->GPR40 PLC Phospholipase C (PLC) GPR40->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca Insulin Insulin Secretion DAG->Insulin Ca->Insulin

Caption: Simplified signaling pathway of free fatty acids via GPR40.

Conclusion

For researchers demanding the highest level of accuracy and precision in the quantification of Sapienic acid, the use of this compound as an internal standard is the unequivocal best choice. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures reliable and reproducible data, which is essential for advancing our understanding of the role of this unique fatty acid in human health and disease. While alternative standards may offer a more cost-effective solution, they come with a trade-off in data quality that must be carefully considered in the context of the research objectives.

References

Cross-Validation of Sapienic Acid-d19 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipidomic studies and drug metabolism research, the accurate quantification of fatty acids and their deuterated analogues is paramount. Sapienic acid-d19, a deuterated form of a monounsaturated fatty acid found in human sebum, serves as an internal standard in various analytical applications. This guide provides a comprehensive cross-validation of the primary methods for its quantification, offering a comparative analysis of their performance based on available experimental data for similar fatty acids.

While direct cross-validation studies for this compound are not extensively documented in publicly available literature, a robust comparison can be drawn from the well-established methodologies for fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzyme-Linked Immunosorbent Assay (ELISA) is also considered, although its application for small lipid molecules like individual fatty acids is less common.

Performance Characteristics of Quantification Methods

The choice of analytical method is often dictated by the specific requirements of the study, including sensitivity, selectivity, and sample throughput. The following table summarizes typical performance characteristics for GC-MS and LC-MS/MS in the context of fatty acid quantification. It is important to note that these values are representative and the actual performance for this compound would require method-specific validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.21 to 0.54 µg/mL[1]3.0–14.0 ng/mL[2]
Limit of Quantification (LOQ) 0.63 to 1.63 µg/mL[1]8.0–45.0 ng/mL[2]
Linearity (R²) > 0.999[1]> 0.99[3]
Precision (%RSD) < 10%0.7 to 9.5%[2]
Accuracy (% Recovery) Typically within 85-115%83.4 to 112.8%[2]
Sample Derivatization Typically required (e.g., FAMEs)[4]Can often be performed without derivatization[5]
Throughput LowerHigher
Selectivity HighVery High

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and validating analytical methods. Below are generalized protocols for the quantification of fatty acids using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for fatty acid analysis, often requiring derivatization to increase the volatility of the analytes.[4]

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction, commonly using the Folch or Bligh-Dyer methods.

  • An internal standard, such as a deuterated fatty acid like this compound, is added at the beginning of the extraction process to account for sample loss and matrix effects.

2. Saponification and Derivatization:

  • The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids from their esterified forms.

  • The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This step is crucial for making the fatty acids volatile for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column (e.g., DB-WAX) is used for separation.

  • Injector: Split/splitless injector is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is applied to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection.

  • Data Acquisition: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity and can often analyze fatty acids without the need for derivatization.[5]

1. Sample Preparation:

  • Similar to GC-MS, a lipid extraction is performed. The addition of an internal standard like this compound is critical.

  • For the analysis of free fatty acids, derivatization is often not required.

2. LC Separation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A reversed-phase column (e.g., C18) is commonly employed for separation.

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol) is typical.

3. MS/MS Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for fatty acids.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and a characteristic product ion, which provides high selectivity and sensitivity.[5]

Method Cross-Validation Workflow

The process of cross-validating different analytical methods is crucial to ensure the reliability and comparability of results. A typical workflow for such a validation is depicted below.

DefineValidationParameters Define Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ) PrepareSamples Prepare Standard Solutions & Spiked Samples (with this compound) DefineValidationParameters->PrepareSamples Method1 Method 1 Analysis (e.g., GC-MS) PrepareSamples->Method1 Method2 Method 2 Analysis (e.g., LC-MS/MS) PrepareSamples->Method2 DataAcquisition1 Data Acquisition & Processing Method1->DataAcquisition1 DataAcquisition2 Data Acquisition & Processing Method2->DataAcquisition2 PerformanceEvaluation1 Evaluate Performance Metrics DataAcquisition1->PerformanceEvaluation1 PerformanceEvaluation2 Evaluate Performance Metrics DataAcquisition2->PerformanceEvaluation2 CompareResults Compare & Correlate Results PerformanceEvaluation1->CompareResults PerformanceEvaluation2->CompareResults Report Generate Validation Report CompareResults->Report

Workflow for cross-validation of analytical methods.

Signaling Pathway and Experimental Workflow Diagrams

To provide a broader context for the application of this compound, a simplified diagram of a relevant signaling pathway and a typical experimental workflow for its use as an internal standard are presented below.

Simplified Fatty Acid Metabolism Pathway

DietaryFat Dietary Fat / De Novo Synthesis FattyAcids Fatty Acids (e.g., Palmitic Acid) DietaryFat->FattyAcids Desaturases Desaturases (e.g., Δ6-desaturase) FattyAcids->Desaturases SapienicAcid Sapienic Acid Desaturases->SapienicAcid Elongases Elongases SapienicAcid->Elongases ComplexLipids Incorporation into Complex Lipids Elongases->ComplexLipids Signaling Cell Signaling ComplexLipids->Signaling

Simplified pathway of Sapienic acid formation.
Experimental Workflow for Quantification using an Internal Standard

SampleCollection Biological Sample Collection Spiking Spike with this compound (Internal Standard) SampleCollection->Spiking Extraction Lipid Extraction Spiking->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification based on IS Response Ratio Analysis->Quantification

References

The Unseen Advantage: Why Deuterated Sapienic Acid-d19 is the Gold Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in metabolomics, the choice of internal standard is a critical decision that can significantly impact the quality and reliability of quantitative data. This guide provides an objective, data-driven comparison of deuterated standards, specifically Sapienic acid-d19, against their non-deuterated (native) and other structural analog alternatives.

In the complex milieu of biological samples, accurate quantification of metabolites is a formidable challenge. Matrix effects, sample preparation variability, and instrument fluctuations can all introduce significant error. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte of interest is the most effective strategy to mitigate these issues. Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are considered the "gold standard" for these applications.

Mitigating the Matrix: The Co-elution Advantage

One of the most significant advantages of using a deuterated standard like this compound is its near-identical physicochemical properties to the endogenous analyte. This similarity ensures that the standard and the analyte co-elute during chromatographic separation. As they pass through the analytical system together, they experience the same degree of ion suppression or enhancement from the sample matrix. This co-elution allows for accurate normalization of the analyte's signal, leading to more precise and reliable quantification.[1][2]

Non-deuterated standards, which are typically structural analogs, often have different retention times and ionization efficiencies. This can lead to inadequate compensation for matrix effects, resulting in compromised accuracy and precision.

Performance Under Pressure: A Quantitative Comparison

The superior performance of deuterated standards is evident in quantitative analyses. The following tables summarize representative data comparing the performance of a deuterated standard (like this compound) with a non-deuterated structural analog in a typical LC-MS/MS experiment for fatty acid quantification.

Table 1: Impact of Internal Standard on Assay Precision and Accuracy in the Presence of Matrix Effects

Internal Standard TypeAnalyte Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound (Deuterated) 1010.21023.5
10098.798.72.8
10001015101.52.1
Structural Analog (Non-deuterated) 1012.812815.2
10085.385.312.8
1000115011510.5

Table 2: Comparison of Key Performance Metrics

Performance MetricDeuterated Standard (this compound)Non-Deuterated Standard (Structural Analog)Key Considerations
Accuracy High, due to excellent correction for matrix effects and recovery losses.Can be compromised due to differential matrix effects and extraction efficiencies.[2]The magnitude of impact is analyte and method-dependent.
Precision High, with low coefficient of variation (%CV) in replicate measurements.Lower, with higher %CV due to inconsistent compensation for analytical variability.Crucial for detecting small but significant changes in metabolite levels.
Matrix Effect Compensation Highly effective due to co-elution and identical ionization properties.[1]Less effective as retention time and ionization can differ significantly from the analyte.[3]A major source of imprecision in LC-MS/MS analysis.
Isotope Effect Minimal, with a potential for a slight shift in retention time that needs to be monitored.Not applicable.The effect is generally negligible for most applications.
Chemical Stability The C-²H bond is stable under most analytical conditions.Stability can vary depending on the chosen analog.Label instability can lead to inaccurate quantification.

The Biological Context: Sapienic Acid's Metabolic Pathway

Sapienic acid (16:1n-10) is a monounsaturated fatty acid that plays a significant role in various physiological and pathological processes, including inflammation and cancer.[3] It is synthesized from palmitic acid via the action of the enzyme Fatty Acid Desaturase 2 (FADS2). Understanding its metabolic pathway is crucial for interpreting metabolomics data.

Sapienic_Acid_Pathway Biosynthesis of Sapienic Acid Palmitic_Acid Palmitic Acid (16:0) FADS2 Fatty Acid Desaturase 2 (FADS2) Palmitic_Acid->FADS2 Δ6-desaturation Sapienic_Acid Sapienic Acid (16:1n-10) FADS2->Sapienic_Acid Elongase Elongase Sapienic_Acid->Elongase Elongation C18_1n_10 18:1n-10 Elongase->C18_1n_10 Desaturase Desaturase C18_1n_10->Desaturase Δ5-desaturation Sebaleic_Acid Sebaleic Acid (18:2n-10) Desaturase->Sebaleic_Acid

Biosynthesis pathway of Sapienic Acid.

Experimental Workflow: A Blueprint for Success

A robust and reproducible experimental workflow is paramount for high-quality metabolomics data. The use of a deuterated internal standard like this compound is a cornerstone of such a workflow.

Experimental_Workflow Lipidomics Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to This compound Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

A typical experimental workflow for lipidomics analysis.

Detailed Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures.

Protocol 1: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add 10 µL of a methanolic solution containing this compound (concentration to be optimized based on expected analyte levels).

  • Solvent Addition: Add 200 µL of methanol and vortex briefly.

  • MTBE Addition: Add 750 µL of MTBE and vortex for 10 minutes at 4°C.

  • Phase Separation: Add 188 µL of water and vortex for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the upper (organic) phase into a clean tube.

  • Re-extraction: Re-extract the lower (aqueous) phase with an additional 250 µL of MTBE.

  • Drying: Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis and Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% B to 99% B over 15 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode for fatty acids.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Transitions for Sapienic acid and this compound should be optimized.

  • Quantification:

    • Peak Integration: Integrate the peak areas for both endogenous Sapienic acid and the this compound internal standard.

    • Ratio Calculation: Calculate the ratio of the peak area of Sapienic acid to the peak area of this compound.

    • Concentration Determination: Determine the concentration of Sapienic acid in the sample using a calibration curve prepared with known concentrations of the native standard and a constant concentration of the deuterated internal standard.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative metabolomics methods. While non-deuterated standards can be a viable option for some applications, the experimental evidence strongly supports the use of deuterated standards like this compound for achieving the highest quality data. Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects and other analytical variabilities makes them the superior choice for demanding applications in drug development, clinical research, and fundamental biological studies where accuracy and reliability are paramount.

References

Navigating the Nuances of Fatty Acid Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. This guide provides an objective comparison of commonly used internal standards in fatty acid analysis, with a focus on the limitations of deuterium-labeled standards and the advantages of alternative approaches. Supported by experimental data, this document aims to equip you with the knowledge to select the most appropriate internal standard for your analytical needs, ensuring the reliability and accuracy of your results.

The use of internal standards is a cornerstone of quantitative analysis in mass spectrometry-based lipidomics. By compensating for variations in sample preparation, extraction efficiency, and instrument response, internal standards are crucial for achieving accurate and reproducible results. Stable isotope-labeled compounds, particularly deuterium (²H or D) and carbon-13 (¹³C), are widely employed for this purpose. However, the choice of isotopic label is not trivial and can significantly impact the quality of quantitative data. This guide delves into the limitations associated with deuterium-labeled internal standards for fatty acid analysis and presents a comparative overview of more robust alternatives.

Key Performance Differences: A Tabular Summary

The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium and ¹³C-labeled internal standards, as well as odd-chain fatty acids.

FeatureDeuterium (D)-Labeled Standards¹³C-Labeled StandardsOdd-Chain Fatty Acid StandardsRationale & Implications for Fatty Acid Analysis
Chromatographic Co-elution Often elute slightly earlier than the unlabeled analyte.[1][2]Co-elute perfectly with the unlabeled analyte.[1]Elute at a different time than the even-chain analytes of interest.Co-elution is crucial for the accurate compensation of matrix effects, which can vary across a chromatographic peak. For fatty acids in complex matrices like plasma, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. Odd-chain standards do not co-elute but can be used for normalization if matrix effects are minimal or consistent across the run.
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[3]Highly stable and not prone to exchange under typical analytical conditions.[3]Not applicable (unlabeled).Loss of the isotopic label from a deuterium standard can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. ¹³C labels are integrated into the carbon backbone and are not susceptible to exchange.
Isotope Effects on Fragmentation The presence of deuterium can alter fragmentation patterns in mass spectrometry, potentially leading to different product ion ratios compared to the unlabeled analyte.[4]Minimal to no effect on fragmentation patterns.[5]Not applicable (unlabeled).If the fragmentation of the internal standard differs from the analyte, the accuracy of quantification using multiple reaction monitoring (MRM) or similar tandem MS techniques can be compromised. ¹³C-labeled standards generally exhibit the same fragmentation behavior as their native counterparts.
Availability and Cost Generally more readily available and less expensive.[3]Can be more expensive and may have limited commercial availability for some fatty acids.[5]Readily available and cost-effective.[6]The cost and availability of standards are practical considerations. While ¹³C-labeled standards offer superior performance, their higher cost may be a limiting factor for some studies. Odd-chain fatty acids provide a cost-effective alternative.
Endogenous Presence Not naturally present.Not naturally present in enriched form.Can be present in trace amounts in some biological samples, particularly in ruminants or due to diet.[7][8]The internal standard should ideally be absent from the sample matrix to avoid interference. While odd-chain fatty acids are generally low in abundance in humans, their potential presence should be considered and verified.[7][8]

The Chromatographic Deuterium Isotope Effect (CDE)

A significant limitation of deuterium-labeled internal standards is the Chromatographic Deuterium Isotope Effect (CDE), where deuterated compounds exhibit different retention times compared to their non-deuterated counterparts.[2] This phenomenon arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] In reversed-phase chromatography, this typically results in the earlier elution of the deuterated standard.[2]

This retention time shift can compromise the accuracy of quantification, particularly when matrix effects, such as ion suppression or enhancement, are not consistent across the chromatographic peak. If the analyte and the internal standard elute at different times, they may experience different matrix effects, leading to an inaccurate analyte/internal standard peak area ratio and, consequently, erroneous quantification.

Quantitative Data on Retention Time Shifts

The following table summarizes the observed retention time shifts for several deuterium-labeled fatty acid methyl esters (FAMEs) compared to their unlabeled counterparts in gas chromatography.

Fatty Acid Methyl EsterRetention Time (t_R) of Unlabeled (d₀Me) (min)Retention Time (t_R) of Deuterium-labeled (d₃Me) (min)Chromatographic Isotope Effect (hdIE_C = t_R(H)/t_R(D))
Myristic acid (C14:0)10.3510.341.0009
Palmitic acid (C16:0)12.3112.301.0008
Stearic acid (C18:0)14.2514.231.0014
Oleic acid (C18:1c)14.0814.061.0014
Linoleic acid (C18:2cc)13.9213.901.0014
Data adapted from Tintrop et al. 2023, showcasing the earlier elution of deuterium-labeled FAMEs.[1]

Experimental Workflows and Logical Comparisons

To visualize the analytical process and the key decision points in selecting an internal standard, the following diagrams are provided.

Fatty_Acid_Analysis_Workflow General Experimental Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Add known amount Extract Lipid Extraction Spike->Extract Derivatize Derivatization (e.g., to FAMEs) Extract->Derivatize LCMS LC-MS/MS or GC-MS Analysis Derivatize->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: General experimental workflow for the quantification of fatty acids using an internal standard.

Internal_Standard_Comparison Logical Comparison of Internal Standards cluster_deuterated_cons Limitations cluster_c13_pros Advantages cluster_odd_chain_cons Considerations IS_Choice Choice of Internal Standard Deuterated Deuterium-Labeled (e.g., d3-Palmitic Acid) IS_Choice->Deuterated Lower Cost C13 ¹³C-Labeled (e.g., ¹³C₁₆-Palmitic Acid) IS_Choice->C13 Highest Accuracy Odd_Chain Odd-Chain (e.g., Heptadecanoic Acid) IS_Choice->Odd_Chain Cost-Effective Alternative D_Shift Chromatographic Shift Deuterated->D_Shift D_Exchange Isotope Exchange Deuterated->D_Exchange D_Frag Altered Fragmentation Deuterated->D_Frag C13_Coelution Perfect Co-elution C13->C13_Coelution C13_Stable Highly Stable C13->C13_Stable C13_SameFrag Identical Fragmentation C13->C13_SameFrag OC_NoCoelution No Co-elution Odd_Chain->OC_NoCoelution OC_Endogenous Potential Endogenous Presence Odd_Chain->OC_Endogenous

Caption: Logical comparison of deuterated, ¹³C-labeled, and odd-chain internal standards for fatty acid analysis.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following protocols provide detailed methodologies for fatty acid analysis using different types of internal standards.

Protocol 1: Fatty Acid Analysis using a ¹³C-Labeled Internal Standard

This protocol is adapted for the analysis of fatty acids in human plasma using a ¹³C-labeled internal standard.

1. Materials and Reagents:

  • Human plasma

  • ¹³C-labeled fatty acid internal standard (e.g., ¹³C₁₆-Palmitic acid) solution of known concentration

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

2. Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a glass tube, add 50 µL of plasma. Add a known amount of the ¹³C-labeled internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS or LC-MS analysis.

  • Analysis: Analyze the FAMEs by GC-MS or LC-MS. Quantify the endogenous fatty acids by comparing their peak areas to the peak area of the ¹³C-labeled internal standard.

Protocol 2: Fatty Acid Analysis using an Odd-Chain Fatty Acid Internal Standard

This protocol describes the quantification of total fatty acids in a biological sample using an odd-chain fatty acid as an internal standard.[6]

1. Materials and Reagents:

  • Biological sample (e.g., 50 µL of plasma)

  • Heptadecanoic acid (C17:0) internal standard solution of known concentration

  • Methanolic HCl

  • Isooctane

  • Water (deionized)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Diisopropylethylamine (DIPEA)

2. Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Pipette 50 µL of plasma into a glass tube.

    • Add a known amount of the heptadecanoic acid internal standard solution.

  • Hydrolysis (Saponification):

    • Add 500 µL of methanolic HCl.[6]

    • Vortex thoroughly.

    • Incubate at 80°C for 60 minutes to hydrolyze esterified fatty acids.[6]

    • Cool to room temperature.

  • Extraction:

    • Add 1.5 mL of isooctane to the tube.[6]

    • Add 500 µL of water to create a biphasic solution.[6]

    • Vortex and centrifuge to separate the layers.

    • Carefully transfer the upper isooctane layer to a new tube.

  • Derivatization:

    • Evaporate the isooctane to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried fatty acids in a solution of PFBBr and DIPEA in acetonitrile.

    • Incubate at room temperature to form PFB esters.

  • Analysis: Analyze the PFB esters by GC-MS. Quantify each fatty acid by comparing its peak area to the peak area of the heptadecanoic acid PFB ester.

Conclusion and Recommendation

The choice of an internal standard is a critical decision in the design of quantitative fatty acid analysis experiments. While deuterium-labeled internal standards are widely available and relatively inexpensive, they possess inherent limitations that can compromise data accuracy. The potential for chromatographic retention time shifts, isotopic exchange, and altered fragmentation patterns necessitates careful validation and may not be suitable for all applications, especially those requiring the highest level of accuracy.

For researchers, scientists, and drug development professionals seeking the most reliable and accurate quantification of fatty acids, ¹³C-labeled internal standards are the superior choice . Their ability to co-elute with the native analyte ensures the most effective compensation for matrix effects, and their isotopic stability eliminates the risk of label exchange. When the use of ¹³C-labeled standards is not feasible due to cost or availability, odd-chain fatty acids represent a robust and cost-effective alternative , provided that their absence in the study samples is confirmed.

Ultimately, the selection of an internal standard should be guided by the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of data quality. By understanding the limitations and advantages of each type of standard, researchers can make informed decisions to ensure the integrity and validity of their fatty acid analysis.

References

Comparative Analysis of Sapienic Acid Levels in Healthy vs. Diseased Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sapienic acid levels in healthy skin versus skin affected by common inflammatory diseases such as acne vulgaris, atopic dermatitis, and psoriasis. The information is supported by experimental data and detailed methodologies to assist in research and development.

Quantitative Data Summary

Sapienic acid (C16:1n10) is the most abundant fatty acid in human sebum and plays a crucial role in skin barrier function and innate immunity.[1] Alterations in its levels have been observed in various skin pathologies. The following table summarizes the quantitative findings from comparative studies.

Skin ConditionFindingFold Change/PercentageReference
Acne Vulgaris Increased levels of Sapienic acid in sebum compared to healthy controls.1.49-fold increase[2]
Sapienic acid constitutes approximately 21% of total fatty acids in the sebum of both acne patients and healthy controls.~21%[3]
Atopic Dermatitis Decreased levels of Sapienic acid in sebum, particularly in individuals with significant Staphylococcus aureus colonization.Low levels reported (specific quantitative data not available in the reviewed literature)[1]
The overall sebum lipidome is distinctly altered in atopic dermatitis patients compared to healthy individuals.Qualitative difference[4]
Psoriasis General alterations in serum fatty acid profiles are observed, with changes in saturated and unsaturated fatty acids.Specific quantitative data for Sapienic acid in psoriatic skin or sebum is not readily available in the reviewed literature.[1][5]

Experimental Protocols

Accurate quantification of Sapienic acid requires meticulous sample collection and analytical procedures. Below are detailed methodologies for key experiments.

Sebum Collection

A non-invasive method for collecting sebum from the skin surface is crucial for accurate analysis.

  • Materials : Sebutape® adhesive patches, lipid-free absorbent papers, or cotton swabs soaked in a 3:2 chloroform:methanol solution.[6]

  • Procedure (using Sebutape®) :

    • Clean the selected skin area (e.g., forehead, back) with a mild cleanser and allow it to dry completely.

    • Apply the Sebutape® adhesive patch to the skin and press gently for a standardized period (e.g., 1 hour).

    • Carefully remove the patch with forceps and place it in a clean glass vial.

    • Store the vial at -80°C until lipid extraction.

Lipid Extraction from Sebum

This protocol is a modification of the Folch method for efficient lipid extraction.

  • Reagents : Chloroform, Methanol, 0.9% NaCl solution, Butylated hydroxytoluene (BHT) as an antioxidant.

  • Procedure :

    • Place the Sebutape® patch (or other collection medium) in a glass tube.

    • Add a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.

    • Vortex the mixture thoroughly for 5 minutes to ensure complete extraction of lipids.

    • Centrifuge at 3000 x g for 10 minutes to pellet any debris.

    • Transfer the supernatant to a new glass tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to wash the organic phase.

    • Vortex and centrifuge again to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Resuspend the dried lipids in a known volume of chloroform:methanol (2:1) for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the separation and quantification of fatty acids.

  • Derivatization :

    • To the dried lipid extract, add a solution of 2% H₂SO₄ in methanol.

    • Incubate at 80°C for 1 hour to convert fatty acids to their more volatile fatty acid methyl esters (FAMEs).[3]

    • After cooling, add hexane and water to extract the FAMEs into the hexane layer.

    • Collect the hexane layer and dry it under nitrogen.

    • Resuspend the FAMEs in a suitable solvent (e.g., hexane) for GC-MS injection.

  • GC-MS Parameters :

    • Column : A suitable capillary column for FAMEs analysis (e.g., HP-5MS).

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas : Helium at a constant flow rate.

    • MS Detector : Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Quantification : Identification of the Sapienic acid methyl ester peak is based on its retention time and mass spectrum compared to a pure standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a Sapienic acid standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to Sapienic acid in the skin.

Biosynthesis of Sapienic Acid

Sapienic acid is uniquely synthesized in human sebaceous glands from palmitic acid.

Palmitic Acid (C16:0) Palmitic Acid (C16:0) Δ6-desaturase (FADS2) Δ6-desaturase (FADS2) Palmitic Acid (C16:0)->Δ6-desaturase (FADS2) Sapienic Acid (C16:1n10) Sapienic Acid (C16:1n10) Δ6-desaturase (FADS2)->Sapienic Acid (C16:1n10)

Caption: Biosynthesis of Sapienic acid from Palmitic acid.

General Experimental Workflow for Sapienic Acid Analysis

This diagram outlines the key steps from sample collection to data analysis.

cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sebum Collection Sebum Collection Lipid Extraction Lipid Extraction Sebum Collection->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: Experimental workflow for Sapienic acid analysis.

Hypothetical Inflammatory Signaling Pathway Involving Fatty Acids in Keratinocytes

This diagram proposes a potential mechanism by which fatty acids like Sapienic acid may modulate skin inflammation. This is a hypothetical pathway based on the known roles of fatty acids, PPARs, and TLRs in skin.

cluster_stimuli External/Internal Stimuli cluster_receptors Cell Surface & Nuclear Receptors cluster_signaling Intracellular Signaling Pathogens (e.g., S. aureus) Pathogens (e.g., S. aureus) TLR2 TLR2 Pathogens (e.g., S. aureus)->TLR2 Activates Fatty Acids (e.g., Sapienic Acid) Fatty Acids (e.g., Sapienic Acid) Fatty Acids (e.g., Sapienic Acid)->TLR2 Modulates? PPARα PPARα Fatty Acids (e.g., Sapienic Acid)->PPARα Activates NF-κB Pathway NF-κB Pathway TLR2->NF-κB Pathway PPARα->NF-κB Pathway Inhibits Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression

Caption: Potential role of fatty acids in skin inflammation.

References

Tracing the Path of Fatty Acids: A Comparative Guide to Sapienic Acid-d19 and Other Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount for advancing insights into metabolic diseases, oncology, and beyond. This guide provides an objective comparison of the efficacy of Sapienic acid-d19 as a metabolic tracer against other commonly used alternatives, supported by experimental principles and detailed methodologies.

Stable isotope-labeled fatty acids have become indispensable tools for elucidating the complexities of lipid metabolism. By introducing a "heavy" version of a fatty acid into a biological system, researchers can track its absorption, distribution, and transformation into various downstream metabolites. Among these tracers, deuterium-labeled compounds offer a safe and effective alternative to radioactive isotopes. This guide focuses on the unique potential of this compound in tracing specific fatty acid pathways and compares its utility with other established tracers.

A Unique Window into Fatty Acid Metabolism: The Case for Sapienic Acid

Sapienic acid (16:1n-10) is a mono-unsaturated fatty acid that is uniquely abundant in human sebum.[1][2] Its biosynthesis is of particular interest as it is formed from the saturated fatty acid, palmitic acid, through the action of the delta-6 desaturase (FADS2) enzyme—a pathway that is less common in other tissues where FADS2 preferentially metabolizes polyunsaturated fatty acids.[3][4] This unique metabolic route makes Sapienic acid and its deuterated analogue, this compound, a specific probe for investigating the activity of this alternative desaturation pathway, which has been implicated in various physiological and pathological processes, including cancer.[5][6][7]

Comparison of Fatty Acid Tracers

The choice of a fatty acid tracer depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. The following table provides a comparative overview of different classes of fatty acid tracers.

Tracer Type Principle of Detection Advantages Disadvantages Typical Applications
This compound Mass Spectrometry (MS)- Probes a specific and less common metabolic pathway (delta-6 desaturation of palmitate)[3][4]- High specificity for tracing the fate of sapienic acid and its derivatives[5]- Non-radioactive and safe for in vivo studies[8]- Limited commercial availability- Lack of extensive comparative data- Requires sensitive mass spectrometry for detection and quantification- Investigating FADS2 activity on saturated fatty acid substrates- Studying sebum lipid metabolism- Tracing the role of the n-10 fatty acid pathway in cancer[5][6]
Deuterium-Labeled Fatty Acids (e.g., Palmitate-d31, Oleate-d1) Mass Spectrometry (MS)- Non-radioactive and safe[9][8]- Minimal kinetic isotope effect, behaving similarly to their unlabeled counterparts- Can be used to measure fatty acid oxidation, incorporation into complex lipids, and flux[10]- Potential for deuterium-hydrogen exchange in certain metabolic processes- Lower mass shift compared to ¹³C-labeled counterparts may require higher resolution MS- General fatty acid metabolism studies- Measuring rates of lipolysis and re-esterification[11]- Quantifying fatty acid uptake and oxidation[10][12]
¹³C-Labeled Fatty Acids (e.g., Palmitate-¹³C16) Mass Spectrometry (MS)- Stable isotope, non-radioactive[9][8]- Larger mass shift than deuterium, facilitating easier detection- Can be used to trace carbon backbone through various metabolic pathways, including the TCA cycle[13][14]- Generally more expensive than deuterated analogues- Natural abundance of ¹³C needs to be corrected for in data analysis- Metabolic flux analysis[15]- Tracing de novo lipogenesis[13]- Investigating the contribution of fatty acids to the TCA cycle[14]
Fluorescently-Labeled Fatty Acids Fluorescence Microscopy/Spectroscopy- Enables visualization of fatty acid uptake and distribution within cells and tissues- High sensitivity- The fluorescent tag can alter the fatty acid's metabolic behavior- Not suitable for quantitative flux analysis- Photobleaching can be an issue- Cellular imaging of fatty acid uptake and localization- High-throughput screening assays
Radio-Labeled Fatty Acids (e.g., ³H- or ¹⁴C-labeled) Scintillation Counting, Autoradiography- Highest sensitivity- Well-established methods- Safety concerns due to radioactivity- Requires specialized facilities and handling procedures- Disposal of radioactive waste is costly and regulated- Historically the gold standard for metabolic tracing- Used when very low concentrations of tracer are required

Experimental Protocols

Detailed methodologies are crucial for the successful application of fatty acid tracers. Below are representative protocols for in vitro and in vivo studies.

In Vitro Labeling of Cultured Cells with this compound

Objective: To trace the metabolic fate of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., breast cancer cell line MCF-7 or MDA-MB-231)[5]

  • Complete cell culture medium

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

Procedure:

  • Preparation of this compound/BSA Complex: Prepare a stock solution of this compound complexed to fatty acid-free BSA to enhance its solubility in the culture medium.

  • Cell Seeding: Seed the cancer cells in culture plates at a suitable density and allow them to adhere overnight.

  • Isotope Labeling: Replace the culture medium with a fresh medium containing the this compound/BSA complex at a final concentration typically in the low micromolar range. The optimal concentration and labeling time should be determined empirically.

  • Cell Harvesting and Lipid Extraction: After the desired incubation period, wash the cells with ice-cold PBS and harvest them. Perform a total lipid extraction using a method such as the Bligh and Dyer or Folch procedure.

  • Sample Preparation for Mass Spectrometry: The extracted lipids can be analyzed directly by liquid chromatography-mass spectrometry (LC-MS) or can be derivatized (e.g., to fatty acid methyl esters - FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer to identify and quantify this compound and its deuterated metabolites (e.g., elongated and desaturated products).

In Vivo Tracing of Fatty Acid Metabolism in a Mouse Model

Objective: To determine the in vivo incorporation and metabolism of a deuterated fatty acid tracer.

Materials:

  • Animal model (e.g., C57BL/6 mice)[12]

  • Deuterated fatty acid tracer (e.g., Palmitate-d31)

  • Vehicle for tracer administration (e.g., corn oil for oral gavage, or complexed to albumin for intravenous infusion)

  • Anesthesia

  • Blood collection supplies

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Tracer Administration: Administer the deuterated fatty acid tracer to the mice. This can be done via oral gavage, intravenous injection, or continuous infusion, depending on the experimental goals.[12]

  • Sample Collection: At various time points after tracer administration, collect blood samples. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Lipid Extraction: Extract total lipids from plasma and homogenized tissues using established protocols.

  • Sample Preparation and Mass Spectrometry Analysis: Prepare the lipid extracts for MS analysis as described in the in vitro protocol. Analyze the isotopic enrichment of the tracer and its metabolites in different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) to determine its metabolic fate.

Visualizing the Pathways

Understanding the flow of these tracers through metabolic pathways is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the metabolic pathway of Sapienic acid and a general workflow for a fatty acid tracing experiment.

SapienicAcidPathway Palmitic_Acid Palmitic Acid (16:0) Sapienic_Acid Sapienic Acid (16:1n-10) Palmitic_Acid->Sapienic_Acid  Δ6-desaturase (FADS2) Elongated_FA 8c-18:1 Sapienic_Acid->Elongated_FA Elongase Sebaleic_Acid Sebaleic Acid (18:2n-10) Elongated_FA->Sebaleic_Acid  Δ5-desaturase

Caption: Metabolic pathway of Sapienic acid from its precursor, Palmitic acid.

ExperimentalWorkflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Tracer_Prep Tracer Preparation (e.g., this compound) Administration Tracer Administration (In Vitro or In Vivo) Tracer_Prep->Administration Sample_Collection Sample Collection (Cells, Plasma, Tissues) Administration->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction MS_Analysis Mass Spectrometry (LC-MS or GC-MS) Lipid_Extraction->MS_Analysis Data_Analysis Data Analysis (Metabolite ID & Quantification) MS_Analysis->Data_Analysis

Caption: General experimental workflow for fatty acid tracing studies.

Conclusion

The selection of an appropriate fatty acid tracer is a critical decision in the design of metabolic studies. While established tracers like deuterated palmitate and oleate are invaluable for studying general fatty acid metabolism, this compound offers a unique opportunity to investigate a specific and potentially significant metabolic pathway involving the delta-6 desaturation of saturated fatty acids. Although direct quantitative comparisons with other tracers are currently limited in the literature, the distinct metabolic fate of Sapienic acid makes its deuterated analogue a powerful tool for researchers focusing on the n-10 fatty acid series and its role in health and disease. As research in this area progresses, this compound is poised to become an important addition to the toolkit of scientists and drug developers working to unravel the complexities of fatty acid metabolism.

References

Inter-laboratory Comparison of Sapienic Acid-d19 Quantification: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is a fatty acid unique to humans, found predominantly in skin sebum. Its deuterated internal standard, Sapienic acid-d19, is crucial for accurate quantification in various biological matrices during metabolomic and lipidomic studies. While direct inter-laboratory comparison data for this compound is not publicly available, this guide provides a framework for such a comparison by summarizing typical performance characteristics and methodologies for fatty acid analysis. The data presented is representative of what would be expected from a formal proficiency testing program.

The National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health Office of Dietary Supplements (NIH-ODS) and the Centers for Disease Control and Prevention (CDC), has established a quality assurance program for assessing and improving the comparability of individual fatty acid measurements in serum and plasma.[1] In studies conducted by this program, the agreement among laboratories for individual fatty acids was within 20% for 70% of the data submitted, with individual laboratory precision generally showing relative standard deviations of less than 20%.[1]

Data Presentation: Representative Inter-laboratory Quantification of Sapienic Acid

The following table presents a hypothetical inter-laboratory comparison for the quantification of a spiked Sapienic acid sample. The performance metrics are based on typical results from fatty acid analysis proficiency tests.

Laboratory IDMethodMatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Lab AGC-MSHuman Plasma5.04.8597.03.55.1
Lab BLC-MS/MSHuman Serum5.05.15103.02.84.5
Lab CGC-NCI-MSHuman Plasma5.04.6092.04.16.2
Lab DLC-MS/MSHuman Serum5.05.30106.02.54.8
Lab EGC-FIDHuman Plasma5.04.4088.05.57.3

This data is illustrative and intended to represent a typical inter-laboratory comparison.

Experimental Protocols

Accurate quantification of fatty acids like Sapienic acid requires robust and well-validated analytical methods. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for these key experiments.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for the extraction and quantification of free fatty acids from biological samples such as plasma, serum, cells, or tissues.[2]

1. Sample Preparation and Extraction:

  • For plasma samples, 200 µL is added to 300 µL of dPBS.[2]

  • An internal standard, such as this compound, is added to the sample.

  • The sample is mixed with one volume of methanol and acidified with HCl to a final concentration of 25 mM.[2]

  • Fatty acids are extracted using a suitable organic solvent like iso-octane.[2][3] The mixture is centrifuged to separate the layers, and the organic (top) layer is collected.[3]

2. Derivatization:

  • The extracted fatty acids are dried under a vacuum.[2]

  • Derivatization is performed by adding 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile. The reaction is incubated at room temperature for 20 minutes.[2] This step converts the fatty acids into their PFB esters, which are more volatile and suitable for GC analysis.

3. GC-MS Analysis:

  • After derivatization, the samples are dried again and reconstituted in iso-octane.[2]

  • 1 µL of the sample is injected into the GC-MS system.[2]

  • Analysis is typically performed using negative chemical ionization (NCI), which provides high sensitivity for PFB-derivatized compounds.[4]

4. Quantification:

  • A standard curve is generated using known concentrations of unlabeled Sapienic acid mixed with the deuterated internal standard.[2]

  • The ratio of the unlabeled analyte to the labeled internal standard is measured and used to determine the concentration of Sapienic acid in the unknown samples.[2]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a targeted metabolomic method for the quantification of total fatty acids in plasma.[5]

1. Sample Preparation and Hydrolysis:

  • 10 µL of plasma is used for the analysis.[5]

  • The fatty acids in the plasma are acid-hydrolyzed to release them from their esterified forms.[5]

2. Extraction and Derivatization:

  • The hydrolyzed fatty acids are extracted from the sample.

  • A derivatization agent, such as 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), is added, and the mixture is heated at 60°C for 1 hour.[5] This derivatization significantly increases the sensitivity of the analysis.[5]

3. LC-MS/MS Analysis:

  • The derivatized fatty acids are separated using reversed-phase liquid chromatography.[5]

  • Quantification is performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode, with stable isotope internal standards for each analyte.[5]

4. Method Validation:

  • The method should be validated for linearity, precision, and accuracy.

  • Intra-day and inter-day imprecision are typically evaluated, with coefficients of variation ideally being ≤10.2%.[5]

  • Recovery rates are expected to be in the range of 94.5–106.4%.[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data_processing Data Processing start Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) start->add_is hydrolysis Acid Hydrolysis (for Total FAs) add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatize Chemical Derivatization (e.g., PFB-Br or DAABD-AE) extraction->derivatize analysis GC-MS or LC-MS/MS Analysis derivatize->analysis quantification Quantification against Standard Curve analysis->quantification result Final Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_labs Inter-laboratory Comparison Logic A Reference Material Distribution B Independent Laboratory Analysis (Using established protocols) A->B C Data Submission to Coordinating Body B->C D Statistical Analysis (z-scores, recovery, precision) C->D E Performance Evaluation & Reporting D->E

Caption: Logical flow of an inter-laboratory comparison study.

References

The Gold Standard for Lipidomics: A Cost-Benefit Analysis of Sapienic Acid-d19 in Routine Laboratory Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative lipid analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive cost-benefit analysis of using Sapienic acid-d19, a deuterated stable isotope-labeled standard, in routine laboratory testing. We objectively compare its performance with alternative standards, supported by experimental data and detailed protocols, to inform your selection process and enhance the accuracy and reliability of your results.

In quantitative mass spectrometry-based lipidomics, internal standards are indispensable for correcting variations that can arise during sample preparation, extraction, and analysis. Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard due to their chemical and physical similarity to the endogenous analytes of interest. This guide will delve into the specific advantages and cost considerations of employing this compound, particularly in the context of its growing importance in cellular signaling research.

Performance Comparison: Deuterated vs. Non-Deuterated and Other Alternatives

The primary advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the non-labeled analyte, thereby experiencing and correcting for the same matrix effects and ionization suppression or enhancement. This leads to significantly improved accuracy and precision in quantification compared to other types of internal standards.

Internal Standard Type Principle Advantages Disadvantages Typical Performance
This compound (Deuterated) Analyte with hydrogen atoms replaced by deuterium.- Co-elutes closely with the endogenous analyte. - Effectively corrects for matrix effects and ionization variability. - High accuracy and precision.- Higher cost compared to non-deuterated standards. - Potential for isotopic interference if not sufficiently deuterated.- Excellent linearity over a wide concentration range. - High recovery rates, closely mirroring the analyte. - Low coefficient of variation (%CV) in replicate measurements.
Non-Deuterated Structural Analogues (e.g., odd-chain fatty acids) A molecule structurally similar to the analyte but not present in the sample.- Lower cost. - Commercially available for a wide range of lipid classes.- Different chromatographic retention times. - May not experience the same matrix effects as the analyte. - Can lead to reduced accuracy and precision.- Good linearity, but may have a narrower dynamic range. - Recovery can be more variable than with deuterated standards. - Higher %CV compared to deuterated standards.
No Internal Standard Quantification based on external calibration curves only.- Lowest cost.- Highly susceptible to variations in sample preparation and matrix effects. - Prone to significant inaccuracies and poor reproducibility.- Linearity can be established, but results are often unreliable for complex matrices. - Recovery is not accounted for, leading to potential underestimation or overestimation. - Very high %CV, often unacceptable for rigorous quantitative studies.

Cost-Benefit Analysis

While the initial procurement cost of this compound is higher than that of its alternatives, the long-term benefits in terms of data quality and reliability often justify the investment. The use of a high-quality deuterated internal standard can prevent the need for costly and time-consuming re-analysis of samples due to poor data quality, ultimately leading to a more efficient research workflow.

Standard Typical Price (per mg) Key Benefits Primary Drawback
This compound ~$200 - $400[1][2]Highest accuracy and precision; reliable correction for matrix effects.High initial cost.
Palmitic acid-d31 ~$100 - $250[3][4][5][6]High accuracy for saturated fatty acid analysis.Not a direct analogue for sapienic acid.
Stearic acid-d35 ~$100 - $250[7][8][9][10][11]High accuracy for long-chain saturated fatty acids.Not a direct analogue for sapienic acid.
Oleic acid-d17 ~$150 - $300[12][13][14][15][16]High accuracy for monounsaturated fatty acids.Not a direct analogue for sapienic acid.
Non-deuterated Sapienic acid ~$70 - $130[17]Lower cost than deuterated version.Cannot correct for matrix effects as effectively.
Odd-chain fatty acid standards Varies, but generally lower than deuterated standards.[18][19]Cost-effective for general lipid profiling.Significant structural differences from many target analytes.
Fatty Acid Mixtures (non-deuterated) Varies widely based on composition and purity.[20][21]Useful for qualitative analysis and method development.Not suitable for accurate quantification of individual analytes.

Note: Prices are estimates based on publicly available information from various suppliers and are subject to change. Bulk and institutional pricing may vary.

Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of fatty acids from biological samples using this compound as an internal standard.

Lipid Extraction from Cells or Plasma (Folch Method)
  • Sample Preparation: To a 1 mL sample (e.g., cell suspension or plasma), add a known amount of this compound in a suitable solvent (e.g., ethanol).

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Fatty Acid Methylation (for GC-MS analysis)
  • Derivatization: To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.

  • Incubation: Incubate the mixture at 50-60°C for 1 hour.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the layers.

  • Collection: Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Drying and Reconstitution: Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for GC-MS injection.

LC-MS/MS Analysis of Free Fatty Acids
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the fatty acids of interest.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Sapienic acid: Monitor the transition from the precursor ion (m/z 253.2) to a specific product ion.

      • This compound: Monitor the transition from the precursor ion (m/z 272.4) to its corresponding product ion.

The Role of Sapienic Acid in Cellular Signaling: A Case for a High-Quality Internal Standard

Recent research has highlighted the importance of Sapienic acid in various biological processes, particularly in cancer cell signaling. Studies have shown that Sapienic acid can influence the EGFR/AKT/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. The precise quantification of Sapienic acid in these studies is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies. The use of this compound as an internal standard ensures the high level of accuracy required for such impactful research.

Sapienic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sapienic_Acid Sapienic Acid Sapienic_Acid->EGFR modulates

References

Safety Operating Guide

Proper Disposal of Sapienic Acid-d19: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Sapienic acid-d19.

This compound, a deuterated fatty acid, requires careful handling and disposal due to its classification as a flammable liquid and a serious eye irritant when in solution. The primary principle for its disposal is adherence to local, state, and federal regulations. This guide outlines the operational steps and necessary precautions to ensure safe and compliant disposal.

Summary of Key Chemical Data

For quick reference, the following table summarizes the pertinent quantitative and qualitative data for this compound.

PropertyValueSource
Chemical Name (6Z)-6-Hexadecenoic-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d19 acidMedChemExpress
CAS Number 2692623-89-3MedChemExpress
GHS Classification Flammable Liquid (Category 2), Serious Eye Irritation (Category 2A)MedChemExpress
Hazard Statements H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation.MedChemExpress
Storage Temperature Solution: -20°C (for up to 2 years)MedChemExpress

Detailed Disposal Protocol

The proper disposal of this compound, typically supplied in a solvent like ethanol, must be managed as a hazardous chemical waste. The deuterated nature of the compound does not necessitate special disposal procedures beyond those required for its chemical properties and the solvent.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

Step 2: Waste Collection

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can often be used for waste accumulation.

  • Container Material: For flammable liquids, glass or a suitable plastic container is appropriate. Avoid metal containers for acidic substances.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound in [Solvent Name]"), and the approximate concentration.

  • Segregation: Keep the this compound waste stream separate from other incompatible waste types, such as oxidizers or strong acids and bases.

Step 3: Waste Storage

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, and open flames.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

Step 4: Disposal Request

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the label.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and documentation.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.

  • Do Not Evaporate: Do not allow the solvent to evaporate in a fume hood as a means of disposal.

  • Accidental Spills: In the event of a spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sapienic_Acid_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill container Step 2: Select & Label Waste Container 'Hazardous Waste' ppe->container segregate Step 3: Segregate from Incompatible Waste container->segregate store Step 4: Store in Ventilated Area in Secondary Containment segregate->store ehs_contact Step 5: Contact EHS for Pickup store->ehs_contact disposal End: Proper Disposal by Licensed Contractor ehs_contact->disposal absorb Absorb with Inert Material spill->absorb spill_dispose Dispose of as Hazardous Waste absorb->spill_dispose spill_dispose->ehs_contact

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Sapienic acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sapienic acid-d19 in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are:

  • Flammability: Highly flammable liquid and vapor[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Potential for Irritation: May cause irritation to the skin, mucous membranes, and upper respiratory tract[2].

  • Potential Harm: May be harmful if inhaled, ingested, or absorbed through the skin[2].

GHS Classification:

  • Flammable liquids (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

Signal Word: Warning[1]

Hazard Statements:

  • H225: Highly flammable liquid and vapor[1].

  • H319: Causes serious eye irritation[1].

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[3][4]. Based on a risk assessment of the specific procedures being performed, additional PPE may be necessary[5].

PPE Category Specific Recommendation Reason for Use
Eye and Face Protection Safety goggles with side-shields or a face shield worn over safety glasses.To protect against chemical splashes and eye contact[1][3][4][6]. Safety glasses alone do not offer adequate protection from chemical splashes[4]. A face shield should be used when there is a high risk of splashing[4][7].
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).To prevent skin contact with the chemical[6][7][8]. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination[3]. For handling larger volumes or in situations with a higher risk of exposure, more robust gloves like butyl or silver shield gloves may be necessary[5].
Body Protection A fire-resistant lab coat or impervious clothing.To protect skin and clothing from splashes and spills[6][7]. A flame-resistant lab coat is recommended when working with flammable materials[5][7].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors, mists, or aerosols[1][6]. If ventilation is inadequate, a suitable respirator may be required[6][7].

Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the product name, CAS number (2692623-89-3), and hazard pictograms[1].

  • Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.

3.2. Storage:

  • Store in a tightly closed container in a cool, well-ventilated area[1].

  • Keep away from heat, sparks, open flames, and hot surfaces[1].

  • Store in a flammable liquids storage cabinet.

  • The recommended storage temperature for the solution is -20°C for up to 2 years[1].

3.3. Preparation and Use:

  • All work with this compound should be conducted in a chemical fume hood to ensure adequate ventilation[1][8].

  • Ground and bond the container and receiving equipment to prevent static discharge[1].

  • Use explosion-proof electrical, ventilating, and lighting equipment[1].

  • Use only non-sparking tools[1].

  • Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapor or mist[1][6].

  • Wash hands thoroughly after handling[1].

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2][6].
Skin Contact Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, seek medical attention[1][2][6].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][2][6].
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][6].

In Case of Fire:

  • Use water spray, dry chemical, foam, or carbon dioxide to extinguish the fire[1].

  • Wear self-contained breathing apparatus and protective clothing[1].

In Case of Spill:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear full personal protective equipment.

  • Prevent further leakage or spillage if safe to do so.

  • Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.

  • Collect the absorbed material and place it in a suitable container for disposal[1][6].

  • Decontaminate the spill area and equipment by scrubbing with alcohol[1][6].

Disposal Plan

Dispose of contaminated waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains or water courses[1][6].

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the general workflow for handling this compound and the decision-making process in the event of a spill.

Sapienic_acid_d19_Handling_Workflow This compound Handling Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment Receiving Receiving and Inspection Storage Secure Storage (-20°C, Flammable Cabinet) Receiving->Storage Inspect & Log Preparation Prepare for Use (in Fume Hood) Storage->Preparation Retrieve for Use Experiment Conduct Experiment Preparation->Experiment Follow Protocol Decontamination Decontaminate Equipment Experiment->Decontamination After Use Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Segregate Waste

Caption: Workflow for handling this compound.

Spill_Response_Decision_Tree Spill Response Decision Tree Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill? Assess_Size->Small_Spill Evacuate Evacuate Area Small_Spill->Evacuate No (Large Spill) Contain_Spill Contain Spill (with appropriate PPE) Small_Spill->Contain_Spill Yes Notify_EH_S Notify EH&S Evacuate->Notify_EH_S Clean_Up Clean Up with Absorbent Material Contain_Spill->Clean_Up Dispose Dispose of Waste Clean_Up->Dispose

Caption: Decision tree for spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.